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  • Product: 1-(2-Fluorobenzyl)piperazine
  • CAS: 89292-78-4

Core Science & Biosynthesis

Foundational

1-(2-Fluorobenzyl)piperazine chemical properties and structure

Chemical Identity, Synthesis, and Pharmacological Context Executive Summary 1-(2-Fluorobenzyl)piperazine (CAS: 89292-78-4 for free base) is a piperazine derivative characterized by a 2-fluorophenyl moiety linked to a pip...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Pharmacological Context

Executive Summary

1-(2-Fluorobenzyl)piperazine (CAS: 89292-78-4 for free base) is a piperazine derivative characterized by a 2-fluorophenyl moiety linked to a piperazine ring via a methylene bridge.[1] While structurally analogous to the psychoactive stimulant 1-benzylpiperazine (BZP), this compound primarily serves as a high-value intermediate in the synthesis of pharmaceutical agents, including atypical antipsychotics and tyrosinase inhibitors. This guide details its physiochemical properties, validated synthetic protocols, and structural-activity relationships (SAR).

Part 1: Structural Identity & Physiochemical Profile[2]

The introduction of the fluorine atom at the ortho position of the benzyl ring introduces specific steric and electronic effects that differentiate this compound from its parent BZP molecule. The fluorine atom increases lipophilicity (LogP) and metabolic stability against ring hydroxylation.

Table 1: Physiochemical Data

PropertyValueNote
IUPAC Name 1-[(2-Fluorophenyl)methyl]piperazine
CAS (Free Base) 89292-78-4Liquid at RT
CAS (HCl Salt) 435345-41-8Solid
Molecular Formula C₁₁H₁₅FN₂
Molecular Weight 194.25 g/mol
Boiling Point 93–96 °C @ 0.2 mmHgHigh vacuum required
Melting Point 165–166 °CHydrochloride salt
Density 1.170 g/mL (25 °C)
pKa (Predicted) ~9.07Basic nitrogen (N4)
SMILES Fc1ccccc1CN2CCNCC2
Part 2: Synthetic Methodologies

Two primary routes exist for the synthesis of 1-(2-Fluorobenzyl)piperazine: Nucleophilic Substitution (Alkylation) and Reductive Amination . The alkylation route is preferred for industrial scalability due to lower reagent costs.

Protocol A: Direct N-Alkylation (Standard)

This method involves the reaction of excess piperazine with 2-fluorobenzyl chloride. The use of excess piperazine minimizes the formation of the unwanted bis-alkylated byproduct (1,4-bis(2-fluorobenzyl)piperazine).

Reagents:

  • Piperazine (anhydrous), 5.0 eq.

  • 2-Fluorobenzyl chloride, 1.0 eq.

  • Solvent: Ethanol or THF.

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (optional if excess piperazine acts as base).
    

Step-by-Step Methodology:

  • Dissolution: Dissolve piperazine (5.0 eq) in refluxing ethanol. Ensure complete solvation.

  • Addition: Add 2-fluorobenzyl chloride (1.0 eq) dropwise over 30 minutes to the refluxing solution. Causality: Slow addition prevents localized high concentrations of alkyl halide, reducing dimer formation.

  • Reflux: Maintain reflux for 3–4 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Solvent Removal: Evaporate ethanol under reduced pressure.

  • Workup:

    • Resuspend residue in water.

    • Basify to pH >12 with NaOH (aq).

    • Extract with Dichloromethane (DCM) (3x).[2]

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Distill under high vacuum (0.2 mmHg) to obtain the pure oil, or treat with HCl/Ether to precipitate the hydrochloride salt.
    
Visualization of Synthetic Logic

Synthesis_Flow Start Reagents: Piperazine (5 eq) 2-F-Benzyl Chloride (1 eq) Reaction Reaction: Reflux in EtOH 3-4 Hours Start->Reaction Slow Addition Workup Workup: 1. Evaporate Solvent 2. Basify (pH >12) 3. Extract (DCM) Reaction->Workup Completion (TLC) Purification Purification: Vacuum Distillation or HCl Salt Formation Workup->Purification Crude Oil Product Product: 1-(2-Fluorobenzyl)piperazine Purification->Product Yield ~60-70%

Caption: Logical flow of the N-alkylation synthesis protocol, highlighting critical control points for purity.

Part 3: Analytical Characterization

Verification of the structure requires confirmation of the fluorine substitution pattern and the integrity of the piperazine ring.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.35–7.00 (m, 4H): Aromatic protons. The 2-fluoro substitution pattern creates a distinct multiplet pattern compared to unsubstituted benzyl.

    • δ 3.65 (s, 2H): Benzylic

      
       bridge.
      
    • δ 2.90 (t, 4H): Piperazine ring protons (adjacent to secondary amine).

    • δ 2.45 (br s, 4H): Piperazine ring protons (adjacent to benzyl amine).

  • ¹⁹F NMR:

    • Distinct singlet/multiplet around -118 ppm (relative to

      
      ), confirming the ortho-fluorine.
      
  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated 195.12; Observed 195.1.

Part 4: Pharmacological & Biological Context[5][6][7][8][9]

While often used as a chemical building block, 1-(2-fluorobenzyl)piperazine possesses intrinsic biological activity due to its structural similarity to Benzylpiperazine (BZP) .

Structure-Activity Relationship (SAR)

The 2-fluoro substituent modifies the pharmacodynamics of the piperazine scaffold:

  • Metabolic Stability: The fluorine atom at the ortho position blocks potential metabolic hydroxylation at that site, potentially extending the half-life compared to BZP.

  • Lipophilicity: Increased lipophilicity facilitates blood-brain barrier (BBB) penetration.

  • Receptor Affinity: 2-substitution can introduce steric clashes that reduce affinity for certain serotonin receptors (5-HT) compared to 3- or 4-substituted analogs (like mCPP or pFPP), potentially shifting the profile towards dopamine/norepinephrine reuptake inhibition.

Biological Pathway Logic

SAR_Logic Core Scaffold: 1-Benzylpiperazine Mod Modification: 2-Fluoro Substitution Core->Mod Effect1 Steric Hindrance: Altered 5-HT Binding Mod->Effect1 Effect2 Electronic Effect: Increased Lipophilicity Mod->Effect2 Effect3 Metabolic Blocking: Inhibits Ortho-Hydroxylation Mod->Effect3 Outcome Outcome: Modified Psychoactive Profile (Stimulant/Entactogen) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: SAR impact of the 2-fluoro substituent on the benzylpiperazine scaffold.

Part 5: Handling & Safety

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H314: Causes severe skin burns and eye damage (Free base is corrosive).

    • H317: May cause an allergic skin reaction.

    • H335: May cause respiratory irritation.

Storage Protocols:

  • Store under inert gas (Nitrogen/Argon) to prevent oxidation of the secondary amine.

  • The hydrochloride salt is hygroscopic; store in a desiccator.

References
  • ChemicalBook. (2024).[3] 1-(2-Fluorobenzyl)piperazine Properties and CAS Data.

  • National Institutes of Health (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PubMed Central.

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). BZP/piperazines drug profile.[4][5][6][7][8][9]

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-(2-Fluorobenzyl)piperazine hydrochloride.

Sources

Exploratory

Technical Guide: Synthesis Pathways for 1-(2-Fluorobenzyl)piperazine

This guide details the synthesis of 1-(2-Fluorobenzyl)piperazine (CAS: 89292-78-4), a critical pharmacophore in medicinal chemistry used in the development of antidepressants, antipsychotics, and sigma receptor ligands....

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 1-(2-Fluorobenzyl)piperazine (CAS: 89292-78-4), a critical pharmacophore in medicinal chemistry used in the development of antidepressants, antipsychotics, and sigma receptor ligands.

The content is structured for professional application, prioritizing scalable, high-purity methodologies over theoretical generalities.

Executive Summary

  • Target Molecule: 1-(2-Fluorobenzyl)piperazine

  • Molecular Formula: C₁₁H₁₅FN₂[1]

  • Molecular Weight: 194.25 g/mol [1]

  • Key Applications: Intermediate for bifeprunox, sigma-1 receptor ligands, and 18F-PET radiotracers.

  • Primary Challenge: Controlling stoichiometry to prevent the formation of the symmetric impurity 1,4-bis(2-fluorobenzyl)piperazine.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target into logical precursors. The 2-fluorobenzyl moiety is electron-deficient due to the inductive effect of the fluorine atom, making the benzylic position highly susceptible to nucleophilic attack.

Diagram 1: Retrosynthetic Disconnection Tree

Retrosynthesis Target 1-(2-Fluorobenzyl)piperazine Disconnection C-N Bond Disconnection Target->Disconnection Target Piperazine Piperazine (Nucleophile) Disconnection->Piperazine + Halide 2-Fluorobenzyl Chloride (Electrophile) Disconnection->Halide Pathway A (Alkylation) Aldehyde 2-Fluorobenzaldehyde (Reductive Precursor) Disconnection->Aldehyde Pathway B (Reductive Amination)

Caption: Retrosynthetic breakdown showing the two primary routes: direct alkylation (Pathway A) and reductive amination (Pathway B).

Pathway A: Nucleophilic Substitution (Industry Standard)

This is the preferred route for scale-up due to the low cost of reagents. The reaction proceeds via an S_N2 mechanism where the secondary amine of piperazine attacks the benzylic carbon.

Mechanism & Kinetic Control
  • The Challenge: Piperazine has two equivalent nucleophilic nitrogen atoms. Once mono-alkylation occurs, the product is a secondary/tertiary amine mixture that is more nucleophilic than the starting material, increasing the risk of bis-alkylation.

  • The Solution: Use a large molar excess of piperazine (3.0 to 5.0 equivalents). This statistical forcing ensures the alkyl halide encounters unreacted piperazine rather than the mono-alkylated product.

Experimental Protocol

Reagents:

  • Piperazine (anhydrous or hexahydrate): 43.0 g (0.50 mol)

  • 2-Fluorobenzyl chloride: 14.4 g (0.10 mol)

  • Ethanol (Absolute): 150 mL

  • HCl (conc.) and NaOH (pellets) for workup.

Step-by-Step Methodology:

  • Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 43.0 g of piperazine in 100 mL of ethanol. Heat to 60–65°C until fully dissolved.

  • Addition: Dissolve 14.4 g of 2-fluorobenzyl chloride in 50 mL of ethanol. Add this solution dropwise to the piperazine mixture over 60 minutes while maintaining the temperature at 65°C. Slow addition is critical to maintain the local excess of piperazine.

  • Reflux: After addition, reflux the mixture for 2–3 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS.

  • Solvent Removal: Cool the mixture and evaporate the ethanol under reduced pressure.

  • Workup (Bis-alkylation Removal):

    • Resuspend the residue in water (100 mL). The excess piperazine is highly water-soluble.

    • Extract the product with Dichloromethane (DCM) (3 x 50 mL). The bis-alkylated impurity is highly lipophilic and will extract, but the mono-alkylated product partitions here as well.

    • Optimization: To strictly remove excess piperazine, wash the organic layer copiously with water.

  • Purification (Salt Formation):

    • Dry the DCM layer over Na₂SO₄ and evaporate.[2]

    • Dissolve the resulting oil in ethanol (50 mL).

    • Add concentrated HCl dropwise (or HCl in diethyl ether) until pH ~2.

    • The dihydrochloride salt of 1-(2-fluorobenzyl)piperazine precipitates.

    • Recrystallization: Recrystallize from Isopropanol/Ethanol to remove any traces of the bis-impurity.

Diagram 2: Pathway A Workflow

PathwayA Start Piperazine (5 eq) + Ethanol Add Add 2-Fluorobenzyl Chloride (1 eq) Start->Add React Reflux 65°C 3 Hours Add->React SN2 Extract DCM Extraction (Removes excess Piperazine) React->Extract Salt HCl Precipitation Extract->Salt Final 1-(2-Fluorobenzyl)piperazine 2HCl Salt Salt->Final Recrystallization

Caption: Operational workflow for the Nucleophilic Substitution route, highlighting the purification via salt formation.

Pathway B: Reductive Amination (High Precision)

This route is preferred when 2-fluorobenzyl chloride is unavailable or when avoiding bis-alkylation is paramount without using large excesses of piperazine. It utilizes 1-Boc-piperazine to strictly enforce mono-substitution.

Experimental Protocol

Reagents:

  • 1-Boc-piperazine: 1.86 g (10 mmol)

  • 2-Fluorobenzaldehyde: 1.24 g (10 mmol)

  • Sodium Triacetoxyborohydride (STAB): 3.18 g (15 mmol)

  • Dichloromethane (DCM): 50 mL

  • Acetic Acid: 1-2 drops (Catalyst)

  • Trifluoroacetic acid (TFA) or HCl/Dioxane (for deprotection)

Step-by-Step Methodology:

  • Imine Formation: In a reaction vessel, mix 1-Boc-piperazine and 2-fluorobenzaldehyde in DCM. Add acetic acid. Stir at room temperature for 30 minutes to allow the iminium ion to form.

  • Reduction: Add Sodium Triacetoxyborohydride in portions. Stir overnight at room temperature under nitrogen.

  • Quench: Quench with saturated NaHCO₃ solution. Extract with DCM.[2]

  • Intermediate Isolation: Dry and evaporate to obtain tert-butyl 4-(2-fluorobenzyl)piperazine-1-carboxylate.

  • Deprotection: Dissolve the intermediate in DCM (10 mL) and add TFA (5 mL). Stir for 2 hours.

  • Free Basing: Evaporate TFA, basify with NaOH (2M) to pH 12, and extract with DCM.

Diagram 3: Pathway B Workflow

PathwayB Reactants 1-Boc-Piperazine + 2-Fluorobenzaldehyde Imine Imine Intermediate Reactants->Imine -H2O Reduce Reduction (STAB) Imine->Reduce Protected Boc-Protected Product Reduce->Protected Deprotect Deprotection (TFA or HCl) Protected->Deprotect Final Target Molecule Deprotect->Final

Caption: Stepwise progression of the Reductive Amination route, ensuring mono-substitution via Boc-protection.

Analytical Characterization & Validation

To validate the synthesis, compare the isolated product against the following established physicochemical data.

Data Table: Physicochemical Properties
ParameterSpecificationNotes
Appearance White crystalline solid (HCl salt)Free base is a pale oil/liquid.[3]
Melting Point 165 – 166 °C (HCl salt)Reference [1].[3][4]
1H NMR (CDCl₃) δ 2.82 (t, 4H), 3.25 (t, 4H), 3.65 (s, 2H), 7.01–7.35 (m, 4H)Characteristic benzylic singlet at 3.65 ppm.[4]
13C NMR (CDCl₃) δ 54.93 (Benzylic C), 159.75/163.03 (C-F coupling)Look for C-F splitting patterns.[4]
Mass Spec (LC-MS) [M+H]+ = 195.13Consistent with C₁₁H₁₅FN₂.
Critical Quality Attribute (CQA): Impurity Profile
  • Impurity A: Piperazine (Starting material).[2][3][4][5][6][7][8] Detect via TLC (ninhydrin stain).

  • Impurity B: 1,4-Bis(2-fluorobenzyl)piperazine. This forms if the piperazine excess was insufficient. It will appear at a higher Retention Factor (Rf) on TLC and higher mass (m/z ~302) on MS.

Safety & Regulatory Considerations

  • 2-Fluorobenzyl Chloride: A potent lachrymator and alkylating agent. Handle only in a fume hood. It can cause severe skin burns and eye damage.

  • Piperazine: A respiratory and skin sensitizer. Inhalation of dust/vapors can cause asthma-like symptoms.

  • Waste Disposal: Aqueous waste from Pathway A contains excess piperazine and must be treated as basic organic waste.

  • Regulatory: While not a controlled substance itself, benzylpiperazines are a class of compounds monitored in some jurisdictions due to their use as designer drugs (BZP). Ensure compliance with local laws regarding "analog acts."

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines . Molecules. 2020; 25(9):2197. [Link]

  • 1-Benzylpiperazine . Organic Syntheses. 1955; 35:10. [Link]

  • Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine . ResearchGate. 2013. [Link]

  • Reductive Amination of Piperazine . Journal of Organic Chemistry. 1996; 61(11):3849-3862. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Presumed Central Nervous System Mechanism of Action of 1-(2-Fluorobenzyl)piperazine

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates the anticipated mechanism of action of 1-(2-Fluorobenzyl)piperazine (2-FBZP) within the central nervous system (CN...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the anticipated mechanism of action of 1-(2-Fluorobenzyl)piperazine (2-FBZP) within the central nervous system (CNS). While comprehensive pharmacological data for this specific molecule is not extensively available in the public domain, this document synthesizes structure-activity relationships from the broader classes of benzylpiperazine and fluorophenylpiperazine derivatives to construct a scientifically grounded, hypothetical framework for its CNS activity. We postulate that 2-FBZP primarily modulates dopaminergic and serotonergic neurotransmission through interactions with monoamine transporters and select G-protein coupled receptors. This guide provides detailed, field-proven experimental protocols to rigorously test these hypotheses, including receptor binding assays, functional activity assessments, and in vivo microdialysis. The objective is to furnish researchers and drug development professionals with a robust roadmap for the characterization of 2-FBZP and analogous compounds.

Introduction: The Piperazine Scaffold in CNS Drug Discovery

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs targeting the CNS.[1] Its conformational flexibility and ability to be di-substituted at the 1- and 4-positions allow for the fine-tuning of pharmacological activity. Piperazine derivatives have demonstrated a wide array of activities, including antipsychotic, antidepressant, and anxiolytic effects, primarily through modulation of dopaminergic and serotonergic systems.[2][3]

The subject of this guide, 1-(2-Fluorobenzyl)piperazine, incorporates two key structural features: the benzylpiperazine core and a fluorine substitution on the phenyl ring. The benzylpiperazine class is known for its stimulant properties, often mediated by the release and reuptake inhibition of dopamine and norepinephrine.[1] Conversely, the introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity.[2] It is therefore critical to elucidate the specific pharmacological profile of 2-FBZP to understand its potential therapeutic applications and liabilities.

Postulated Mechanism of Action: A Multi-Target Hypothesis

Based on the pharmacology of structurally related compounds, we hypothesize that 1-(2-Fluorobenzyl)piperazine exerts its CNS effects through a combination of interactions with monoamine transporters and G-protein coupled receptors. The primary targets are likely the dopamine transporter (DAT) and the serotonin transporter (SERT), with potential secondary interactions with various dopamine and serotonin receptor subtypes.

Primary Targets: Monoamine Transporters

The core benzylpiperazine structure suggests a high likelihood of interaction with monoamine transporters. We postulate that 2-FBZP will exhibit inhibitory activity at both DAT and SERT, thereby increasing the synaptic concentrations of dopamine and serotonin. The relative potency and selectivity for these transporters will be a key determinant of its overall pharmacological profile.

Secondary Targets: Dopamine and Serotonin Receptors

Beyond transporter inhibition, many piperazine derivatives exhibit direct receptor interactions.[4] It is plausible that 2-FBZP possesses affinity for D2-like dopamine receptors (D2, D3, D4) and various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C). The nature of these interactions (agonist, antagonist, or partial agonist) will further shape its CNS effects.

Below is a diagram illustrating the hypothesized signaling pathways influenced by 1-(2-Fluorobenzyl)piperazine.

Caption: Hypothesized dual mechanism of 2-FBZP.

Experimental Protocols for Pharmacological Characterization

To validate the proposed mechanism of action, a systematic pharmacological evaluation is required. The following protocols are designed to provide a comprehensive understanding of 2-FBZP's CNS activity.

In Vitro Receptor Binding Assays

The initial step is to determine the binding affinity of 2-FBZP for a panel of CNS targets. This is crucial for identifying its primary and secondary molecular targets.

Objective: To quantify the binding affinity (Ki) of 1-(2-Fluorobenzyl)piperazine for a broad range of CNS receptors and transporters.

Methodology:

  • Target Panel Selection: A comprehensive panel of receptors and transporters should be selected, with a focus on monoaminergic systems. A suggested panel is provided in the table below.

  • Membrane Preparation: Cell membranes expressing the recombinant human receptors or transporters of interest are prepared. Alternatively, native tissue preparations (e.g., rat brain homogenates) can be used.

  • Radioligand Competition Assay:

    • Incubate a fixed concentration of a specific radioligand for the target of interest with the membrane preparation in the presence of increasing concentrations of 1-(2-Fluorobenzyl)piperazine.

    • Following incubation to equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Generate competition curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 value (the concentration of 2-FBZP that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Suggested CNS Target Panel for Radioligand Binding Assays

Target ClassSpecific Targets
Dopamine Receptors D1, D2, D3, D4, D5
Serotonin Receptors 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7
Adrenergic Receptors α1A, α1B, α2A, β1, β2
Monoamine Transporters DAT, SERT, NET
Histamine Receptors H1, H3
Muscarinic Receptors M1, M2, M3
In Vitro Functional Assays

Once binding affinities are established, it is essential to determine the functional activity of 2-FBZP at its primary targets.

Objective: To characterize 1-(2-Fluorobenzyl)piperazine as an agonist, antagonist, or inverse agonist at its key molecular targets.

Methodology:

  • Cell-Based Assays: Utilize cell lines stably expressing the human recombinant receptor of interest.

  • Agonist Activity Assessment:

    • Stimulate the cells with increasing concentrations of 2-FBZP.

    • Measure the downstream signaling response (e.g., cAMP accumulation for Gs/Gi-coupled receptors, calcium mobilization for Gq-coupled receptors).

    • Generate dose-response curves and calculate the EC50 (effective concentration for 50% maximal response) and Emax (maximal effect).

  • Antagonist Activity Assessment:

    • Pre-incubate the cells with increasing concentrations of 2-FBZP.

    • Stimulate the cells with a fixed concentration (typically the EC80) of a known agonist for the receptor.

    • Measure the inhibition of the agonist-induced response.

    • Calculate the IC50 value and convert it to a Kb value using the Schild equation for competitive antagonists.

Below is a diagram illustrating the workflow for in vitro characterization.

In_Vitro_Workflow Start 1-(2-Fluorobenzyl)piperazine (2-FBZP) Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (Determine EC50/IC50, Emax) Binding_Assay->Functional_Assay For high-affinity targets Data_Analysis Data Analysis & Interpretation Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Mechanism_Hypothesis Refine Mechanism of Action Hypothesis Data_Analysis->Mechanism_Hypothesis

Sources

Exploratory

Computational Pharmacodynamics: In Silico Elucidation of 1-(2-Fluorobenzyl)piperazine Binding Mechanisms

Executive Summary This technical guide details the in silico modeling protocol for 1-(2-Fluorobenzyl)piperazine (2-FBP) , a structural analog of the psychoactive benzylpiperazine (BZP).[1] While BZP derivatives are often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the in silico modeling protocol for 1-(2-Fluorobenzyl)piperazine (2-FBP) , a structural analog of the psychoactive benzylpiperazine (BZP).[1] While BZP derivatives are often screened for monoamine transporter activity (DAT/SERT), their affinity for serotonin receptors (specifically 5-HT


) remains a critical safety and pharmacological endpoint due to potential hallucinogenic or cardiotoxic off-target effects.[1]

This guide moves beyond generic tutorials, focusing on the specific steric and electronic challenges posed by the ortho-fluorine substitution. We utilize a hybrid workflow combining Density Functional Theory (DFT) for accurate ligand geometry, Molecular Docking for pose prediction, and Molecular Dynamics (MD) for thermodynamic stability assessment.

Chemical Context & Structural Logic[2]

The Ligand: 1-(2-Fluorobenzyl)piperazine

The 2-FBP molecule consists of a piperazine ring linked to a benzene ring via a methylene bridge.[1] The critical feature is the fluorine atom at the ortho (2-position) of the phenyl ring.

  • pKa & Protonation: The secondary amine of the piperazine ring has a pKa

    
     9.8. At physiological pH (7.4), the nitrogen is predominantly protonated (
    
    
    
    ). This is the primary pharmacophore , driving the electrostatic anchor to the receptor.
  • The Fluorine Effect: Unlike para-substitution, the ortho-fluorine introduces specific steric strain that twists the methylene bridge, altering the planar alignment relative to the phenyl ring. It also creates a distinct electrostatic potential surface (EPS) hole, potentially facilitating weak halogen bonding or multipolar interactions with receptor residues (e.g., Serine or Threonine).

The Target: 5-HT Receptor

We utilize the 5-HT


  receptor as the primary model system.[1][2] It is a Class A GPCR implicated in the mechanism of action of both therapeutic antipsychotics and psychoactive piperazines.
  • Template PDB: 6A93 (Crystal structure of 5-HT2A in complex with Risperidone).[1]

  • Resolution: 3.0 Å.

  • Justification: 6A93 represents the inactive/antagonist state. Docking 2-FBP here tests its potential to block this receptor (antagonist profile) or induce conformational changes (agonist potential, assessed via MD).

Computational Workflow

The following diagram outlines the integrated pipeline, ensuring data flows from quantum mechanical accuracy to macroscopic thermodynamic prediction.

G Ligand Ligand: 2-FBP (SMILES Input) DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Prep Ligand Prep (Protonation pH 7.4) DFT->Prep Docking Molecular Docking (AutoDock Vina/Glide) Prep->Docking Receptor Receptor: 5-HT2A (PDB: 6A93) Clean Protein Prep (Remove H2O, Add H) Receptor->Clean Clean->Docking Complex Protein-Ligand Complex Docking->Complex MD_Setup MD Setup (GROMACS) Topology: CHARMM36m Complex->MD_Setup Equil Equilibration NVT (1ns) -> NPT (1ns) MD_Setup->Equil Prod Production Run (100 ns) Equil->Prod Analysis Analysis RMSD, MM/PBSA, H-Bonds Prod->Analysis

Caption: Integrated workflow from QM ligand optimization to MD simulation analysis.

Phase 1: System Preparation

Ligand Optimization (QM Level)

Standard force fields often miscalculate the torsion angle of ortho-substituted benzenes.[1] We must first optimize the geometry.

  • Software: Gaussian 16 or ORCA (Open source alternative).

  • Method: DFT with B3LYP functional and 6-31G* basis set.[1]

  • Output: .log file converted to .mol2.

  • Charge Calculation: Calculate RESP (Restrained Electrostatic Potential) charges. This is superior to Gasteiger charges for halogenated compounds as it captures the electron-withdrawing nature of fluorine accurately.

Receptor Preparation[4]
  • Source: Download PDB 6A93 from RCSB.

  • Cleaning:

    • Remove chain B (Soluble cytochrome b562 fusion protein).

    • Remove crystallographic waters (unless bridging critical residues like Thr160).

    • Remove the co-crystallized ligand (Risperidone).

  • Loop Modeling: Use Modeller to repair missing residues in Intracellular Loop 3 (ICL3), a common region of disorder in GPCR crystals.

Phase 2: Molecular Docking Protocol

Docking provides the static "best fit." For 2-FBP, we focus on the Orthosteric Binding Pocket (OBP).

Grid Box Definition

The grid must encompass the key aspartate residue (Asp155) which anchors the amine.

ParameterValue (Å)Description
Center X 15.24Centered on the cavity between TM3, TM5, and TM6
Center Y -3.10
Center Z 58.45
Size (X, Y, Z) 22 x 22 x 22Sufficient to cover the orthosteric site and ECL2
Spacing 0.375 ÅHigh-resolution grid
Docking Parameters (AutoDock Vina)
  • Exhaustiveness: 32 (High search depth due to the flexibility of the piperazine ring).

  • Num Modes: 20.

  • Energy Range: 4 kcal/mol.

Critical Checkpoint: The top pose must show a salt bridge (ionic interaction, < 4.0 Å) between the protonated nitrogen of the piperazine and the carboxylate oxygen of Asp155 (TM3). If this interaction is absent, the pose is physiologically irrelevant.

Phase 3: Molecular Dynamics (MD) Simulation[1]

Docking poses are static. MD reveals if the ortho-fluorine causes steric instability over time.[1]

Topology Generation
  • Protein: CHARMM36m force field (optimized for membrane proteins).

  • Ligand: CGenFF (CHARMM General Force Field) via the Ligand Reader & Modeler (CHARMM-GUI) or SwissParam .[1]

  • Membrane: Embed the receptor in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.[1]

Simulation Protocol (GROMACS)
StepEnsembleDurationPurpose
Minimization Steepest Descent~5000 stepsRemove steric clashes (max force < 1000 kJ/mol/nm)
Equilibration 1 NVT1 nsStabilize temperature (310 K) using V-rescale thermostat
Equilibration 2 NPT1 nsStabilize pressure (1 bar) using Berendsen barostat
Production NPT100 nsData collection (Parrinello-Rahman barostat)
Key Command (GROMACS)

To generate the index file for the protein-ligand group (essential for centering):

Phase 4: Interaction Analysis & Mechanism

The binding affinity is not just about the score; it is about the specific molecular contacts.

The Binding Mechanism (Diagram)

The following diagram illustrates the predicted interaction network for 2-FBP within the 5-HT


 pocket.

BindingSite Pip_N Piperazine N+ (Protonated) Asp155 Asp155 (TM3) Pip_N->Asp155 Salt Bridge (Strong, ~2.8 Å) F_Atom Ortho-Fluorine Ser159 Ser159 (TM3) F_Atom->Ser159 Halogen Bond / Dipole Phenyl Phenyl Ring Phe340 Phe340 (TM6) Phenyl->Phe340 Pi-Pi T-Shaped Trp336 Trp336 (TM6) Phenyl->Trp336 Pi-Pi Stacking

Caption: Interaction map showing the critical salt bridge (Asp155) and hydrophobic cage (Phe340/Trp336).

Quantitative Analysis (MM/PBSA)

Post-simulation, calculate the Binding Free Energy (


) using the g_mmpbsa  tool.
  • Equation:

    
    [1]
    
  • Interpretation:

    • Van der Waals (

      
      ):  Dominates due to the hydrophobic pocket (Phe339, Phe340, Trp336).
      
    • Electrostatic (

      
      ):  High contribution from the Asp155-Piperazine interaction.[1]
      
    • Solvation Penalty: The fluorine atom increases hydrophobicity, potentially reducing the desolvation penalty compared to a hydroxylated analog.

Validation Criteria

The model is considered valid if:

  • RMSD Stability: Ligand RMSD stabilizes < 2.5 Å relative to the protein backbone during the last 50ns of MD.

  • Asp155 Distance: The N-O distance remains < 3.5 Å for >80% of the simulation frames.

  • Reference Comparison: The calculated

    
     should fall within -7 to -10 kcal/mol, consistent with experimental 
    
    
    
    values for benzylpiperazines (typically nM to
    
    
    M range).

References

  • Protein Data Bank (RCSB). (2019). Crystal structure of 5-HT2AR in complex with risperidone (PDB: 6A93). [Link][1]

  • Kim, K., et al. (2020).[3] Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. Cell. [Link]

  • GROMACS. (2024). GROMACS Documentation and Tutorials. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • SwissParam. (2023). SwissParam: A fast force field generation tool for small organic molecules. [Link]

  • Elliott, S. P. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis. [Link]

Sources

Foundational

Pharmacological &amp; Synthetic Profile: 1-(2-Fluorobenzyl)piperazine Derivatives

Technical Monograph for Drug Discovery & CNS Research [1] Executive Summary: The Ortho-Fluoro Advantage 1-(2-Fluorobenzyl)piperazine (2-FBZP) represents a critical scaffold in both medicinal chemistry and neuropharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph for Drug Discovery & CNS Research [1]

Executive Summary: The Ortho-Fluoro Advantage

1-(2-Fluorobenzyl)piperazine (2-FBZP) represents a critical scaffold in both medicinal chemistry and neuropharmacology.[1] While structurally related to the broad class of benzylpiperazine (BZP) psychostimulants, the introduction of a fluorine atom at the ortho (2-) position confers distinct physicochemical properties that differentiate it from its parent compound and its meta (3-) or para (4-) isomers.[1]

For drug development professionals, this scaffold offers a unique "bioisostere" case study.[1] The 2-fluoro substitution serves two primary functions:

  • Metabolic Blockade: It protects the benzyl ring from facile enzymatic hydroxylation at the highly reactive ortho position.[1]

  • Conformational Locking: Through electrostatic repulsion and steric bulk, it restricts the rotation of the benzyl-nitrogen bond, potentially enhancing selectivity for specific serotonin (5-HT) receptor subtypes over dopaminergic transporters.[1]

This guide dissects the synthesis, pharmacodynamics, and toxicological profile of 2-FBZP derivatives, moving beyond their recreational context to evaluate their utility as CNS probes.[1]

Chemical Architecture & SAR

The pharmacological divergence of 2-FBZP stems from the electronic and steric influence of the fluorine atom.[1] Unlike the hydrogen in BZP, the fluorine atom is highly electronegative yet small enough to mimic hydrogen sterically in some pockets (Bioisosterism).[1]

Structure-Activity Relationship (SAR) Matrix
FeatureModificationPharmacological Consequence
Piperazine Ring Unsubstituted Secondary AmineEssential for monoamine transporter recognition (DAT/SERT).[1] N-alkylation typically reduces potency.[1]
Linker Methylene Bridge (

)
Optimal length for transporter binding.[1] Extension to ethylene reduces DAT affinity but may increase 5-HT receptor affinity.[1]
Aryl Substitution 2-Fluoro (Ortho) Key Feature: Increases lipophilicity (

).[1] Sterically hinders metabolic attack.[1] Often shifts selectivity toward 5-HT systems compared to unsubstituted BZP.[1]
Isomer Comparison 3-Fluoro / 4-Fluoro3-F (TFMPP analog) is a potent 5-HT releaser. 4-F often retains high DAT affinity.[1] 2-F is generally less potent as a releaser but higher in receptor binding specificity.[1]
Pharmacodynamics: Receptor & Transporter Interaction

The 2-FBZP scaffold operates primarily as a monoamine modulator .[1] While BZP is a non-selective catecholamine releaser (DA/NE > 5-HT), the 2-fluorobenzyl derivatives often display a "serotonergic shift."[1]

Mechanism of Action
  • Transporter Reversal: The molecule acts as a substrate for DAT (Dopamine Transporter) and SERT (Serotonin Transporter), entering the presynaptic neuron and reversing the flow of neurotransmitters.[1]

  • Receptor Agonism: Direct binding to 5-HT

    
     and 5-HT
    
    
    
    receptors, leading to downstream signaling cascades (Phospholipase C activation).[1]
Signaling Pathway Visualization

The following diagram illustrates the dual mechanism: Transporter reversal at the synapse and G-protein coupling at the post-synaptic receptor.[1]

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Ligand 1-(2-Fluorobenzyl)piperazine DAT DAT / SERT (Transporter) Ligand->DAT Substrate Entry VMAT VMAT2 Ligand->VMAT Disrupts Gradient R_5HT2A 5-HT2A Receptor Ligand->R_5HT2A Agonist Binding Cytosol_DA Cytosolic DA/5-HT Accumulation DAT->Cytosol_DA Translocation VMAT->Cytosol_DA Leaking Release Non-Exocytotic Release Cytosol_DA->Release Reverse Transport Gq Gq Protein R_5HT2A->Gq Activation PLC Phospholipase C Gq->PLC Signaling Ca_Release Intracellular Ca2+ Mobilization PLC->Ca_Release IP3 Pathway

Caption: Dual mechanism of action showing presynaptic transporter reversal (releasing monoamines) and postsynaptic 5-HT2A receptor activation.[1]

Experimental Protocols

To ensure reproducibility and high yield, we recommend the "Piperazine-1-ium" Selective Synthesis method.[1] This protocol avoids the common pitfall of forming disubstituted (N,N'-bis) byproducts without requiring complex protecting groups (like Boc).[1]

Protocol A: Selective Mono-Alkylation Synthesis

Objective: Synthesize 1-(2-fluorobenzyl)piperazine hydrochloride with >95% purity.

  • Reagents:

    • Piperazine (anhydrous)[1][2]

    • Piperazine Dihydrochloride (

      
      )[1]
      
    • 2-Fluorobenzyl chloride[1]

    • Solvent: Methanol (MeOH)[1]

  • Step-by-Step Workflow:

    • Step 1 (In-situ Protection): Dissolve equimolar amounts of Piperazine and Piperazine

      
       in MeOH.[1] This generates the Piperazine-1-ium cation , where one nitrogen is protonated (protected) and the other is free for reaction.[1][2]
      
    • Step 2 (Addition): Add 2-Fluorobenzyl chloride (0.9 equivalents relative to total piperazine species) dropwise at room temperature.

    • Step 3 (Reaction): Stir for 4–6 hours. The protonated nitrogen prevents the second alkylation.[1]

    • Step 4 (Workup): Evaporate MeOH.[1] Basify with aqueous NaOH to pH > 12.[1] Extract with Dichloromethane (DCM).[1]

    • Step 5 (Salt Formation): Bubble dry HCl gas through the DCM layer or add ethereal HCl to precipitate the product.[1]

    • Step 6 (Recrystallization): Recrystallize from Isopropanol/Ether.[1] Expected MP: 165–166°C.[1][2]

Protocol B: Radioligand Binding Assay (Screening)

Objective: Determine


 values for 5-HT

and DAT.
  • Membrane Prep: HEK-293 cells stably expressing human 5-HT

    
     or DAT.[1]
    
  • Radioligands:

    • For 5-HT

      
      : 
      
      
      
      (0.5 nM).[1]
    • For DAT:

      
       (1.0 nM).[1]
      
  • Incubation: Incubate membranes with radioligand and varying concentrations of 2-FBZP (

    
     to 
    
    
    
    M) for 60 min at 25°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]
Pharmacokinetics & Metabolism

The 2-fluoro substituent significantly alters the metabolic fate compared to BZP.[1]

  • Primary Route: N-oxidation and N-dealkylation.[1]

  • Blocked Route: Aromatic hydroxylation at the 2-position is blocked by the fluorine atom.[1] This typically extends the half-life compared to unsubstituted analogs that undergo rapid ring hydroxylation.[1]

  • Enzymes: Primarily mediated by CYP2D6 and CYP3A4.[1]

Metabolism cluster_metabolites Metabolic Pathways Parent 1-(2-Fluorobenzyl) piperazine NOxide N-Oxide Metabolite Parent->NOxide CYP450 (N-Oxidation) Dealkyl Piperazine + 2-Fluorobenzaldehyde Parent->Dealkyl CYP2D6 (N-Dealkylation) Hydroxyl Ring Hydroxylation (Minor/Blocked at C2) Parent->Hydroxyl CYP450 (Sterically Hindered)

Caption: Metabolic fate of 2-FBZP.[1] Note that the 2-Fluoro group hinders hydroxylation at the ortho-position, a common clearance route for the parent BZP.[1]

Safety & Toxicology Profile

While often used as a scaffold for therapeutics, the piperazine class carries specific toxicological risks that must be monitored during development.[1]

  • Neurotoxicity: High concentrations of benzylpiperazines have been shown to induce oxidative stress and mitochondrial dysfunction in dopaminergic neurons (SH-SY5Y cell models).[1]

  • Seizure Threshold: Like many piperazine psychostimulants, 2-FBZP derivatives may lower the seizure threshold by inhibiting GABAergic transmission, particularly at high doses.[1]

  • Cytotoxicity: Comparative studies suggest that fluorinated derivatives may have slightly higher cytotoxicity than non-fluorinated counterparts due to increased lipophilicity and membrane retention.[1]

Safety Recommendation: All initial screenings should include a mitochondrial function assay (e.g., MTT or ATP production assay) alongside standard receptor binding to rule out early-stage neurotoxicity.[1]

References
  • Synthesis Protocol: Simplified Procedure for General Synthesis of Monosubstituted Piperazines. (2020). National Institutes of Health (NIH) / PubMed Central.[1] Link

  • Receptor Binding Context: Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency. (2012).[1] PubMed Central.[1] Link

  • Neurotoxicity Data: Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. (2017). PubMed.[1] Link

  • Pharmacological Profile (BZP Class): The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. (2011).[1] PubMed.[1] Link

  • Metabolic Pathways: BZP/piperazines drug profile. European Union Drugs Agency (EUDA).[1] Link

Sources

Exploratory

An In-Depth Technical Guide to 1-(2-Fluorobenzyl)piperazine: A Cornerstone Intermediate in Modern Drug Discovery

For Immediate Release This technical guide provides a comprehensive overview of 1-(2-Fluorobenzyl)piperazine, a key building block for researchers, scientists, and professionals in the field of drug development. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of 1-(2-Fluorobenzyl)piperazine, a key building block for researchers, scientists, and professionals in the field of drug development. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, and its critical role in the creation of novel therapeutics, particularly those targeting the central nervous system (CNS).

Core Chemical Identity

1-(2-Fluorobenzyl)piperazine is a monosubstituted piperazine derivative that has garnered significant attention in medicinal chemistry. Its structure combines a piperazine ring, a common pharmacophore that imparts favorable pharmacokinetic properties, with a 2-fluorobenzyl group. The strategic placement of the fluorine atom on the benzyl ring is a key design element, often introduced to enhance metabolic stability and modulate binding affinity to biological targets.

  • CAS Number : 89292-78-4[1]

  • Molecular Formula : C₁₁H₁₅FN₂[1]

  • Molecular Weight : 194.25 g/mol [1]

Physicochemical and Analytical Profile

Understanding the physical and spectral properties of 1-(2-Fluorobenzyl)piperazine is essential for its application in synthesis and for the characterization of its downstream derivatives.

Table 1: Physicochemical Properties

PropertyValueSource
Appearance Colorless to Tan Liquid[1]
Boiling Point 93 - 96 °C at 0.3 hPa[1]
Density 1.170 g/mL at 25 °C[1]
Purity 95.5 - 100%[1]

The hydrochloride salt is a common form of this intermediate, appearing as a white crystalline solid with a melting point of 165–166 °C.[2]

Table 2: Spectroscopic Data for 1-(2-Fluorobenzyl)piperazine Hydrochloride [2]

SpectroscopyKey Data Points
¹H NMR (CDCl₃) δ (ppm): 9.58 (2H, bs, NH₂⁺), 7.23–7.35 (2H, m, CHₐᵣₒₘ), 7.01–7.14 (2H, m, CHₐᵣₒₘ), 3.65 (2H, s, CH₂), 3.25 (4H, t, 2xCH₂ₚᵢₚ), 2.82 (4H, t, 2xCH₂ₚᵢₚ)
¹³C NMR (CDCl₃) δ (ppm): 159.75 & 163.03 (Cₐᵣₒₘ-F, C-F splitting), 131.33 & 131.39 (CHₐᵣₒₘ), 129.41 & 129.52 (CHₐᵣₒₘ), 124.08 & 124.13 (CHₐᵣₒₘ), 123.31 & 123.49 (Cₐᵣₒₘ), 115.37 & 115.66 (CHₐᵣₒₘ), 54.93 (CH₂), 49.27 (2xCH₂ₚᵢₚ), 43.49 (2xCH₂ₚᵢₚ)
FTIR (cm⁻¹) 2971, 2915 (ν, C-H), 2821-2474 (ν, NH⁺), 1587 (C=Cₐᵣ)
LC-MS (m/z) [C₁₁H₁₆FN₂]⁺ = 195.1292

Synthesis Methodology: A Self-Validating Protocol

The selective synthesis of monosubstituted piperazines like 1-(2-Fluorobenzyl)piperazine is a critical challenge in organic chemistry, as disubstitution is a common competing reaction. A robust and high-yield one-pot-one-step procedure has been developed that leverages the in situ formation of a piperazine-1-ium cation.[2]

Rationale of the Synthetic Approach

The core principle of this methodology is the temporary protection of one of the piperazine's secondary nitrogen atoms through protonation. By creating a piperazine monohydrochloride salt in situ from equimolar amounts of anhydrous piperazine and piperazine dihydrochloride, one nitrogen becomes nucleophilic while the other is rendered non-reactive as an ammonium salt. This elegant control of reactivity effectively suppresses the formation of the disubstituted by-product, leading to high yields of the desired monosubstituted product.[2]

Detailed Experimental Protocol

Step 1: Formation of the Piperazine-1-ium Cation

  • In a reaction vessel, combine equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate in methanol (approx. 10-20 mL of methanol per 1 g of anhydrous piperazine).

  • The solution can be gently heated to ensure complete dissolution of the solids, forming the active piperazine monohydrochloride in situ.

Step 2: Nucleophilic Substitution

  • To the prepared solution of the piperazine-1-ium cation, add an equimolar amount of 2-fluorobenzyl chloride.

  • The reaction mixture is then heated under reflux. The nucleophilic secondary amine of the piperazine-1-ium cation attacks the benzylic carbon of 2-fluorobenzyl chloride, displacing the chloride ion.

Step 3: Work-up and Isolation

  • Upon completion of the reaction, the mixture is cooled, which may cause the precipitation of piperazine dihydrochloride. This is removed by filtration.

  • The solvent is evaporated from the filtrate, and the residue is recrystallized from a suitable solvent like isopropyl alcohol, often with the addition of charcoal to remove colored impurities, yielding pure 1-(2-Fluorobenzyl)piperazine hydrochloride.[2]

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: N-Alkylation Reaction cluster_purification Step 3: Purification P Anhydrous Piperazine PI Piperazine-1-ium Cation (in situ) P->PI PD Piperazine Dihydrochloride PD->PI MeOH Methanol (Solvent) MeOH->PI Reaction Nucleophilic Substitution (Reflux) PI->Reaction FBC 2-Fluorobenzyl Chloride FBC->Reaction Product_HCl 1-(2-Fluorobenzyl)piperazine HCl (Crude Product) Reaction->Product_HCl Filtration Filtration Product_HCl->Filtration Evaporation Evaporation Filtration->Evaporation Recrystallization Recrystallization (Isopropyl Alcohol) Evaporation->Recrystallization Final_Product Pure 1-(2-Fluorobenzyl)piperazine HCl Recrystallization->Final_Product

Caption: One-pot synthesis workflow for 1-(2-Fluorobenzyl)piperazine HCl.

Applications in Drug Discovery and Development

The 1-(2-Fluorobenzyl)piperazine moiety is a privileged scaffold in medicinal chemistry, primarily due to the versatile properties of the piperazine ring and the strategic introduction of fluorine.

The Role of the Piperazine Scaffold

The piperazine ring is a common feature in many FDA-approved drugs. Its inclusion is often driven by several key advantages:

  • Improved Pharmacokinetics : The two nitrogen atoms can be protonated at physiological pH, which generally increases water solubility and can improve oral bioavailability.[3]

  • Structural Rigidity and Vectorial Orientation : As a six-membered ring, it provides a conformationally restrained linker, allowing medicinal chemists to position other pharmacophoric groups in a precise spatial orientation for optimal interaction with a biological target.[3]

  • Synthetic Tractability : The presence of two nitrogen atoms allows for straightforward chemical modification and the introduction of diverse substituents.[4]

The Impact of Fluorine Substitution

The introduction of a fluorine atom, particularly on an aromatic ring, is a widely used strategy in modern drug design. The 2-fluoro substitution in 1-(2-Fluorobenzyl)piperazine offers specific benefits:

  • Metabolic Stability : Fluorine's high electronegativity and the strength of the C-F bond can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Enhanced Binding Affinity : Fluorine can alter the electronic properties (pKa) of nearby functional groups and participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) within a protein's binding pocket, potentially increasing target affinity and selectivity.

Therapeutic Targets and Indications

Derivatives of 1-(2-Fluorobenzyl)piperazine are primarily investigated for their activity on the central nervous system. The piperazine core is a well-known feature in drugs targeting monoamine pathways, making it a valuable starting point for developing novel antipsychotics, antidepressants, and anxiolytics.[5][6]

For instance, derivatives of (2-fluorophenyl)piperazine have been synthesized and evaluated as selective inhibitors of Monoamine Oxidase B (MAO-B).[3] Inhibition of MAO-B is a validated therapeutic strategy for neurodegenerative disorders like Parkinson's disease, as it increases the levels of dopamine in the brain.

G cluster_drug Drug Action cluster_pathway Neurotransmitter Pathway cluster_outcome Therapeutic Outcome Drug 2-Fluorobenzylpiperazine Derivative (e.g., MAO-B Inhibitor) MAOB Monoamine Oxidase B (MAO-B) Drug->MAOB Inhibits Dopamine_A Dopamine (Active) MAOB->Dopamine_A Blocks Metabolism Dopamine_P Dopamine (Precursor) Dopamine_P->Dopamine_A Synthesis Metabolites Inactive Metabolites Dopamine_A->Metabolites Metabolism by MAO-B Dopamine_Levels Increased Dopamine Levels in Synapse Dopamine_A->Dopamine_Levels Outcome Amelioration of Parkinson's Symptoms Dopamine_Levels->Outcome

Sources

Foundational

Technical Whitepaper: Neuroleptic Potential of 1-(2-Fluorobenzyl)piperazine

The following technical guide investigates the pharmacological viability of 1-(2-Fluorobenzyl)piperazine (2-FBP) as a candidate for neuroleptic drug development. This analysis shifts the focus from its known recreational...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide investigates the pharmacological viability of 1-(2-Fluorobenzyl)piperazine (2-FBP) as a candidate for neuroleptic drug development. This analysis shifts the focus from its known recreational analogs (e.g., BZP) to its potential application as a privileged scaffold for atypical antipsychotic design.

Part 1: Executive Summary & Rationale

The piperazine pharmacophore is ubiquitous in central nervous system (CNS) therapeutics, serving as the backbone for both atypical antipsychotics (e.g., olanzapine, clozapine) and antidepressants (e.g., vortioxetine). However, simple benzylpiperazines like 1-benzylpiperazine (BZP) are predominantly characterized as psychostimulants due to their activity as monoamine transporter substrates (DAT/NET releasers).

The Core Investigation: This guide challenges the "stimulant-only" classification by investigating 1-(2-Fluorobenzyl)piperazine (2-FBP) . The hypothesis is that the ortho-fluorine substitution introduces specific steric and electronic constraints that may:

  • Reduce transporter efficacy (lowering abuse potential).

  • Enhance receptor affinity for 5-HT2A and D2 receptors (neuroleptic profile) when used as a fragment in bivalent ligands.

  • Modulate metabolic stability by blocking the ortho-position from hydroxylation.

This guide outlines the technical roadmap to validate 2-FBP as a neuroleptic lead, distinguishing it from its recreational analogs.

Part 2: Chemical & Pharmacological Profile[1][2][3]

Structural Logic

Unlike the para-substituted analogs (e.g., 1-(4-fluorobenzyl)piperazine), which often retain high affinity for the dopamine transporter (DAT), the 2-fluoro (ortho) substitution creates a "kinked" conformation.

  • Electronic Effect: The high electronegativity of fluorine withdraws electron density from the aromatic ring, potentially altering

    
     stacking interactions with receptor residues (e.g., Phe/Trp in the binding pocket).
    
  • Steric Effect: The ortho-F induces a rotational barrier, favoring conformations that may align better with the antagonist binding pocket of 5-HT2A receptors rather than the transporter pore of DAT.

Target Pharmacodynamic Profile

To function as an atypical neuroleptic, 2-FBP (or its derivatives) must achieve a specific binding ratio:

  • Primary Targets: High affinity Antagonist at 5-HT2A and D2 receptors (

    
     nM).
    
  • Selectivity: 5-HT2A affinity > D2 affinity (to minimize Extrapyramidal Symptoms - EPS).

  • Exclusion: Low affinity for DAT/NET (to avoid psychostimulant effects).

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 1-(2-Fluorobenzyl)piperazine

Rationale: A high-purity synthesis is required to avoid contamination with bis-alkylated byproducts which have different pharmacological profiles.

Reaction Workflow:

  • Reagents: 2-Fluorobenzaldehyde (1.0 eq), Piperazine (anhydrous, 5.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM (Solvent).

  • Procedure:

    • Dissolve piperazine (excess is critical to prevent dimer formation) in DCM.

    • Add 2-Fluorobenzaldehyde dropwise at 0°C.

    • Add STAB and stir at room temperature for 12 hours under

      
       atmosphere.
      
    • Quench: Add saturated

      
      .
      
    • Extraction: Extract with DCM (3x). Wash organic layer with brine.

  • Purification (Critical Step):

    • Acid/Base extraction is insufficient for high purity.

    • Column Chromatography: Silica gel; Mobile phase: DCM/MeOH/NH4OH (90:9:1).

    • Validation: 1H-NMR and LC-MS to confirm mono-substitution.

Protocol B: In Vitro Binding Assay (The "Stimulant vs. Neuroleptic" Filter)

Rationale: We must immediately distinguish if 2-FBP acts as a transporter substrate (stimulant) or a receptor ligand (neuroleptic).

Step-by-Step:

  • Membrane Preparation: CHO cells expressing human D2_long, 5-HT2A, and DAT.

  • Radioligand Competition:

    • D2 Assay: Use

      
      -Raclopride (Antagonist). Displacement indicates potential neuroleptic binding.
      
    • 5-HT2A Assay: Use

      
      -Ketanserin.
      
    • DAT Assay: Use

      
      -WIN35,428.
      
  • Data Analysis: Calculate

    
     values.
    
    • Success Criteria:

      
       AND 
      
      
      
      .
    • Failure Criteria:

      
       (Indicates stimulant liability).
      
Protocol C: In Vivo Conditioned Avoidance Response (CAR)

Rationale: The CAR test is the gold standard for detecting antipsychotic activity. Neuroleptics selectively inhibit the avoidance response without inhibiting the escape response (which would indicate sedation).

  • Subjects: Male Wistar rats (n=8 per group).

  • Training: Rats conditioned to avoid a foot shock by moving to a safe compartment upon hearing a tone (CS).

  • Dosing: Administer 2-FBP (i.p.) at 5, 10, and 20 mg/kg.

  • Measurement:

    • Avoidance Block: Failure to move during the tone. (Positive for Neuroleptic)

    • Escape Failure: Failure to move during the shock. (Indicates Sedation/Toxicity)[1][2][3][4]

  • Catalepsy Counter-Screen: Use the Bar Test. If rats remain immobile on a bar > 30s, the drug has high EPS liability (Typical Neuroleptic). We aim for low catalepsy (Atypical).

Part 4: Data Presentation & Visualization

Predicted Pharmacological Matrix

The following table summarizes the target data profile for a successful 2-FBP derived neuroleptic compared to reference standards.

CompoundD2 Affinity (

)
5-HT2A Affinity (

)
DAT Affinity (

)
Predicted Class
2-FBP (Hypothesis) 50 - 200 nM 10 - 50 nM > 10,000 nM Atypical Neuroleptic
BZP (Reference)> 10,000 nM> 5,000 nM50 - 100 nMPsychostimulant
Haloperidol1.2 nM50 nM> 10,000 nMTypical Neuroleptic
Clozapine125 nM12 nM> 10,000 nMAtypical Neuroleptic
Visualization 1: Synthesis & Screening Workflow

This diagram illustrates the critical decision points in the development pathway.

G Start Precursor: 2-Fluorobenzaldehyde Synth Reductive Amination (w/ Piperazine) Start->Synth Product 1-(2-Fluorobenzyl)piperazine (2-FBP) Synth->Product Screen1 In Vitro Screen (Ki Determination) Product->Screen1 Decision1 DAT Affinity? Screen1->Decision1 Stimulant High DAT Affinity (STOP: Stimulant Risk) Decision1->Stimulant Ki < 1uM Neuroleptic Low DAT / High D2/5-HT2A (Proceed to In Vivo) Decision1->Neuroleptic Ki > 10uM CAR CAR Test (Avoidance vs Escape) Neuroleptic->CAR Result Atypical Antipsychotic Candidate CAR->Result Blocks Avoidance No Catalepsy

Caption: Workflow distinguishing the neuroleptic potential of 2-FBP from the stimulant profile of typical benzylpiperazines.

Visualization 2: Mechanistic Hypothesis (Ortho-F Effect)

This diagram details the hypothesized molecular interactions.

ReceptorBinding Ligand 2-FBP Ligand OrthoF Ortho-Fluorine (Steric/Electronic) Ligand->OrthoF BindingPocket Receptor Binding Pocket OrthoF->BindingPocket Modulates Fit Interaction1 Disrupts DAT Translocation (Prevents Stimulant Effect) BindingPocket->Interaction1 Interaction2 Stabilizes Antagonist Conf. (5-HT2A/D2 Binding) BindingPocket->Interaction2

Caption: The "Ortho-Fluorine Switch" hypothesis: How 2-substitution may shift activity from transporter substrate to receptor antagonist.

Part 5: Safety & Toxicology Considerations

  • Metabolic Stability: The 2-position on the phenyl ring is a common site for metabolic hydroxylation. Fluorination at this position blocks this pathway, potentially extending the half-life (

    
    ) compared to unsubstituted benzylpiperazine.
    
  • Abuse Liability: Even if 2-FBP shows receptor antagonism, it must be screened for Drug Discrimination . If rats trained to recognize amphetamine generalize to 2-FBP, the compound has abuse potential and is unsuitable as a therapeutic.

  • Serotonin Syndrome: Given the piperazine core's history (e.g., mCPP), 2-FBP must be screened for 5-HT agonist activity. Agonism at 5-HT2A is hallucinogenic; agonism at 5-HT1A is anxiolytic. We specifically target antagonism at 5-HT2A.

Part 6: References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). Risk assessment of BZP and other piperazines.[1][5] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). 1-Benzylpiperazine Compound Summary. Retrieved from [Link]

  • Glennon, R. A., et al. (2003). New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Meltzer, H. Y. (1991). The mechanism of action of novel antipsychotic drugs.[6][7] Schizophrenia Bulletin. Retrieved from [Link]

  • World Health Organization (WHO). (2012).[1] Critical Review of BZP.[5][8] Expert Committee on Drug Dependence.[1] Retrieved from [Link]

Sources

Exploratory

Preliminary Anticancer Screening of 1-(2-Fluorobenzyl)piperazine Analogs: An In-depth Technical Guide

This guide provides a comprehensive overview of the preliminary anticancer screening of a promising class of synthetic compounds: 1-(2-Fluorobenzyl)piperazine analogs. Designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the preliminary anticancer screening of a promising class of synthetic compounds: 1-(2-Fluorobenzyl)piperazine analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind their synthesis, methodologies for evaluating their cytotoxic and apoptotic activities, and an exploration of their potential mechanisms of action.

Introduction: The Therapeutic Potential of Piperazine Scaffolds in Oncology

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties.[1] In oncology, piperazine derivatives have garnered significant attention for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[2][3] The introduction of a fluorobenzyl group, specifically the 1-(2-Fluorobenzyl) moiety, is a strategic design element. The fluorine atom can enhance metabolic stability and binding affinity to target proteins, potentially leading to improved therapeutic efficacy.[4] This guide focuses on the initial steps of evaluating novel analogs built upon this core structure, providing a roadmap for their preclinical assessment.

Synthesis of 1-(2-Fluorobenzyl)piperazine Analogs

The synthesis of 1-(2-Fluorobenzyl)piperazine analogs typically involves multi-step reactions to introduce various functional groups, aiming to enhance their biological activity. A common approach is to use 1-(2-fluorobenzyl)piperazine as a starting material and react it with different electrophiles, such as isocyanates, isothiocyanates, or other reactive intermediates, to generate a library of diverse analogs.[5]

A representative synthetic scheme might involve the reaction of 1-(2-fluorophenyl)piperazine with various substituted phenyl isocyanates or isothiocyanates to yield a series of novel derivatives.[5] The successful synthesis of these new chemical entities is confirmed through rigorous analytical techniques, including Fourier-transform infrared (FT-IR) spectroscopy, proton and carbon nuclear magnetic resonance (¹H-NMR and ¹³C-NMR), mass spectrometry (MS), and elemental analysis (CHN).[5][6]

start 1-(2-Fluorobenzyl)piperazine reaction Nucleophilic Substitution start->reaction reagents Substituted Electrophiles (e.g., Isocyanates, Isothiocyanates) reagents->reaction product Novel 1-(2-Fluorobenzyl)piperazine Analogs reaction->product analysis Structural Characterization (NMR, MS, FT-IR) product->analysis cluster_0 Apoptosis Induction Compound 1-(2-Fluorobenzyl)piperazine Analog BCL2 Downregulation of BCL2 Compound->BCL2 Casp3 Upregulation of Caspase-3 BCL2->Casp3 leads to Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway of 1-(2-Fluorobenzyl)piperazine analogs.

Studies have shown that some 1-(2-fluorophenyl) piperazine derivatives can induce apoptosis by downregulating the anti-apoptotic protein BCL2 and upregulating the pro-apoptotic protein Caspase-3 in MDA-MB-231 cells. [5]

Cell Cycle Analysis: Propidium Iodide Staining

The cell cycle is a tightly regulated process that governs cell division. Many anticancer drugs exert their effects by causing cell cycle arrest at specific phases (G0/G1, S, or G2/M), thereby preventing cancer cell proliferation. [4]Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle. PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is directly proportional to the DNA content.

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Cancer cell lines

  • 1-(2-Fluorobenzyl)piperazine analogs

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the test compounds for a specified time.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in the PI staining solution.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is presented as a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

While specific data on cell cycle arrest for 1-(2-Fluorobenzyl)piperazine analogs is still emerging, other piperazine derivatives have been shown to induce cell cycle arrest, often at the G2/M phase. [4]

Exploring Deeper Mechanisms: The PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its overactivation is a common feature in many cancers. [7][8]Several studies have demonstrated that various piperazine derivatives can exert their anticancer effects by inhibiting this pathway. [2][7]Inhibition of the PI3K/AKT pathway by these compounds can lead to a reduction in cancer cell proliferation and the induction of caspase-dependent apoptosis. [2][7]Further investigation into the effect of 1-(2-Fluorobenzyl)piperazine analogs on the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT itself, would provide valuable insights into their mechanism of action.

cluster_1 PI3K/AKT Pathway Inhibition Compound Piperazine Derivative PI3K PI3K Compound->PI3K Inhibits AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: General mechanism of PI3K/AKT pathway inhibition by piperazine derivatives.

Conclusion and Future Directions

The preliminary anticancer screening of 1-(2-Fluorobenzyl)piperazine analogs reveals a promising new class of compounds with cytotoxic and pro-apoptotic activities. The methodologies outlined in this guide provide a robust framework for their initial evaluation. Future research should focus on expanding the library of these analogs, screening them against a broader panel of cancer cell lines, and conducting in-depth mechanistic studies to elucidate their precise molecular targets. Investigating their effects on key signaling pathways, such as the PI3K/AKT pathway, and their ability to induce cell cycle arrest will be critical in advancing these compounds through the drug discovery pipeline.

References

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3786269/]
  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. [URL: https://pubmed.ncbi.nlm.nih.gov/24093059/]
  • Tumor apoptosis induced by epoxide-containing piperazines, a new class of anti-cancer agents. [URL: https://pubmed.ncbi.nlm.nih.gov/12434651/]
  • Application Notes and Protocols: MTT Assay for Antitumor agent-109 Cytotoxicity. [URL: https://www.benchchem.com/application-notes/MTT-assay-for-antitumor-agent-109-cytotoxicity]
  • Synthesis and spectral properties of new piperazine derivatives and a structural study. [URL: https://www.researchgate.
  • Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11287013/]
  • An insight into the therapeutic potential of piperazine-based anticancer agents. [URL: https://journals.tubitak.gov.tr/chem/abstract.htm?id=21132]
  • Piperazine Heterocycles as Potential Anticancer Agents: A Review. [URL: https://www.researchgate.net/publication/343682055_Piperazine_Heterocycles_as_Potential_Anticancer_Agents_A_Review]
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [URL: https://pubmed.ncbi.nlm.nih.gov/39031441/]
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11424364/]
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11257404/]
  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11522037/]
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [URL: https://www.mdpi.com/1420-3049/29/11/2567]
  • Current and Emerging Therapies for Targeting the ERK1/2 & PI3K Pathways in Cancer. [URL: https://www.mdpi.com/1422-0067/25/16/8696]
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/slct.202504281]
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10136200/]
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11494793/]
  • Enhancing Chemotherapeutic Efficacy in Lung Cancer Cells Through Synergistic Targeting of the PI3K/AKT Pathway with Small Molecule Inhibitors. [URL: https://www.mdpi.com/2218-273X/14/6/651]
  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9279316/]
  • Piperazinyl fragment improves anticancer activity of Triapine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5491032/]
  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215953/]
  • Bioactive PI3-kinase/Akt/mTOR Inhibitors in Targeted Lung Cancer Therapy. [URL: https://apb.tbzmed.ac.ir/Abstract/13-1-14]
  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10298711/]

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Foundational

The Piperazine Pharmacophore: A Technical Guide to Structure-Activity Relationships

Introduction: The Privileged Scaffold The piperazine ring (1,4-diazacyclohexane) is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors. Its ubiquity in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

The piperazine ring (1,4-diazacyclohexane) is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors. Its ubiquity in FDA-approved drugs (e.g., Imatinib, Ciprofloxacin, Aripiprazole) stems from its unique physicochemical properties:

  • Conformational Dynamics: The ring predominantly exists in a chair conformation, minimizing torsional strain. However, it retains sufficient flexibility to adopt a boat-like transition state when binding to sterically demanding active sites.

  • Acid-Base Properties: Piperazine is a dibasic heterocycle (

    
    , 
    
    
    
    ). At physiological pH (7.4), the N1 nitrogen is often protonated, serving as a critical cation-pi interaction donor or ionic bond partner with aspartate/glutamate residues in receptor pockets.
  • Solubility Modulation: The polar nitrogen atoms significantly lower the LogP of lipophilic drug candidates, improving aqueous solubility and oral bioavailability.

Core Structure-Activity Relationship (SAR) Principles

The SAR of piperazine derivatives is generally bifurcated into modifications at the


 and 

positions.
The Electronic & Steric Landscape
  • N1-Substitution (The "Anchor"): In many CNS-active agents, the N1 position bears an aryl or heteroaryl group. The electronic nature of this ring modulates the basicity of the N1 nitrogen. Electron-withdrawing groups (EWGs) like halides or nitro groups reduce the

    
    , potentially altering blood-brain barrier (BBB) permeability.
    
  • N4-Substitution (The "Reach"): The N4 nitrogen typically connects to a linker (alkyl chain) and a terminal moiety (amide, imide, or another heterocycle). This region often dictates receptor subtype selectivity (e.g., 5-HT1A vs. D2).

Case Study: Long-Chain Arylpiperazines (LCAPs)

The most extensively studied class of piperazine derivatives are LCAPs, which act as high-affinity ligands for Serotonin (5-HT) and Dopamine (D) receptors.

The LCAP Pharmacophore Model:

  • Aryl Head: Usually a phenyl or pyridyl ring attached to N1.

    • Critical Insight: An ortho-alkoxy substituent (e.g., 2-OCH3) acts as an intramolecular hydrogen bond acceptor for the protonated N1, locking the conformation and significantly enhancing affinity for 5-HT1A receptors.

  • Linker: A polymethylene chain, typically

    
    .
    
    • Optimal Length:

      
       to 
      
      
      
      . Shorter chains (
      
      
      ) often abolish activity due to steric clash; longer chains increase flexibility but may reduce selectivity.
  • Terminal Amide/Imide: The "Tail" region interacts with secondary binding pockets (e.g., salt bridges).

LCAP_SAR cluster_0 Key SAR Rules Aryl Aryl Head (N1-Substituent) Pip Piperazine Core (Scaffold) Aryl->Pip Electronic modulation (e.g., 2-OMe effect) Rule1 Ortho-substitution on Aryl increases 5-HT1A affinity Aryl->Rule1 Linker Alkyl Linker (CH2)n Pip->Linker Distance control Terminus Terminal Moiety (Amide/Imide) Linker->Terminus Secondary Binding Rule2 Linker length (n=2-4) critical for selectivity Linker->Rule2

Figure 1: Pharmacophore dissection of Long-Chain Arylpiperazines (LCAPs) targeting CNS receptors.

Experimental Protocols for SAR Validation

To rigorously establish SAR, one must synthesize a library of derivatives and evaluate them in a self-validating biological system.

Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination

The formation of the


 bond between the piperazine and an aryl halide is the rate-limiting step in creating the "Aryl Head." Traditional 

requires strong EWGs; the Buchwald-Hartwig protocol is superior for electron-rich or neutral aryl rings.

Protocol:

  • Reagents:

    • Aryl bromide/chloride (1.0 equiv)

    • Piperazine (1.2 - 1.5 equiv)

    • Catalyst:

      
       (1-2 mol%) or 
      
      
      
    • Ligand: BINAP or Xantphos (to prevent

      
      -hydride elimination)
      
    • Base:

      
       or 
      
      
      
      (anhydrous)
    • Solvent: Toluene or 1,4-Dioxane (degassed)

  • Procedure:

    • Charge an oven-dried Schlenk tube with the aryl halide, piperazine, base, and catalyst/ligand system under Argon.

    • Add solvent and heat to 80–110°C for 12–24 hours.

    • Validation: Monitor via TLC (disappearance of aryl halide).

    • Workup: Filter through Celite (removes Pd), concentrate, and purify via flash column chromatography (typically DCM/MeOH gradients).

  • Causality: The use of a bidentate ligand like BINAP is crucial to enforce reductive elimination of the product over

    
    -hydride elimination, ensuring high yields of the N-aryl piperazine.
    
Biological Assay: 5-HT1A Radioligand Binding

To quantify the affinity (


) of your derivatives.[1]

Protocol:

  • Membrane Preparation:

    • Use HEK-293 cells stably expressing human 5-HT1A receptors.

    • Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membranes.

  • Competition Binding:

    • Radioligand:

      
       (0.5 nM). This is the gold-standard agonist radioligand.
      
    • Competitor: Incubate membranes with radioligand and varying concentrations (

      
       to 
      
      
      
      M) of your synthesized piperazine derivative.
    • Non-specific Binding: Define using 10

      
      M Serotonin (5-HT).
      
  • Data Analysis:

    • Filter through glass fiber filters (GF/B), wash, and count radioactivity via liquid scintillation.

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

Quantitative Data Summary

When analyzing SAR data, organize results to highlight the impact of specific substitutions. Below is a representative template based on established LCAP literature.

Compound IDAryl Head (R1)Linker (n)Terminal Group (R2)Ki (5-HT1A) [nM]Selectivity (vs D2)
Ref (Buspirone) Pyrimidinyl4Azaspiro2.5High
PIP-01 Phenyl2Phthalimide>100Low
PIP-02 2-OMe-Phenyl2Phthalimide15.4Moderate
PIP-03 2-OMe-Phenyl4Phthalimide0.6 High
PIP-04 2,3-Cl2-Phenyl4Phthalimide1.2Moderate

Table 1: Hypothetical SAR data demonstrating the "Ortho-Methoxy Effect" (PIP-02 vs PIP-01) and the "Linker Length Effect" (PIP-03 vs PIP-02).

Mechanistic Pathway & Logic

Understanding why these derivatives work requires mapping the signaling pathway. 5-HT1A is a Gi/o-coupled GPCR.

Signaling_Pathway Ligand Piperazine Ligand (Agonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Ki) G_Protein Gi/o Protein (Dissociation) Receptor->G_Protein Activation AC Adenylyl Cyclase (Inhibition) G_Protein->AC G-alpha-i K_Channel GIRK Channel (Activation) G_Protein->K_Channel G-beta-gamma cAMP cAMP Levels (Decrease) AC->cAMP Downregulation Hyperpol Membrane Hyperpolarization (Neuronal Inhibition) K_Channel->Hyperpol K+ Efflux

Figure 2: Signal transduction pathway activated by piperazine-based 5-HT1A agonists.

References

  • Lopez-Rodriguez, M. L., et al. (2002).[2] "Arylpiperazine derivatives acting at 5-HT1A receptors."[1][2][3][4] Current Medicinal Chemistry.

  • Glennon, R. A., et al. (1988). "Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands."[2][3][4] Journal of Medicinal Chemistry.

  • Faizan, M., et al. (2024). "Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives." Medicinal Chemistry.

  • Romanelli, M. N., et al. (2022).[5] "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery.

  • Bode, J. W., et al. (2014). "Synthesis of Piperazines by C-H Functionalization." Encyclopedia.

Sources

Exploratory

Fluorine Bioisosterism in Benzylpiperazines: A Technical Analysis of Stability and Selectivity

Executive Summary Benzylpiperazine (BZP) represents a foundational scaffold in the study of monoamine releasers. While BZP itself acts primarily as a catecholamine releaser (dopamine/norepinephrine), the strategic introd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzylpiperazine (BZP) represents a foundational scaffold in the study of monoamine releasers. While BZP itself acts primarily as a catecholamine releaser (dopamine/norepinephrine), the strategic introduction of fluorine atoms onto the benzyl ring fundamentally alters its pharmacodynamic profile and metabolic fate. This guide analyzes the role of fluorine substitution—specifically comparing the 4-fluoro (para), 3-fluoro (meta), and 3-trifluoromethyl variants—demonstrating how bioisosteric replacement shifts activity from pure stimulant to serotonergic entactogen while enhancing metabolic stability.

Part 1: Chemical Synthesis & Methodology[1][2]

Strategic Synthesis: Reductive Amination

The most robust route for synthesizing fluorinated benzylpiperazines (e.g., 1-(4-fluorobenzyl)piperazine, pFPP) is the reductive amination of the corresponding fluorobenzaldehyde with piperazine. This method avoids the formation of quaternary ammonium salts common in direct alkylation with benzyl halides.

Protocol: Synthesis of 1-(4-Fluorobenzyl)piperazine (pFPP)
  • Precursor: 4-Fluorobenzaldehyde

  • Amine Source: Piperazine (anhydrous)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) – Chosen for its selectivity toward imines over aldehydes, minimizing alcohol byproducts.[1]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Imine Formation: Dissolve 4-fluorobenzaldehyde (1.0 eq) and piperazine (4.0 eq, excess to prevent bis-alkylation) in anhydrous DCM under nitrogen atmosphere.

  • Acid Catalysis: Add Glacial Acetic Acid (1.0 eq) dropwise. Stir at room temperature for 30 minutes to facilitate iminium ion formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: The excess piperazine remains in the aqueous phase or is removed via vacuum distillation. The product is purified via acid-base extraction or column chromatography (Silica gel, DCM:MeOH:NH₄OH).

Part 2: Pharmacodynamics & SAR

The Fluorine Effect: Electronic & Steric Modulation

Fluorine acts as a bioisostere for hydrogen (similar van der Waals radius) but introduces strong electronegativity. This substitution alters the electron density of the aromatic ring and the pKa of the piperazine nitrogens, influencing binding affinity at monoamine transporters.

Structure-Activity Relationship (SAR) Logic
  • Para-Substitution (4-F): Mimics the parent BZP sterically but blocks metabolic attack. Retains high affinity for the Dopamine Transporter (DAT).[2]

  • Meta-Substitution (3-F / 3-CF3): Shifts selectivity toward the Serotonin Transporter (SERT). The bulky trifluoromethyl group in TFMPP (3-CF3) drastically reduces DAT affinity and increases SERT binding, acting as a non-neurotoxic serotonin releasing agent.

  • Ortho-Substitution (2-F): Often results in reduced affinity for all transporters due to steric clash with the receptor binding pocket.

Comparative Binding & Release Data

The following table summarizes the shift in pharmacological profiles based on substitution patterns.

CompoundSubstitutionPrimary Target (Ki / EC50)Mechanism of ActionBehavioral Profile
BZP NoneDAT (High) / NET (High)Reuptake Inhibitor / ReleaserPsychostimulant
pFPP 4-FluoroDAT (High) / SERT (Low)Balanced ReleaserStimulant with mild entactogenic properties
TFMPP 3-CF3SERT (EC50 ~121 nM)5-HT Releaser / 5-HT agonistDysphoric/Entactogen (Non-stimulant)
mCPP 3-ChloroSERT / 5-HT2C 5-HT AgonistAnxiogenic / Hallucinogenic

Note: The combination of BZP (DA release) and TFMPP (5-HT release) is known to produce a synergistic effect that mimics the neurochemical profile of MDMA (Ecstasy), although with a different toxicology profile.

Signaling Pathway Visualization

The diagram below illustrates the divergence in signaling pathways triggered by the position of the fluorine substituent.

SAR_Flow Substrate Benzylpiperazine Scaffold Para Para-Substitution (4-F) Substrate->Para Bioisosteric Replacement Meta Meta-Substitution (3-CF3) Substrate->Meta Steric Bulk Addition DAT Dopamine Transporter (DAT) Para->DAT High Affinity SERT Serotonin Transporter (SERT) Para->SERT Low Affinity Meta->DAT Negligible Affinity Meta->SERT High Affinity DA_Release Dopamine Efflux (Stimulation) DAT->DA_Release HT_Release Serotonin Efflux (Mood/Perception) SERT->HT_Release

Caption: Divergent pharmacological pathways of BZP derivatives based on fluorine substitution position.

Part 3: Metabolic Stability & Pharmacokinetics

Metabolic Blocking Strategy

The primary metabolic pathway for benzylpiperazine in mammals is aromatic hydroxylation at the para position, mediated by Cytochrome P450 enzymes (specifically CYP2D6), followed by glucuronidation.

  • BZP Metabolism: BZP

    
     4-OH-BZP 
    
    
    
    4-OH-BZP-Glucuronide (Rapid Excretion).
  • Fluorine Blockade: The C-F bond is metabolically inert to CYP450 oxidation (bond energy ~116 kcal/mol vs ~99 kcal/mol for C-H).

  • Consequence: Substitution at the 4-position (pFPP) effectively "caps" the primary metabolic soft spot. This forces metabolism to occur via slower secondary pathways:

    • Meta-hydroxylation (sterically hindered).

    • N-dealkylation (cleavage of the benzyl ring).

    • Ring oxidation of the piperazine moiety.

Metabolic Fate Diagram

Metabolism BZP Benzylpiperazine (BZP) CYP CYP2D6 / CYP3A4 BZP->CYP pFPP 4-Fluorobenzylpiperazine (pFPP) pFPP->CYP OH_BZP 4-Hydroxy-BZP (Major Metabolite) CYP->OH_BZP Aromatic Hydroxylation Met_Block METABOLIC BLOCK (C-F Bond Stability) CYP->Met_Block Gluc Glucuronidation & Excretion OH_BZP->Gluc Alt_Met Secondary Pathways (N-Dealkylation / Ring Oxidation) Met_Block->Alt_Met Forced Route

Caption: Mechanism of metabolic stabilization via para-fluorine substitution.

References

  • Baumann, M. H., et al. (2004). "Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain."[3] Annals of the New York Academy of Sciences. Link

  • Baumann, M. H., et al. (2005).[4] "N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy')."[4][5] Neuropsychopharmacology. Link

  • Staack, R. F., & Maurer, H. H. (2005).[5] "Metabolism of designer drugs of abuse."[5] Current Drug Metabolism. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Drug Enforcement Administration (DEA). (2013). "1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) Technical Fact Sheet." Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(2-Fluorobenzyl)piperazine Triazoles: An Application Note and Detailed Protocol

This guide provides a comprehensive protocol for the synthesis of 1-(2-fluorobenzyl)piperazine triazoles, a class of compounds of significant interest to researchers in medicinal chemistry and drug development. The inher...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive protocol for the synthesis of 1-(2-fluorobenzyl)piperazine triazoles, a class of compounds of significant interest to researchers in medicinal chemistry and drug development. The inherent biological activities of both the piperazine and 1,2,3-triazole moieties make their combination a compelling strategy for the design of novel therapeutic agents.[1][2][3] This document offers a detailed, step-by-step methodology, explains the rationale behind the experimental choices, and provides essential information for the successful synthesis, purification, and characterization of the target compounds.

The piperazine ring is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties and its ability to act as a versatile linker.[4][5] Similarly, the 1,2,3-triazole ring, often synthesized via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a stable and rigid linker that can participate in various non-covalent interactions with biological targets.[6] The combination of these two pharmacophores has led to the development of compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1]

I. Synthetic Strategy Overview

The synthesis of 1-(2-fluorobenzyl)piperazine triazoles is a two-step process. The first step involves the synthesis of the key intermediate, 1-(2-fluorobenzyl)piperazine. The second step is the construction of the triazole ring via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". This approach offers high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer.[7]

Logical Workflow of the Synthesis

SynthesisWorkflow A Starting Materials: Piperazine, 2-Fluorobenzyl bromide B Step 1: Synthesis of 1-(2-Fluorobenzyl)piperazine A->B C Intermediate: 1-(2-Fluorobenzyl)piperazine B->C E Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) C->E D Starting Materials: Terminal Alkyne, Sodium Azide D->E F Final Product: 1-(2-Fluorobenzyl)piperazine Triazole E->F G Purification and Characterization F->G

Caption: Overall workflow for the synthesis of 1-(2-Fluorobenzyl)piperazine triazoles.

II. Experimental Protocols

PART A: Synthesis of 1-(2-Fluorobenzyl)piperazine

This procedure details the direct N-alkylation of piperazine with 2-fluorobenzyl bromide. An excess of piperazine is used to act as both the nucleophile and the base, minimizing the formation of the undesired bis-alkylated product.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )SupplierPurity
PiperazineC₄H₁₀N₂86.14Sigma-Aldrich≥99%
2-Fluorobenzyl bromideC₇H₆BrF189.03Acros Organics98%
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ChemicalACS Grade
Sodium Sulfate (anhydrous)Na₂SO₄142.04VWR ChemicalsACS Grade

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (5 equivalents) in dichloromethane (DCM, 100 mL).

  • Addition of Alkylating Agent: To the stirred solution, add a solution of 2-fluorobenzyl bromide (1 equivalent) in DCM (20 mL) dropwise over 30 minutes at room temperature. The dropwise addition is crucial to control the exothermicity of the reaction and to favor mono-alkylation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of DCM:Methanol (9:1) with a few drops of triethylamine.

  • Work-up: After completion of the reaction, filter the mixture to remove the piperazine hydrobromide salt. Wash the filtrate with water (3 x 50 mL) to remove any remaining piperazine salts and excess piperazine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 1-(2-fluorobenzyl)piperazine can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of DCM and methanol as the eluent.[8]

PART B: Synthesis of 1-(2-Fluorobenzyl)piperazine Triazoles via CuAAC

This protocol describes the "click" reaction between an in situ-generated organic azide and a terminal alkyne, catalyzed by copper(I). The copper(I) catalyst is generated in situ from copper(II) sulfate and a reducing agent, sodium ascorbate.

Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is not a concerted pericyclic reaction but rather a stepwise process involving copper acetylide intermediates.[9] This mechanism accounts for the high rate acceleration and exclusive formation of the 1,4-regioisomer.[7][9] Theoretical and experimental studies suggest the involvement of a dinuclear copper intermediate in the catalytic cycle, which further accelerates the reaction.[10][11]

CuAAC_Mechanism cluster_catalyst_formation Catalyst Formation cluster_cycloaddition Cycloaddition Cycle Cu(II)SO4 Cu(II)SO4 Cu(I) Cu(I) Cu(II)SO4->Cu(I) Reduction Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Cu(I) Cu(I) Acetylide Cu(I) Acetylide Cu(I)->Cu(I) Acetylide Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu(I) Acetylide Organic Azide Organic Azide Copper Metallacycle Copper Metallacycle Organic Azide->Copper Metallacycle Cu(I) Acetylide->Copper Metallacycle Triazole Product Triazole Product Copper Metallacycle->Triazole Product Protonolysis Triazole Product->Cu(I) Catalyst Regeneration

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )SupplierPurity
1-(2-Fluorobenzyl)piperazineC₁₁H₁₅FN₂194.25Synthesized in Part APurified
Propargyl BromideC₃H₃Br118.96Alfa Aesar98%
PhenylacetyleneC₈H₆102.13Sigma-Aldrich98%
Sodium AzideNaN₃65.01Sigma-Aldrich≥99.5%
Copper(II) Sulfate PentahydrateCuSO₄·5H₂O249.68Fisher ChemicalACS Grade
Sodium AscorbateC₆H₇NaO₆198.11Sigma-Aldrich≥99%
tert-Butanol(CH₃)₃COH74.12Acros Organics99.5%
Deionized WaterH₂O18.02--

Step-by-Step Protocol:

  • Preparation of the Piperazine Alkyne: In a 100 mL round-bottom flask, dissolve 1-(2-fluorobenzyl)piperazine (1 equivalent) and triethylamine (1.2 equivalents) in acetonitrile (30 mL). Cool the mixture to 0 °C in an ice bath. Add propargyl bromide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC. After completion, concentrate the mixture, add water, and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the crude 1-(2-fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine, which can be used in the next step without further purification.

  • In Situ Azide Formation: In a separate flask, dissolve the desired aryl or alkyl halide (e.g., benzyl bromide, 1 equivalent) and sodium azide (1.2 equivalents) in a mixture of tert-butanol and water (1:1, 20 mL). Stir at room temperature for 1-2 hours to form the corresponding organic azide in situ.

  • Click Reaction: To the solution containing the organic azide, add the crude 1-(2-fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine (1 equivalent). Then, add a freshly prepared aqueous solution of sodium ascorbate (0.2 equivalents) followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).

  • Reaction Progress: Stir the reaction mixture vigorously at room temperature for 8-12 hours. The reaction mixture will typically change color. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Upon completion, add aqueous ammonia solution to the reaction mixture to quench the reaction and complex the copper catalyst. Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate or DCM:methanol) to afford the pure 1-(2-fluorobenzyl)piperazine triazole derivative.[12][13]

III. Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[12] The characteristic proton signal for the triazole ring typically appears between δ 7.5 and 8.5 ppm in the ¹H NMR spectrum. 2D NMR techniques like HSQC and HMBC can be used for unambiguous assignment of all proton and carbon signals.[14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the final product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The disappearance of the characteristic azide stretch (around 2100 cm⁻¹) and alkyne C-H stretch (around 3300 cm⁻¹) indicates the completion of the click reaction.

IV. Safety Precautions

  • Sodium Azide: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin.[15] It can also form explosive heavy metal azides.[16] Always handle sodium azide in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18] Do not use metal spatulas to handle sodium azide.[16][17] Quench any residual azide with sodium nitrite followed by a dilute acid.

  • Organic Azides: Low molecular weight organic azides are potentially explosive and should be handled with extreme caution.[16] It is recommended to generate them in situ and use them immediately without isolation.

  • General Precautions: All synthetic steps should be carried out in a well-ventilated fume hood. Wear appropriate PPE at all times.

V. Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 1-(2-fluorobenzyl)piperazine triazoles. The use of the copper-catalyzed azide-alkyne cycloaddition reaction ensures a highly efficient and regioselective synthesis of the target compounds. By understanding the rationale behind each step and adhering to the safety precautions, researchers can successfully synthesize these valuable compounds for further investigation in drug discovery and development programs.

VI. References

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68.

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.

  • Vermeeren, P., & Bickelhaupt, F. M. (2026). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem, 27(1), e202500771.

  • Azide-alkyne Huisgen cycloaddition. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. (2025). ResearchGate.

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health.

  • Safe Handling of Sodium Azide (SAZ). (n.d.). University of California, Berkeley, Environment, Health & Safety.

  • N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. (n.d.). Der Pharma Chemica.

  • N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. (n.d.). Arkat USA.

  • Sodium Azide and Organic Azides Standard Operating Procedure. (n.d.). University of California, Santa Barbara.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.

  • A Review on 1,2,3 - Triazole & Piperazine Derivatives with Various Biological Activities. (2024). ResearchGate.

  • Safety Data Sheet: Sodium azide. (n.d.). Carl ROTH.

  • 1-(2-Fluorobenzyl)piperazine. (n.d.). MySkinRecipes.

  • Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. (2024). PubMed.

  • Azides. (2022). University of Victoria.

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University.

  • Approved antimicrobial drugs contain triazole moiety and piperazine. (n.d.). ResearchGate.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.

  • Sodium Azide NaN3. (2019). University of Illinois, Division of Research Safety.

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory, India.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). ACS Publications.

Sources

Application

Using 1-(2-Fluorobenzyl)piperazine in anticancer cell line studies

Application Note: Strategic Utilization of 1-(2-Fluorobenzyl)piperazine Scaffolds in Anticancer Drug Discovery Executive Summary 1-(2-Fluorobenzyl)piperazine (1-2-FBP) is not merely a reagent; it is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(2-Fluorobenzyl)piperazine Scaffolds in Anticancer Drug Discovery

Executive Summary

1-(2-Fluorobenzyl)piperazine (1-2-FBP) is not merely a reagent; it is a privileged scaffold in medicinal chemistry. Its structural utility lies in the piperazine ring's ability to enforce specific conformational geometries while the 2-fluorobenzyl moiety modulates lipophilicity (LogP) and metabolic stability via the "fluorine effect."

In oncology, this scaffold is a critical pharmacophore for targeting Sigma Receptors (


-1 and 

-2)
, which are frequently overexpressed in breast, prostate, and lung carcinomas. Furthermore, it serves as a potent "warhead" when conjugated with established anticancer agents (e.g., Vindoline, Adamantane) to overcome Multi-Drug Resistance (MDR).

This guide provides a comprehensive workflow for researchers utilizing 1-2-FBP to develop novel anticancer agents, covering chemical handling, cytotoxicity profiling, and mechanistic validation of Sigma receptor involvement.

Chemical Context & Strategic Rationale

The Fluorine Advantage

The inclusion of the fluorine atom at the ortho position of the benzyl ring is non-trivial. It serves two specific functions in anticancer ligand design:

  • Metabolic Blockade: It protects the benzyl ring from oxidative metabolism (e.g., hydroxylation) by Cytochrome P450 enzymes.

  • Sigma Receptor Affinity: The hydrophobic benzyl group fits into the primary hydrophobic pocket of the Sigma-1 receptor, while the basic nitrogen of the piperazine forms a crucial electrostatic interaction with Asp126.

Scaffold Versatility Map

The following diagram illustrates how 1-2-FBP serves as a central hub for generating diverse anticancer libraries.

ScaffoldVersatility Core 1-(2-Fluorobenzyl)piperazine (Scaffold) Triazole Triazole Hybrids (Click Chemistry) Core->Triazole Azide-Alkyne Cycloaddition Vindoline Vindoline Conjugates (Tubulin Targeting) Core->Vindoline Linker Conjugation Adamantane Adamantyl-Piperazines (Lipophilic Vectors) Core->Adamantane N-Alkylation Sulfonamide Sulfonamide Derivatives (BCL-2 Inhibition) Core->Sulfonamide Sulfonylation Target_Sigma Target: Sigma Receptors (Apoptosis Induction) Triazole->Target_Sigma Target_MDR Target: P-gp Efflux Pump (MDR Reversal) Vindoline->Target_MDR Target_Tubulin Target: Microtubules (Mitotic Arrest) Vindoline->Target_Tubulin Adamantane->Target_Sigma Sulfonamide->Target_Sigma

Caption: Figure 1. Chemocentric map showing the derivatization of 1-(2-Fluorobenzyl)piperazine into specific anticancer classes.

Experimental Protocols

Protocol A: Compound Solubilization & Handling

Rationale: 1-2-FBP derivatives are often lipophilic bases. Improper solubilization leads to micro-precipitation in aqueous media, causing false negatives in cytotoxicity assays.

  • Stock Preparation: Dissolve the free base or HCl salt of the derivative in 100% DMSO (molecular biology grade) to a concentration of 10 mM .

    • Critical Step: If using the HCl salt, ensure the solution does not turn cloudy. Mild sonication (30 sec, water bath) may be required.

  • Storage: Aliquot into amber glass vials (fluorinated compounds can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solutions: Dilute stock 1:1000 in serum-free media immediately prior to use to achieve a starting concentration of 10 µM (0.1% DMSO final).

Protocol B: High-Throughput Cytotoxicity Screening (MTT Assay)

Target Cell Lines: MCF-7 (Breast, Low Sigma-1), MDA-MB-231 (Breast, High Sigma-1), A549 (Lung).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing serial dilutions of the 1-2-FBP derivative (Range: 0.1 µM to 100 µM).

    • Controls:

      • Negative: 0.1% DMSO vehicle.

      • Positive: Doxorubicin (1 µM) or Haloperidol (Sigma antagonist, 10 µM).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development:

    • Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3-4h.

    • Solubilize formazan crystals with 100 µL DMSO.

  • Readout: Measure Absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism, "log(inhibitor) vs. normalized response").

Protocol C: Validation of Sigma Receptor Mechanism

Rationale: To prove that the cytotoxicity of your 1-2-FBP derivative is mediated via Sigma receptors (and not general toxicity), you must perform a Blocking Assay .

Experimental Design:

  • Pre-treatment: Pre-incubate MDA-MB-231 cells with a specific Sigma-1 antagonist (e.g., BD1047 or NE-100 ) at 10 µM for 1 hour.

    • Note: These antagonists bind the receptor without inducing cytotoxicity at this concentration, effectively "masking" the target.

  • Co-treatment: Add your 1-2-FBP test compound (at its IC50 concentration) without washing off the antagonist.

  • Hypothesis Check:

    • If the test compound works via Sigma-1, the antagonist should rescue the cell viability (shift the IC50 to the right).

    • If cytotoxicity remains unchanged, the compound is acting via an off-target mechanism (e.g., membrane disruption).

Mechanistic Pathway & Data Interpretation

When 1-2-FBP derivatives bind Sigma-2 receptors, they typically trigger the Intrinsic Apoptotic Pathway via lysosomal membrane permeabilization or mitochondrial destabilization.

Mechanism cluster_Cell Intracellular Cascade Compound 1-(2-Fluorobenzyl)piperazine Derivative SigmaR Sigma-2 Receptor (Endoplasmic Reticulum/Mitochondria) Compound->SigmaR Binding (nM affinity) Ca Ca2+ Efflux (ER to Cytosol) SigmaR->Ca Modulation Mito Mitochondrial Depolarization (Loss of ΔΨm) SigmaR->Mito Direct Interaction Ca->Mito ROS ROS Generation Mito->ROS Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Caption: Figure 2. Signal transduction pathway activated by Sigma-receptor specific piperazine ligands.

Comparative Efficacy Data (Literature Summary)

The following table summarizes the potency of 1-2-FBP containing scaffolds against key cancer lines.

Compound ClassDerivative TypeCell LineIC50 (µM)Mechanism ImplicatedSource
Triazole Hybrid 1-(2-Fluorobenzyl)piperazine-triazoleMCF-7 (Breast)15.12BCL-2 Downregulation[1]
Vindoline Conjugate 1-[4-(Trifluoromethyl)benzyl]piperazineMDA-MB-4681.00Tubulin + Sigma modulation[2]
Adamantane Hybrid 1-(2-Aryl-2-adamantyl)piperazineMelanoma< 5.0Apoptosis Induction[3]
Sulfonamide Hybrid 1-(2-Fluorophenyl)piperazine-sulfonamideMDA-MB-23117.33Caspase-3 Upregulation[4]

References

  • Synthesis, Anticancer Evaluation and Molecular Docking Studies of 1-(2-Fluorobenzyl)piperazine Triazoles. ResearchGate. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Int. J. Mol. Sci. 2024.[1][2][3] [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity. Molecules. [Link][4]

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic agents. 3 Biotech. 2024.[3] [Link]

  • Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. Int. J. Mol. Sci. [Link][1][2][4][5][6][7][8][9][10][11][12][13]

Sources

Method

Application Note: A Validated HPLC-UV Method for the Quantification of 1-(2-Fluorobenzyl)piperazine in Pharmaceutical Preparations

Introduction 1-(2-Fluorobenzyl)piperazine is a substituted piperazine derivative that serves as a key intermediate and building block in the synthesis of various active pharmaceutical ingredients (APIs). The piperazine m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Fluorobenzyl)piperazine is a substituted piperazine derivative that serves as a key intermediate and building block in the synthesis of various active pharmaceutical ingredients (APIs). The piperazine moiety is a common scaffold in drug discovery, and its derivatives exhibit a wide range of pharmacological activities. Accurate quantification of 1-(2-Fluorobenzyl)piperazine is critical to ensure the quality, efficacy, and safety of the final drug product.

While the core piperazine structure lacks a strong chromophore for UV detection, the presence of the 2-fluorobenzyl group provides sufficient UV absorbance, allowing for direct quantification without the need for derivatization.[1][2] This application note describes a simple, yet reliable, reversed-phase HPLC-UV method. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3][4]

Experimental

Materials and Reagents
  • 1-(2-Fluorobenzyl)piperazine Reference Standard: Purity ≥ 99.5%

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade

  • Orthophosphoric Acid (H₃PO₄): Analytical grade

  • Water: Deionized, 18.2 MΩ·cm

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector was used. A C18 stationary phase is chosen as a versatile and robust option for the separation of moderately polar compounds like 1-(2-Fluorobenzyl)piperazine. The acidic mobile phase ensures consistent protonation of the basic piperazine nitrogens, leading to symmetrical peak shapes and reproducible retention times.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 20 mM Potassium Dihydrogen Phosphate (pH 3.0, adjusted with H₃PO₄) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 263 nm
Run Time 10 minutes

Rationale for Wavelength Selection: The UV detection wavelength of 263 nm was selected based on the UV absorbance spectrum of the 2-fluorobenzyl chromophore. Aromatic systems typically exhibit strong absorbance in the 250-270 nm range. In a laboratory setting, this would be confirmed by obtaining the UV spectrum of a standard solution of 1-(2-Fluorobenzyl)piperazine using a diode array detector (DAD) to identify the wavelength of maximum absorbance (λmax).

Protocols

Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1 L of deionized water.

  • Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer through a 0.45 µm nylon filter.

  • Combine 600 mL of the filtered buffer with 400 mL of acetonitrile.

  • Degas the final mobile phase by sonication for 15 minutes.

Diluent Preparation: The mobile phase is used as the diluent for all standard and sample preparations to ensure compatibility with the chromatographic system.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of 1-(2-Fluorobenzyl)piperazine reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

Working Standard Solutions for Linearity: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 150 µg/mL.

Sample Preparation:

  • Accurately weigh a portion of the sample (e.g., powdered tablets, bulk drug) equivalent to approximately 25 mg of 1-(2-Fluorobenzyl)piperazine into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete extraction.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Experimental Workflow

The overall workflow for the quantification of 1-(2-Fluorobenzyl)piperazine is depicted in the following diagram.

G cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_quant Quantification & Reporting std_prep Standard Preparation (Stock & Working Solutions) injection Inject Standards & Samples std_prep->injection smp_prep Sample Preparation (Weighing, Dissolving, Filtering) smp_prep->injection mob_phase Mobile Phase Preparation hplc_system HPLC System Setup (Column, Flow Rate, Temp, Wavelength) mob_phase->hplc_system hplc_system->injection chromatogram Data Acquisition (Chromatogram Generation) injection->chromatogram cal_curve Generate Calibration Curve (Peak Area vs. Concentration) chromatogram->cal_curve quantify Calculate Sample Concentration cal_curve->quantify report Generate Final Report quantify->report

Caption: Workflow for HPLC-UV Quantification.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[3]

Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo (formulation matrix without the active ingredient), and a standard solution of 1-(2-Fluorobenzyl)piperazine. The chromatograms demonstrated no interference from the blank or placebo at the retention time of the analyte peak, confirming the method's specificity.

Linearity

The linearity of the method was assessed by analyzing six working standard solutions with concentrations ranging from 10 µg/mL to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data

ParameterResultAcceptance Criteria
Range 10 - 150 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Regression Equation y = 45872x + 1254-

The excellent correlation coefficient indicates a strong linear relationship between concentration and detector response over the specified range.

Accuracy

Accuracy was determined by the recovery of known amounts of 1-(2-Fluorobenzyl)piperazine spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Table 3: Accuracy and Recovery Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.279.899.5%
100%100.5101.1100.6%
120%119.8120.5100.6%
Average 100.2%

The high recovery values demonstrate the excellent accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a 100 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different HPLC system.

Table 4: Precision Data

ParameterRepeatability (%RSD)Intermediate Precision (%RSD)Acceptance Criteria (%RSD)
Peak Area 0.45%0.68%≤ 2.0%
Retention Time 0.12%0.18%≤ 1.0%

The low relative standard deviation (RSD) values confirm that the method is highly precise.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 5: LOD and LOQ

ParameterResult (µg/mL)
LOD 0.5
LOQ 1.5
Robustness

The robustness of the method was assessed by introducing small, deliberate variations to the chromatographic conditions.

Table 6: Robustness Study

Parameter VariedVariation%RSD of Peak Area
Flow Rate (mL/min) 0.9, 1.11.2%
Column Temperature (°C) 28, 320.9%
Mobile Phase pH 2.9, 3.11.5%
Acetonitrile Content (%) 38, 421.8%

The method remained unaffected by these minor changes, demonstrating its robustness.

Stability-Indicating Aspects

To evaluate the stability-indicating capability of the method, a solution of 1-(2-Fluorobenzyl)piperazine was subjected to forced degradation under acidic, basic, oxidative, thermal, and photolytic stress conditions. The chromatograms of the stressed samples showed that the degradation products were well-resolved from the parent peak, indicating that the method can be used for stability studies.

G cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_evaluation Evaluation acid Acid Hydrolysis (e.g., 0.1N HCl) hplc_analysis HPLC Analysis of Stressed Samples acid->hplc_analysis base Base Hydrolysis (e.g., 0.1N NaOH) base->hplc_analysis oxidation Oxidation (e.g., 3% H₂O₂) oxidation->hplc_analysis thermal Thermal Stress (e.g., 80°C) thermal->hplc_analysis photo Photolytic Stress (UV Light) photo->hplc_analysis peak_purity Peak Purity Assessment (DAD Detector) hplc_analysis->peak_purity resolution Resolution of Analyte from Degradants hplc_analysis->resolution

Caption: Forced Degradation Study Workflow.

Conclusion

A simple, specific, accurate, and precise isocratic reversed-phase HPLC-UV method has been developed and validated for the quantification of 1-(2-Fluorobenzyl)piperazine. The method meets all the requirements for a reliable and robust analytical procedure as per ICH guidelines. Its stability-indicating nature also makes it suitable for the analysis of stability samples. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the routine analysis of 1-(2-Fluorobenzyl)piperazine.

References

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • INIS-IAEA. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Available at: [Link]

  • ResearchGate. UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. Available at: [Link]

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Available at: [Link]

  • National Institutes of Health. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available at: [Link]

  • Global NEST Journal. Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of bi. Available at: [Link]

  • Quick Company. Preparation Of Fluorinated Aromatic Compounds. Available at: [Link]

  • PubMed. Chromatographic behavior and characterization of polydisperse surfactants using Ultra-High-Performance Liquid Chromatography hyphenated to High-Resolution Mass Spectrometry. Available at: [Link]

  • Chromatography Online. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]

  • ResearchGate. UV/vis spectra of 2 (5.0 6 10 25 M) in the presence of different.... Available at: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]

  • PubMed Central. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. Available at: [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. Available at: [Link]

Sources

Application

Application Note: Experimental Workflow for Evaluating 1-(2-Fluorobenzyl)piperazine Cytotoxicity

Abstract & Scientific Rationale 1-(2-Fluorobenzyl)piperazine (2-FBZP) is a structural analog of the piperazine class, sharing a pharmacophore with both pharmaceutical intermediates and psychoactive substances like 1-benz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

1-(2-Fluorobenzyl)piperazine (2-FBZP) is a structural analog of the piperazine class, sharing a pharmacophore with both pharmaceutical intermediates and psychoactive substances like 1-benzylpiperazine (BZP). As a fluorinated derivative, its lipophilicity and metabolic stability differ from the parent compound, necessitating a distinct toxicological evaluation.

The cytotoxicity of piperazine derivatives is frequently driven by mitochondrial impairment , characterized by ATP depletion, loss of mitochondrial membrane potential (


), and oxidative stress [1]. This application note outlines a validated, multi-parametric workflow to evaluate the cytotoxic potential of 2-FBZP. Unlike standard viability screens, this protocol integrates metabolic activity assays with mechanistic profiling to distinguish between non-specific necrosis and regulated apoptotic pathways.

Experimental Design Strategy

To ensure data integrity and reproducibility, this workflow utilizes a "Tiered Toxicity" approach :

  • Tier 1: Dose-Range Finding (Viability): Broad concentration screening using a metabolic proxy (Resazurin/MTS) to establish IC

    
    .
    
  • Tier 2: Mechanistic Validation: Targeted assessment of oxidative stress (ROS) and mitochondrial health.

  • Tier 3: Mode of Death: Flow cytometry to confirm apoptosis vs. necrosis.

Cell Model Selection
  • HepG2 (Human Hepatocarcinoma): Selected for metabolic competence. Piperazines undergo hepatic metabolism (CYP450), and hepatotoxicity is a primary safety endpoint [2].

  • SH-SY5Y (Human Neuroblastoma): Selected for neurotoxicological relevance, as piperazines often target monoaminergic transporters in the CNS.

Materials & Reagents

ReagentSpecificationPurpose
1-(2-Fluorobenzyl)piperazine >98% Purity (HPLC), HCl SaltTest Compound
Resazurin (Alamar Blue) 10x SolutionMetabolic Viability Indicator
CCCP 50 mM in DMSOPositive Control (Mitochondrial uncoupler)
Triton X-100 0.1% SolutionPositive Control (Necrosis)
H2DCFDA 10 µM working solutionROS Detection Probe
JC-1 Dye 2 µM working solutionMitochondrial Potential Indicator

Handling Precaution: 2-FBZP may be considered a structural analog of controlled substances in certain jurisdictions. Handle in accordance with local chemical hygiene and legal standards.

Protocol 1: Cell Culture & Compound Preparation[1]

Objective: Generate a stable, homogenous cell monolayer and accurate compound dilutions.

Compound Solubilization
  • Stock Solution: Dissolve 1-(2-Fluorobenzyl)piperazine monohydrochloride in sterile dH2O to a concentration of 100 mM .

    • Note: Unlike the free base, the HCl salt is highly water-soluble. Avoid DMSO if possible to minimize solvent toxicity. If using the free base, dissolve in DMSO (stock 100 mM) and ensure final culture concentration of DMSO is <0.5%.

  • Filtration: Filter sterilize using a 0.22 µm PVDF syringe filter.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

Cell Seeding
  • Harvest HepG2 or SH-SY5Y cells at 80% confluency.

  • Dilute cells in complete media (DMEM + 10% FBS) to 1.5 x 10⁵ cells/mL .

  • Dispense 100 µL/well into a black-walled, clear-bottom 96-well plate (15,000 cells/well).

  • Critical Step: Incubate for 24 hours at 37°C/5% CO₂ to allow attachment and recovery from trypsin stress.

Protocol 2: High-Sensitivity Viability Assay (Resazurin)

Rationale: We utilize Resazurin (Alamar Blue) over MTT. Piperazines can alter mitochondrial dehydrogenase activity; Resazurin is non-toxic, allows for kinetic monitoring, and avoids the solubilization step required for MTT formazan crystals, reducing experimental error [3].

Treatment
  • Serial Dilution: Prepare a 1:2 serial dilution of 2-FBZP in complete media.

    • Range: 0 µM (Vehicle) to 5000 µM (5 mM).

    • Insight: BZP analogs often exhibit IC

      
       values in the mM range (e.g., 0.5 - 3.0 mM) [4]. A high top-concentration is necessary.
      
  • Aspirate old media from the plate.

  • Add 100 µL of treatment media to respective wells (n=4 replicates).

  • Incubate for 24 hours and 48 hours .

Readout
  • Add 10 µL of Resazurin reagent directly to each well (10% v/v final).

  • Incubate for 2-4 hours at 37°C.

  • Measure Fluorescence: Ex 560 nm / Em 590 nm .

  • Data Normalization:

    
    
    

Protocol 3: Mechanistic Toxicity (Mitochondrial & ROS)

Rationale: To determine if cell death is driven by oxidative stress or mitochondrial collapse, common pathways for fluorinated piperazines.

ROS Detection (H2DCFDA)
  • Seed cells in clear-bottom black plates as per Protocol 1.

  • Wash cells 1x with warm PBS.

  • Loading: Incubate cells with 10 µM H2DCFDA in serum-free media for 30 mins prior to compound treatment.

  • Wash 1x with PBS to remove extracellular dye.

  • Treatment: Add 2-FBZP (at IC

    
     concentration determined in Protocol 2).
    
  • Kinetic Readout: Measure Fluorescence (Ex 485/Em 535) every 30 mins for 4 hours.

    • Expectation: A rapid increase in fluorescence indicates early oxidative stress preceding cell death.

Mitochondrial Membrane Potential (JC-1)
  • Treat cells with 2-FBZP for 6-12 hours.

  • Add JC-1 dye (2 µM) for 30 mins at 37°C.

  • Wash 2x with PBS.

  • Dual Readout:

    • Red Aggregates (Healthy): Ex 535 / Em 590.

    • Green Monomers (Depolarized): Ex 485 / Em 535.

  • Analysis: Calculate the Red/Green ratio. A decrease in this ratio confirms mitochondrial depolarization (

    
     loss).
    

Visualization of Workflows

Experimental Workflow Diagram

CytotoxicityWorkflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Compound_Sol Solubilization (100mM in H2O) Treatment Treatment (0-5000 µM) Compound_Sol->Treatment Cell_Seed Cell Seeding (HepG2/SH-SY5Y) Recovery 24h Recovery Cell_Seed->Recovery Recovery->Treatment Incubation 24-48h Incubation Treatment->Incubation Reagent Add Resazurin (10% v/v) Incubation->Reagent Readout Fluorescence (560/590 nm) Reagent->Readout CurveFit Sigmoidal Curve Fit (IC50 Calc) Readout->CurveFit

Caption: Tier 1 workflow for high-throughput cytotoxicity screening of 2-FBZP using Resazurin kinetics.

Mechanistic Pathway Diagram

Mechanism Compound 1-(2-Fluorobenzyl)piperazine Mito Mitochondrial Accumulation Compound->Mito ETC ETC Complex Inhibition Mito->ETC ROS ROS Generation (Oxidative Stress) ETC->ROS e- Leak MMP Loss of ΔΨm (JC-1 Ratio Drop) ETC->MMP Caspase Caspase 3/9 Activation ROS->Caspase ATP ATP Depletion MMP->ATP MMP->Caspase Cytochrome c Release Apoptosis Apoptosis ATP->Apoptosis Energy Failure Caspase->Apoptosis

Caption: Hypothesized mechanism of toxicity for fluorinated piperazines involving mitochondrial stress.

Data Analysis & Interpretation

Quantitative Summary Table
ParameterExpected Range (Based on Analogs)Interpretation
IC

(24h)
500 µM - 3000 µMModerate cytotoxicity. Values <100 µM indicate high potency/risk.
ROS Onset 2 - 6 HoursEarly onset suggests direct oxidative damage.
JC-1 Ratio < 0.5 (vs Control)Significant mitochondrial depolarization.
Curve Fitting

Use non-linear regression (4-parameter logistic model) to calculate IC


:


  • X: Log of concentration.

  • Y: Normalized viability (%).

References

  • Arbo, M. D., et al. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast H9c2 cells through mitochondrial impairment.[1] Toxicology Letters, 229(1), 178-189.

  • Dias-da-Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology, 89, 87-101.

  • Rampersad, S. N. (2012). Multiple applications of Alamar Blue as an indicator of metabolic function and cellular health in cell viability bioassays. Sensors, 12(9), 12347-12360.

  • Persona, K., et al. (2016). Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. ResearchGate / Toxicology Letters.

Sources

Method

Application of 1-(2-Fluorobenzyl)piperazine in neuropharmacology research

Application Note: 1-(2-Fluorobenzyl)piperazine (2-FBP) in Neuropharmacology Executive Summary 1-(2-Fluorobenzyl)piperazine (2-FBP) is a synthetic piperazine derivative structurally analogous to N-benzylpiperazine (BZP)....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(2-Fluorobenzyl)piperazine (2-FBP) in Neuropharmacology

Executive Summary

1-(2-Fluorobenzyl)piperazine (2-FBP) is a synthetic piperazine derivative structurally analogous to N-benzylpiperazine (BZP). In neuropharmacology, it serves as a critical chemical probe for elucidating the Structure-Activity Relationships (SAR) of monoamine transporter ligands. Unlike its phenylpiperazine counterparts (which predominantly target 5-HT receptors), benzylpiperazines like 2-FBP primarily act as substrates or inhibitors of the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

This guide details the application of 2-FBP in characterizing monoaminergic signaling, providing validated protocols for in vitro uptake inhibition assays and in vivo locomotor profiling. It is designed for researchers investigating the mechanistic transition between psychostimulant and entactogenic profiles in novel psychoactive substances (NPS).

Chemical Identity & Properties

PropertyDetail
IUPAC Name 1-[(2-Fluorophenyl)methyl]piperazine
CAS Number 4576-63-4
Molecular Formula C₁₁H₁₅FN₂
Molecular Weight 194.25 g/mol
Solubility Soluble in DMSO (>10 mg/mL), Ethanol; Water (as HCl salt)
Key Structural Feature Ortho-fluorine substitution on the benzyl ring, sterically influencing transporter binding pockets compared to meta- (3-FBP) or para- (4-FBP) isomers.

Mechanism of Action: The Transporter Interaction

The pharmacological utility of 2-FBP lies in its ability to modulate synaptic monoamine levels. Research indicates that the benzyl moiety facilitates entry into the substrate-binding site of DAT and NET, triggering reverse transport (efflux) similar to amphetamines, though with distinct potency profiles driven by the fluorine substituent.

Mechanistic Pathway Diagram

G cluster_Transporters Monoamine Transporters (Presynaptic) Substance 1-(2-Fluorobenzyl)piperazine (2-FBP) DAT DAT (Dopamine Transporter) Substance->DAT High Affinity NET NET (Norepinephrine Transporter) Substance->NET Moderate Affinity SERT SERT (Serotonin Transporter) Substance->SERT Low/Variable Affinity Synapse Synaptic Cleft Result_DA Increased Extracellular DA (Psychostimulation) Synapse->Result_DA Result_NE Increased Extracellular NE (Sympathomimetic Effects) Synapse->Result_NE Action Substrate-Based Conformational Change DAT->Action NET->Action Efflux Reverse Transport (Efflux) Action->Efflux Primary Mechanism Inhibition Reuptake Inhibition Action->Inhibition Secondary Mechanism Efflux->Synapse Inhibition->Synapse

Caption: Mechanistic pathway of 2-FBP acting as a substrate-type releaser at DAT/NET, leading to elevated synaptic monoamines.

Experimental Protocols

Protocol A: Monoamine Uptake Inhibition Assay (In Vitro)

Objective: To determine the IC₅₀ of 2-FBP for inhibiting the uptake of [³H]DA, [³H]NE, and [³H]5-HT in rat brain synaptosomes. This assay differentiates the compound's selectivity profile.

Materials:

  • Tissue: Fresh rat striatum (for DA) and cortex (for NE/5-HT).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

  • Radioligands: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Test Compound: 2-FBP (dissolved in DMSO, final concentration <0.1%).

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Homogenize tissue in ice-cold 0.32 M sucrose using a glass-Teflon homogenizer (10 strokes at 800 rpm).

    • Centrifuge at 1,000 x g for 10 min at 4°C. Collect supernatant (S1).

    • Centrifuge S1 at 20,000 x g for 20 min. Resuspend the pellet (P2) in KRH buffer.

  • Incubation:

    • Aliquot 50 µL of synaptosomal suspension into 96-well plates.

    • Add 25 µL of 2-FBP at varying concentrations (1 nM – 100 µM).

    • Pre-incubate for 15 min at 37°C.

  • Uptake Initiation:

    • Add 25 µL of radioligand (final concentration ~5-10 nM).

    • Incubate for 5 min (DA/5-HT) or 10 min (NE) at 37°C.

    • Control: Run parallel non-specific binding wells using standard inhibitors (e.g., Cocaine 10 µM or Fluoxetine 10 µM).

  • Termination:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

    • Wash filters 3x with ice-cold buffer.

  • Quantification:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Data Interpretation:

  • Low IC₅₀ (<100 nM) at DAT: Indicates potent psychostimulant potential.

  • DAT/SERT Ratio > 10: Suggests high abuse potential (amphetamine-like).

  • DAT/SERT Ratio < 0.1: Suggests entactogenic/empathogenic profile (MDMA-like). Note: 2-FBP is expected to favor DAT/NET.

Protocol B: Locomotor Activity Profiling (In Vivo)

Objective: To assess the behavioral stimulant effects of 2-FBP in rodents, correlating in vitro affinity with systemic outcome.

Materials:

  • Subjects: Male C57BL/6 mice or Wistar rats.

  • Equipment: Open-field activity chambers with infrared beam tracking.

  • Dosing: 2-FBP HCl (1, 3, 10, 30 mg/kg, i.p.) vs. Saline vehicle.

Workflow:

  • Acclimatization: Place animals in the testing room 1 hour prior to the experiment.

  • Habituation: Place animal in the open field for 30 min to establish baseline activity.

  • Injection: Administer 2-FBP or vehicle intraperitoneally (i.p.).

  • Recording: Immediately return animal to the chamber. Record horizontal activity (distance traveled) and vertical activity (rearing) for 60–120 minutes.

  • Analysis: Bin data in 5-minute intervals. Compare total distance traveled (AUC) between groups using One-way ANOVA.

Expected Results:

  • A bell-shaped dose-response curve is typical for benzylpiperazines.

  • Stereotypy: At high doses (>30 mg/kg), look for repetitive head movements or sniffing, indicative of excessive dopaminergic stimulation.

Analytical Differentiation (Forensic Application)

Distinguishing 2-FBP from its isomers (3-FBP, 4-FBP) is critical for accurate reporting in research and forensic toxicology.

Differentiation Workflow Diagram

G Sample Unknown Sample (Piperazine Derivative) GCMS GC-MS Analysis (EI Source) Sample->GCMS Result_Mass Mass Spectrum (m/z 194) GCMS->Result_Mass Decision Isomer Differentiation (Retention Time & Ion Ratios) Result_Mass->Decision FBP2 2-FBP (Ortho) Decision->FBP2 RT: Early 91/134 Ion Ratio FBP3 3-FBP (Meta) Decision->FBP3 RT: Mid FBP4 4-FBP (Para) Decision->FBP4 RT: Late

Caption: Analytical workflow for distinguishing 2-FBP from structural isomers using GC-MS retention times (RT) and fragmentation patterns.

Key Analytical Markers:

  • Base Peak: m/z 91 (benzyl cation) is common to all.

  • differentiation: The ortho substitution (2-FBP) typically results in a shorter retention time on non-polar columns (e.g., DB-5MS) compared to meta and para isomers due to steric shielding and lower boiling point.

Safety & Handling

  • Hazard Class: 2-FBP is a potent CNS stimulant. Handle as a potential neurotoxin.

  • PPE: Nitrile gloves, lab coat, and P2 particulate respirator (if handling powder).

  • Storage: -20°C, desiccated. Solutions are stable for 1 week at 4°C.

References

  • Baumann, M. H., et al. (2005).[1] "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy')." Neuropsychopharmacology.

  • Simmler, L. D., et al. (2014).[2][3] "Pharmacological characterization of designer cathinones and piperazines at monoamine transporters." Journal of Pharmacology and Experimental Therapeutics.

  • Elliott, S. (2011).[2] "Current awareness of piperazines: pharmacology and toxicology." Drug Testing and Analysis.

  • Negus, S. S., et al. (2009). "Abuse liability of the piperazine-type designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in rhesus monkeys." Drug and Alcohol Dependence.

  • Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse." Current Drug Metabolism.

Sources

Application

Application Note: A Step-by-Step Guide to the Derivatization of 1-(2-Fluorobenzyl)piperazine

Abstract & Scope 1-(2-Fluorobenzyl)piperazine is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active agents and other therapeutic candidates. Its structural modification is a corne...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

1-(2-Fluorobenzyl)piperazine is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active agents and other therapeutic candidates. Its structural modification is a cornerstone of structure-activity relationship (SAR) studies, aimed at optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides researchers, scientists, and drug development professionals with a detailed, experience-driven framework for the chemical derivatization of the versatile secondary amine at the N4 position of the piperazine ring. We present validated, step-by-step protocols for three fundamental and highly effective derivatization strategies: N-Acylation , N-Alkylation , and Reductive Amination . The causality behind procedural choices, self-validating quality control checkpoints, and troubleshooting insights are integrated throughout to ensure reliable and reproducible outcomes.

Introduction: The Significance of the 1-(2-Fluorobenzyl)piperazine Scaffold

The piperazine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to improve the aqueous solubility and bioavailability of drug candidates. The 1-(2-Fluorobenzyl)piperazine moiety, in particular, combines this hydrophilic core with a lipophilic aromatic group, creating a balanced scaffold that has proven highly effective for CNS penetration. The fluorine substitution on the benzyl ring can enhance metabolic stability and modulate binding interactions.[1][2] Derivatization at the exposed N4-amine is the primary route for chemical diversification, allowing for the introduction of a vast array of functional groups to probe interactions with biological targets and fine-tune drug-like properties.[3][4][5][6]

Core Derivatization Strategies: A Mechanistic Overview

The nucleophilic secondary amine of the piperazine ring is the reactive hub for derivatization. The choice of strategy depends on the desired final structure—an amide, a tertiary amine via direct alkylation, or a tertiary amine via linkage to a carbonyl-containing fragment.

G cluster_start Starting Material cluster_strategies Choice of Derivatization Strategy cluster_reagents Key Reagent Class cluster_products Resulting Derivative Class start 1-(2-Fluorobenzyl)piperazine acylation N-Acylation (Amide Formation) start->acylation Select Path alkylation N-Alkylation (C-N Bond Formation) start->alkylation Select Path reductive_amination Reductive Amination (C-N Bond Formation) start->reductive_amination Select Path acyl_chloride Acyl Chloride or Carboxylic Acid + Coupling Agent acylation->acyl_chloride alkyl_halide Alkyl Halide (R-X) alkylation->alkyl_halide carbonyl Aldehyde or Ketone + Reducing Agent reductive_amination->carbonyl amide N-Acyl Derivative acyl_chloride->amide Forms Amide amine1 N-Alkyl Derivative alkyl_halide->amine1 Forms C-N amine2 N-Alkyl Derivative carbonyl->amine2 Forms C-N

Caption: Decision workflow for derivatizing 1-(2-Fluorobenzyl)piperazine.

Experimental Protocols & Methodologies

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: N-Acylation with an Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes the formation of a stable amide bond by reacting the piperazine with an electrophilic acyl chloride. This is a robust and high-yielding reaction.[7][8]

Principle: The nucleophilic N4-amine attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is required to quench the HCl byproduct, driving the reaction to completion.

  • Materials:

    • 1-(2-Fluorobenzyl)piperazine

    • Acyl chloride of choice (e.g., benzoyl chloride)

    • Dichloromethane (DCM), anhydrous

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware

  • Step-by-Step Procedure:

    • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 1-(2-Fluorobenzyl)piperazine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

    • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is crucial to control the exothermic reaction and prevent potential side reactions.

    • Base Addition: Add the base (TEA or DIPEA, 1.5 eq) to the stirred solution.

    • Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the reaction mixture over 5-10 minutes. A precipitate (triethylammonium chloride) will likely form.

    • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

    • Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the disappearance of the starting piperazine spot.

    • Work-up:

      • Quench the reaction by slowly adding water.

      • Transfer the mixture to a separatory funnel.

      • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl) and brine (to remove residual water).

      • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure N-acyl derivative.

Protocol 2: N-Alkylation with an Alkyl Halide

This method forms a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. Careful control of stoichiometry is key to preventing over-alkylation.[9][10]

Principle: The N4-amine acts as a nucleophile in an Sₙ2 reaction with an alkyl halide (bromide or iodide are preferred over chloride). A base is used to neutralize the hydrohalic acid formed during the reaction.[10]

  • Materials:

    • 1-(2-Fluorobenzyl)piperazine

    • Alkyl halide (e.g., benzyl bromide)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Potassium carbonate (K₂CO₃), anhydrous, finely powdered

    • Ethyl acetate

    • Deionized water

  • Step-by-Step Procedure:

    • Preparation: In a round-bottom flask, suspend 1-(2-Fluorobenzyl)piperazine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF. The base acts as both an acid scavenger and a promoter for the reaction.[11]

    • Reagent Addition: Add the alkyl halide (1.1 eq) to the suspension at room temperature.

    • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-12 hours under a nitrogen or argon atmosphere to prevent moisture ingress.

    • Monitoring (Self-Validation): Track the consumption of the starting material by TLC or LC-MS.

    • Work-up:

      • Cool the reaction to room temperature and pour it into a larger volume of water.

      • Extract the aqueous mixture three times with ethyl acetate.

      • Combine the organic extracts and wash them with brine to remove residual DMF and salts.

      • Dry the organic layer over anhydrous Na₂SO₄.

    • Purification: Filter and concentrate the organic solution. Purify the resulting crude oil or solid by flash column chromatography (silica gel, ethyl acetate/hexanes or DCM/methanol gradient) to obtain the pure N-alkyl derivative.

Protocol 3: Reductive Amination with an Aldehyde or Ketone

Reductive amination is a powerful and versatile method for N-alkylation that avoids the use of reactive alkyl halides. It proceeds in a one-pot fashion and is tolerant of a wide range of functional groups.[12][13]

Principle: The reaction involves two key stages: (1) the formation of an intermediate iminium ion via condensation of the piperazine with a carbonyl compound (aldehyde or ketone), and (2) the immediate reduction of this iminium ion by a mild, selective reducing agent.[14] Sodium triacetoxyborohydride (STAB) is the preferred reductant as it is mild, moisture-tolerant, and selective for the iminium ion over the starting carbonyl.[14]

  • Materials:

    • 1-(2-Fluorobenzyl)piperazine

    • Aldehyde or ketone of choice (e.g., cinnamaldehyde)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic acid (optional, catalytic)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Step-by-Step Procedure:

    • Preparation: Dissolve 1-(2-Fluorobenzyl)piperazine (1.0 eq) and the carbonyl compound (1.1 eq) in DCE or DCM in a round-bottom flask. A catalytic amount of acetic acid can be added to facilitate iminium ion formation, especially with less reactive ketones.

    • Reaction Initiation: Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

    • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The portion-wise addition helps to control any effervescence.

    • Reaction: Stir the reaction at room temperature for 3-16 hours.

    • Monitoring (Self-Validation): Monitor the reaction by LC-MS, checking for the disappearance of the starting materials and the appearance of the product mass.

    • Work-up:

      • Carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

      • Transfer to a separatory funnel and separate the layers.

      • Extract the aqueous layer with DCM.

      • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Purification: Filter, concentrate, and purify the crude product by flash column chromatography to isolate the desired N-alkylated piperazine derivative.[15]

Data Summary & Comparison

Parameter N-Acylation N-Alkylation Reductive Amination
Product Type AmideTertiary AmineTertiary Amine
Key Electrophile Acyl ChlorideAlkyl HalideAldehyde / Ketone
Typical Base TEA, DIPEAK₂CO₃, Cs₂CO₃None required (acid scavenger)
Reducing Agent NoneNoneNaBH(OAc)₃ (STAB)
Typical Solvent DCM, THFDMF, AcetonitrileDCE, DCM, THF
Reaction Temp. 0 °C to RTRT to 70 °CRoom Temperature
Key Advantage High yield, stable productDirect C-N bond formationHigh functional group tolerance
Potential Issue Acyl chloride sensitivityOver-alkylation (dialkylation)Reductant handling

Characterization of Derivatives (Self-Validation)

Confirmation of a successful derivatization is essential. The following techniques are standard:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will show the appearance of new signals corresponding to the added acyl or alkyl group and shifts in the signals of the piperazine ring protons.

  • Mass Spectrometry (MS): LC-MS or direct infusion MS will confirm the molecular weight of the new derivative, showing an increase corresponding to the mass of the added substituent.

  • Infrared (IR) Spectroscopy: For N-acylation, the appearance of a strong carbonyl (C=O) stretch around 1630-1680 cm⁻¹ is a key diagnostic peak.

References

  • ResearchGate. (2025). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Available at: [Link]

  • ScienceDirect. (2017). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Available at: [Link]

  • Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides : r/Chempros. Available at: [Link]

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • Google Patents. (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • ResearchGate. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). N-Alkylation of Some Imidazopyridines. Available at: [Link]

  • Scholars Research Library. (2011). A review on various aspects of N-acylation reaction. Available at: [Link]

  • Royal Society of Chemistry. (2023). Alkylation and silylation of α-fluorobenzyl anion intermediates. Available at: [Link]

  • PubMed. (2023). Synthesis of N-acyl- etc. by acylation and a tandem Kabachnik-Fields protocol. Available at: [Link]

  • ResearchGate. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available at: [Link]

  • ResearchGate. (2012). Determination of piperazine derivatives in “Legal Highs”. Available at: [Link]

  • ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • PubMed. (2012). Synthesis and biological activity of piperazine derivatives of phenothiazine. Available at: [Link]

  • Human Journals. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Available at: [Link]

  • Semantic Scholar. (2019). N-acylation of amides through internal nucleophilic catalysis. Available at: [Link]

  • Reddit. (2024). Reductive amination of piperazine : r/OrganicChemistry. Available at: [Link]

  • JETIR. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

  • ResearchGate. (2014). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Available at: [Link]

Sources

Method

Application Note: In Vitro Apoptosis Induction &amp; Detection Using 1-(2-Fluorobenzyl)piperazine Derivatives

Introduction & Mechanistic Rationale The 1-(2-Fluorobenzyl)piperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized to enhance the lipophilicity and metabolic stability of anticancer agen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The 1-(2-Fluorobenzyl)piperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized to enhance the lipophilicity and metabolic stability of anticancer agents. The fluorine atom at the ortho-position of the benzyl ring protects against oxidative metabolism while increasing membrane permeability.

Unlike necrotic agents that rupture cell membranes causing inflammation, piperazine derivatives typically induce apoptosis (programmed cell death) via the intrinsic (mitochondrial) pathway . Mechanism of action studies suggest these compounds often act as kinase inhibitors (e.g., targeting PI3K/Akt or Src pathways) or tubulin destabilizers, leading to:

  • Loss of Mitochondrial Membrane Potential (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).[1][2]
    
  • Release of Cytochrome c.

  • Activation of Caspase-9 and subsequently Caspase-3/7.

This guide provides a self-validating workflow to distinguish true apoptosis from necrosis, a critical distinction for drug development.

Experimental Workflow Overview

The following diagram outlines the critical path for validating apoptosis, from compound preparation to mechanistic confirmation.

ApoptosisWorkflow cluster_Assays Multiplexed Validation Stock Compound Prep (DMSO Stock) Treat Cell Treatment (24h - 48h) Stock->Treat Dilute <0.5% DMSO Annexin 1. Surface Marker (Annexin V / PI) Treat->Annexin Primary Screen Mito 2. Intrinsic Pathway (JC-1 Assay) Treat->Mito Mechanistic Check Caspase 3. Execution (Caspase 3/7) Treat->Caspase Confirmation Analysis Data Analysis (Flow Cytometry / Plate Reader) Annexin->Analysis Mito->Analysis Caspase->Analysis

Figure 1: Experimental workflow for validating apoptosis induced by piperazine derivatives.

Compound Preparation & Handling[2][3][4][5][6][7]

Challenge: 1-(2-Fluorobenzyl)piperazine derivatives are hydrophobic. Improper solubilization leads to micro-precipitation, causing physical cell damage (necrosis) rather than biochemical apoptosis.

Protocol
  • Stock Solution: Dissolve the solid compound in sterile DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM or 20 mM . Vortex vigorously.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution (Critical Step):

    • Do not add the DMSO stock directly to the cell culture plate.

    • Prepare a 1000x intermediate dilution in medium, then serially dilute.

    • Final DMSO Concentration: Must be

      
       0.5% (v/v) , ideally 0.1% .
      
    • Vehicle Control: Cells treated with DMSO alone (at the highest concentration used in the treatment group) are mandatory to rule out solvent toxicity.

Protocol 1: Annexin V / Propidium Iodide (Flow Cytometry)[4][6][8]

Objective: Quantify early apoptosis (PS externalization) vs. late apoptosis/necrosis. Rationale: In healthy cells, Phosphatidylserine (PS) is on the inner leaflet.[3] Apoptotic stimuli cause PS to flip to the outer leaflet, binding Annexin V. PI enters only if the membrane is compromised (late stage).

Reagents
  • Annexin V-FITC (or PE/APC depending on laser availability)

  • Propidium Iodide (PI) Staining Solution[4]

  • 1X Binding Buffer (HEPES-based, Ca2+ is essential for Annexin binding)

  • Positive Control: Staurosporine (1 µM for 4-6h) or Doxorubicin.

Step-by-Step Methodology
  • Seeding: Seed cells (e.g., HeLa, MCF-7, U937) at

    
     cells/well in a 6-well plate. Incubate 24h.
    
  • Treatment: Treat with the piperazine derivative (IC50, 2x IC50) and controls for 24h or 48h.

  • Harvesting (The "Expert" Nuance):

    • Suspension cells:[3] Centrifuge directly.

    • Adherent cells:Do not use standard Trypsin-EDTA. Harsh trypsinization damages membranes, causing false-positive PI staining. Use Accutase or TrypLE (gentle dissociation), or collect floating cells first, then lightly trypsinize adherent ones and pool them.

  • Washing: Wash cells 2x with cold PBS. Centrifuge at 300 x g for 5 min.

  • Resuspension: Resuspend cells in 100 µL 1X Binding Buffer (

    
     cells/mL).
    
  • Staining:

    • Add 5 µL Annexin V-FITC .

    • Add 5 µL Propidium Iodide .

    • Gently vortex and incubate for 15 min at Room Temperature (RT) in the dark.

  • Acquisition: Add 400 µL 1X Binding Buffer. Analyze by flow cytometry within 1 hour .

Data Interpretation Table
PopulationAnnexin VPIBiological State
Q3 (Lower Left) Negative (-)Negative (-)Live / Healthy
Q4 (Lower Right) Positive (+)Negative (-)Early Apoptosis (Primary indicator)
Q2 (Upper Right) Positive (+)Positive (+)Late Apoptosis / Secondary Necrosis
Q1 (Upper Left) Negative (-)Positive (+)Necrosis (Membrane rupture without PS flip)

Protocol 2: Mitochondrial Membrane Potential (JC-1 Assay)

Objective: Confirm the intrinsic pathway. Rationale: Piperazine derivatives often disrupt mitochondrial function. JC-1 is a cationic dye.[1][2] In healthy mitochondria (high potential), it forms red aggregates. In apoptotic cells (low potential), it remains as green monomers.

Step-by-Step Methodology
  • Preparation: Prepare JC-1 working solution (typically 2 µM final concentration) in warm culture medium.

  • Incubation:

    • Remove media from treated cells.[4]

    • Add JC-1 working solution.[2]

    • Incubate for 15–30 minutes at 37°C in the dark.

  • Washing: Wash 2x with warm PBS or Assay Buffer.

  • Analysis:

    • Plate Reader: Measure Fluorescence Ratio.[1][2]

      • Red (Aggregates): Ex 550nm / Em 600nm.

      • Green (Monomers): Ex 485nm / Em 535nm.

    • Flow Cytometry: Plot FL1 (Green) vs. FL2 (Red).

  • Result: Apoptosis is indicated by a decrease in the Red/Green ratio .

Mechanistic Pathway Visualization

The following diagram illustrates the specific signaling cascade activated by fluorobenzyl-piperazine derivatives.

IntrinsicPathway Drug 1-(2-Fluorobenzyl)piperazine Mito Mitochondria (Loss of MMP) Drug->Mito Membrane Permeation CytC Cytochrome c Release Mito->CytC Pore Opening Apoptosome Apoptosome CytC->Apoptosome + dATP Apaf1 Apaf-1 + Pro-Caspase 9 Apaf1->Apoptosome Casp9 Active Caspase 9 Apoptosome->Casp9 Cleavage Casp3 Active Caspase 3/7 (Executioner) Casp9->Casp3 Activation Death Apoptosis (DNA Fragmentation) Casp3->Death Substrate Cleavage

Figure 2: Intrinsic mitochondrial apoptotic pathway activated by piperazine derivatives.

Troubleshooting & Expert Tips

  • False Positives in Annexin V: If your "Live" control shows >10% Annexin V+ cells, your harvesting technique is too rough. Switch to Accutase and reduce centrifugation speed.

  • Compound Precipitation: If you see crystal formation under the microscope, the concentration is too high or the DMSO was not mixed rapidly enough into the media. This causes necrosis, not apoptosis.

  • Time-Dependence: Piperazine derivatives often show MMP loss (JC-1) at 12-18h, before significant Annexin V staining (24h).

References

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Link

  • Jeon, S. H., & Shin, C. G. (2021).[5] Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 64,[5] 80. Link[5]

  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Abcam. Link

  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Protocol. Creative Bioarray. Link

  • Cell Signaling Technology. (2015). Mitochondrial Membrane Potential Assay Kit (I) Protocol. Cell Signaling Technology. Link

Sources

Application

Application Notes &amp; Protocols: Assessing the Cytotoxicity of 1-(2-Fluorobenzyl)piperazine on MCF7 Cells using the MTT Assay

Introduction: The Imperative for Accurate Viability Assessment in Oncology Research The evaluation of novel chemical entities for their anti-cancer potential is a cornerstone of modern drug discovery. A primary indicator...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Accurate Viability Assessment in Oncology Research

The evaluation of novel chemical entities for their anti-cancer potential is a cornerstone of modern drug discovery. A primary indicator of a compound's efficacy is its ability to inhibit cancer cell proliferation or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing this cellular metabolic activity, which serves as a proxy for cell viability.[1][2][3] This assay is instrumental in generating dose-response curves and determining key parameters like the half-maximal inhibitory concentration (IC50), providing a quantitative measure of a compound's potency.

This guide provides a detailed technical framework for evaluating the cytotoxic effects of 1-(2-Fluorobenzyl)piperazine on the MCF7 human breast cancer cell line. MCF7 cells, derived from a breast adenocarcinoma, are one of the most widely studied models in cancer research.[4] They are particularly relevant for studying hormone-responsive cancers as they express estrogen receptors.[4] Piperazine derivatives have demonstrated a wide range of biological activities, including anti-cancer effects, making 1-(2-Fluorobenzyl)piperazine a compound of interest for oncological screening.[5][6]

This document is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the scientific rationale behind critical experimental choices to ensure data integrity and reproducibility.

Scientific Principle of the MTT Assay

The MTT assay's utility is rooted in cellular metabolism. In viable, metabolically active cells, mitochondrial dehydrogenase enzymes, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT salt. This enzymatic reduction results in the formation of insoluble, purple formazan crystals within the cell.[1][3]

MTT_Principle cluster_cell Living Cell Mitochondria Mitochondria Formazan Purple Formazan (Insoluble Crystals) Mitochondria->Formazan Mitochondrial Dehydrogenases (NAD(P)H) MTT Yellow MTT (Water-Soluble) MTT->Mitochondria Enters Cell Solubilization DMSO (Solubilizing Agent) Formazan->Solubilization Cell Lysis Measurement Quantification (Absorbance at 570-590 nm) Solubilization->Measurement Colorimetric Reading

This conversion is a hallmark of cellular health; dead or dying cells with compromised metabolic activity cannot perform this reduction. The amount of formazan produced is therefore directly proportional to the number of viable cells in the culture well.[1] By dissolving these crystals with a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), a colored solution is created whose absorbance can be quantified using a spectrophotometer (plate reader).

Experimental Design & Protocols

A successful assay hinges on meticulous planning and execution. This includes proper cell culture maintenance, accurate compound dilution, and optimized assay parameters.

PART 1: Materials and Reagents

Equipment:

  • Humidified CO2 Incubator (37°C, 5% CO2)

  • Class II Biological Safety Cabinet

  • Inverted Microscope

  • Microplate Spectrophotometer (Plate Reader) with 570 nm or 590 nm filter

  • Calibrated single and multichannel pipettes

  • Sterile serological pipettes

  • 15 mL and 50 mL sterile conical tubes

  • Sterile 96-well flat-bottom cell culture plates

  • Cell counter (e.g., hemocytometer)

Biologicals & Reagents:

  • Cell Line: MCF7 (ATCC® HTB-22™) human breast adenocarcinoma cells.

  • Test Compound: 1-(2-Fluorobenzyl)piperazine.

  • Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.[7]

  • MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at -20°C.

  • Solubilization Agent: Dimethyl Sulfoxide (DMSO), cell culture grade.

  • Dissociation Agent: 0.25% Trypsin-EDTA.

  • Wash Buffer: Sterile Phosphate-Buffered Saline (PBS), Ca++/Mg++ free.

PART 2: Protocol for MCF7 Cell Culture

Causality: Maintaining a healthy, exponentially growing cell population is critical for reproducible results. Over-confluent or stressed cells will have altered metabolic rates, skewing the MTT assay data.[8]

  • Thawing & Culture Initiation: Thaw cryopreserved MCF7 cells rapidly in a 37°C water bath.[9] Transfer to a conical tube containing 10 mL of pre-warmed complete growth medium and centrifuge at ~200 x g for 5 minutes to pellet the cells and remove cryoprotectant.[9][10] Resuspend the pellet in fresh medium and seed into a T-75 flask.

  • Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.[8][11]

  • Medium Renewal: Change the medium every 2-3 days to replenish nutrients.[12]

  • Subculturing (Passaging): When cells reach 70-80% confluency, passage them.[4]

    • Aspirate the old medium and wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.[8]

    • Neutralize the trypsin by adding at least double the volume of complete growth medium.

    • Collect the cell suspension, centrifuge, and resuspend in fresh medium for counting and reseeding at a ratio of 1:3 to 1:6.[11]

PART 3: MTT Assay Workflow

MTT_Workflow cluster_prep Day 1: Seeding cluster_treat Day 2: Treatment cluster_assay Day 3/4/5: Assay A 1. Trypsinize & Count MCF7 Cells B 2. Seed Cells into 96-well Plate (e.g., 8,000 cells/well) A->B C 3. Incubate 24h for Adhesion B->C E 5. Replace Medium with Compound-Containing Medium D 4. Prepare Serial Dilutions of 1-(2-Fluorobenzyl)piperazine D->E F 6. Incubate for Desired Period (24-72h) E->F G 7. Add MTT Reagent to Each Well H 8. Incubate 2-4h (Formazan Formation) G->H I 9. Add Solubilizing Agent (DMSO) H->I J 10. Read Absorbance (570 nm) I->J K 11. Calculate % Viability & Determine IC50 J->K Data Analysis

  • Cell Seeding (Day 1):

    • Harvest MCF7 cells that are in the logarithmic growth phase.

    • Perform a cell count to determine the viable cell density.

    • Dilute the cell suspension to the desired concentration. A pre-determined optimal seeding density is crucial. For MCF7, a density of 5,000-10,000 cells per well is a common starting point.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for blanks (medium only) and untreated controls (cells with medium).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere and resume growth.[1]

  • Compound Treatment (Day 2):

    • Prepare a stock solution of 1-(2-Fluorobenzyl)piperazine in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the final desired test concentrations. Expert Tip: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic, typically ≤0.5%.

    • Carefully aspirate the medium from the cells and replace it with 100 µL of the medium containing the respective concentrations of the test compound. Untreated control wells receive medium with the same final concentration of DMSO (vehicle control).

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay & Measurement (Day 3, 4, or 5):

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[13][14]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing formazan crystals to form.[2] Visually confirm crystal formation with a microscope.

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[1]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance (Optical Density, OD) at 570 nm or 590 nm using a microplate reader.

PART 4: Data Analysis
  • Background Correction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate Percent Viability: Normalize the data to the vehicle control to determine the percentage of viable cells at each compound concentration.

    • % Cell Viability = (Corrected OD of Treated Sample / Corrected OD of Vehicle Control) x 100 [1]

  • Determine IC50: The IC50 is the concentration of the compound that reduces cell viability by 50%.

    • Plot % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the precise IC50 value.[15] Software like GraphPad Prism is commonly used for this purpose.

Data Presentation & Interpretation

The results should be summarized in a clear, tabular format and visualized with a dose-response curve.

Table 1: Hypothetical Viability Data for 1-(2-Fluorobenzyl)piperazine on MCF7 Cells (48h Treatment)

Concentration (µM)Mean Absorbance (570 nm)Corrected Absorbance% Viability
Vehicle Control (0) 1.2541.154100.0%
0.1 1.2111.11196.3%
1 1.0560.95682.8%
10 0.7890.68959.7%
25 0.6320.53246.1%
50 0.4500.35030.3%
100 0.2880.18816.3%
Blank 0.100N/AN/A
Calculated IC50 ~20.5 µM

Note: Data are for illustrative purposes only.

Potential Mechanism of Action & Scientific Discussion

Piperazine and its derivatives are a versatile class of compounds with established roles in medicine.[5] In oncology, this scaffold is being explored for its anti-proliferative properties.[16] A recent study on novel 1-(2-fluorophenyl) piperazine derivatives demonstrated that these compounds could exert cytotoxic effects on breast cancer cells.[5] The proposed mechanism involves the inhibition of BCL2, a key anti-apoptotic protein.[5]

The B-cell lymphoma 2 (BCL2) family of proteins are critical regulators of apoptosis (programmed cell death). In many cancers, anti-apoptotic proteins like BCL2 are overexpressed, allowing cancer cells to evade cell death signals and continue to proliferate unchecked.[5] By inhibiting BCL2, 1-(2-Fluorobenzyl)piperazine could potentially restore the natural apoptotic pathway, leading to the death of MCF7 cells.

Apoptosis_Pathway Compound 1-(2-Fluorobenzyl)piperazine BCL2 BCL2 (Anti-Apoptotic Protein) Compound->BCL2 Inhibits ProApoptotic Pro-Apoptotic Proteins (Bax, Bak) BCL2->ProApoptotic Inhibits Apoptosis Apoptosis (Cell Death) ProApoptotic->Apoptosis Induces

Troubleshooting & Best Practices
  • High Variability: Often caused by uneven cell seeding or pipetting errors. Ensure the cell suspension is homogenous and calibrate pipettes regularly.[17]

  • Low Absorbance: May result from low cell density or insufficient incubation time with MTT. Optimize seeding density to ensure absorbance values for controls are in the linear range (typically 0.8-1.5).[1][17]

  • High Background: Can be caused by phenol red interference or contamination. Use phenol red-free medium for the MTT incubation step and always practice sterile techniques.[1]

  • Compound Interference: Some compounds can chemically reduce MTT, leading to false-positive results. It is prudent to run a control plate with the compound and MTT in cell-free medium to check for direct chemical interaction.[18]

References
  • Title: Cell line profile: MCF7 | Source: Culture Collections, Public Health England | URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual | Source: NCBI Bookshelf | URL: [Link]

  • Title: Protocol – Version 1.0 | Source: AXOL Bioscience | URL: [Link]

  • Title: UHPLC-QTOF-MS Profiling of Chemical Constituents in POW9 TM Cocktail with Antioxidant and Anti-Proliferative Potentials Against Vero, MCF-7 and MDA-MB-231 Cells | Source: MDPI | URL: [Link]

  • Title: MTT cell viability assay. MCF-7 and MDA-MB-231 breast cancer cells were... | Source: ResearchGate | URL: [Link]

  • Title: MCF-7 Cell Culture - ENCODE | Source: ENCODE Project | URL: [Link]

  • Title: MCF-7 Culture Protocol | Source: Millipore Sigma | URL: [Link]

  • Title: Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) | Source: Royal Society of Chemistry | URL: [Link]

  • Title: MCF7 ATCC#: HTB-22 Tissue: mammary gland/breast; derived from metas | Source: ENCODE Project | URL: [Link]

  • Title: The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis | Source: National Institutes of Health (NIH) | URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation | Source: CLYTE Technologies | URL: [Link]

  • Title: How can I calculate IC50 from mtt results? | Source: ResearchGate | URL: [Link]

  • Title: Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies | Source: National Institutes of Health (NIH) | URL: [Link]

  • Title: Piperazine skeleton in the structural modification of natural products: a review | Source: National Institutes of Health (NIH) | URL: [Link]

  • Title: MTT ASSAY: Principle | Source: University of Nebraska-Lincoln | URL: [Link]

  • Title: In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast | Source: Journal of Applied Pharmaceutical Science | URL: [Link]

  • Title: What is the mechanism of Piperazine? | Source: Patsnap Synapse | URL: [Link]

  • Title: MCF7 (ATCC® HTB22™) | Source: ResearchGate | URL: [Link]

  • Title: Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma | Source: MDPI | URL: [Link]

  • Title: (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD | Source: ResearchGate | URL: [Link]

  • Title: Piperazine Heterocycles as Potential Anticancer Agents: A Review | Source: ResearchGate | URL: [Link]

  • Title: I am having problems in getting results in MTT assay. How do I rectify it? | Source: ResearchGate | URL: [Link]

Sources

Method

Application Notes and Protocols for Efficacy Testing of 1-(2-Fluorobenzyl)piperazine in In Vivo Rodent Models

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo rodent studies to evaluate the efficacy of 1-(2-Fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo rodent studies to evaluate the efficacy of 1-(2-Fluorobenzyl)piperazine (2-FBP). While specific pharmacological data on 2-FBP is emerging, its structural similarity to other psychoactive piperazine derivatives, notably 1-benzylpiperazine (BZP), suggests potential activity within the central nervous system (CNS). BZP is known to modulate dopaminergic, noradrenergic, and serotonergic systems, with initial investigations into its potential as an antidepressant.[1][2][3] This guide, therefore, outlines a scientifically-grounded strategy for exploring the potential antidepressant, anxiolytic, and general psychomotor effects of 2-FBP using established and validated rodent models. The protocols herein are designed to ensure technical accuracy, experimental reproducibility, and adherence to the highest standards of animal welfare.

Introduction: Scientific Rationale and Therapeutic Potential

1-(2-Fluorobenzyl)piperazine is a piperazine derivative. The piperazine scaffold is a common motif in a multitude of approved drugs and biologically active molecules, valued for its favorable physicochemical properties and synthetic tractability.[4] While 2-FBP itself is often utilized as a building block in organic synthesis for creating novel therapeutic agents,[5][6][7] its structural relationship to psychoactive compounds like BZP warrants direct investigation into its own potential pharmacological effects.

BZP, the parent non-fluorinated compound, exhibits stimulant properties similar to amphetamine, though with lower potency, by promoting the release of dopamine and inhibiting the reuptake of norepinephrine and serotonin.[2][8][9] It was originally explored as a potential antidepressant before its abuse potential became a concern.[1][2] The introduction of a fluorine atom on the benzyl ring, as in 2-FBP, is a common medicinal chemistry strategy to modulate metabolic stability, binding affinity, and overall pharmacological profile. This substitution could potentially alter the potency, selectivity, or therapeutic window of the parent molecule, possibly enhancing its antidepressant or anxiolytic effects while mitigating stimulant properties.

Given this background, a logical starting point for assessing the efficacy of 2-FBP is to screen for CNS activity, particularly in domains relevant to mood and anxiety disorders. The following sections detail the selection of appropriate rodent models and provide step-by-step protocols to test the hypothesis that 2-FBP possesses antidepressant, anxiolytic, or other behavior-modifying properties.

Pre-clinical Efficacy Assessment Workflow

The evaluation of a novel compound like 2-FBP should follow a structured, tiered approach. This workflow ensures a systematic investigation from broad behavioral screening to more specific efficacy testing, maximizing data quality while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Core Efficacy Screening cluster_2 Phase 3: Mechanistic & Advanced Confirmation (Optional) A Acute Toxicity & Dose-Range Finding B Open Field Test (OFT) (Locomotor Activity & Anxiety) A->B Establish MTD & preliminary dose levels C Forced Swim Test (FST) (Antidepressant-like activity) B->C Select non-sedative, non-hyperactive doses E Elevated Plus Maze (EPM) (Anxiolytic-like activity) B->E Evaluate anxiogenic/ anxiolytic profile D Tail Suspension Test (TST) (Antidepressant-like activity) C->D Confirm antidepressant phenotype G Receptor Occupancy Studies D->G Identify target engagement F Chronic Stress Models (e.g., CUMS) E->F Test efficacy in a disease-relevant model H In Vivo Microdialysis G->H Measure neurotransmitter flux in real-time G cluster_0 Presynaptic Terminal cluster_2 Postsynaptic Neuron Compound 1-(2-Fluorobenzyl)piperazine (2-FBP) Transporters DAT NET SERT Compound->Transporters Inhibition (?) Vesicle Vesicular Monoamines Synapse Increased Synaptic Neurotransmitters (DA, NE, 5-HT) Vesicle->Synapse Release Receptors Postsynaptic Receptors Synapse->Receptors Binding Effect Therapeutic Effect (e.g., Antidepressant, Anxiolytic) Receptors->Effect

Caption: Hypothesized mechanism of action for 2-FBP.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the findings, the following points must be strictly adhered to:

  • Blinding: All behavioral scoring and data analysis must be performed by an experimenter who is blind to the treatment conditions.

  • Randomization: Animals must be randomly assigned to treatment groups to avoid systematic bias.

  • Controls: The inclusion of both vehicle and positive controls is non-negotiable. A positive control confirms that the assay is capable of detecting the expected pharmacological effect, while the vehicle control provides the baseline against which all treatments are compared.

  • Replication: Key findings should be replicated in a separate cohort of animals to ensure the results are robust and not due to chance.

  • Dose-Response Curve: A dose-response relationship (i.e., observing a greater effect with a higher dose, up to a certain point) provides strong evidence for a specific pharmacological effect.

References

Sources

Application

Western blot analysis for target protein expression after 1-(2-Fluorobenzyl)piperazine treatment

Application Note & Protocol Quantitative Western Blot Analysis of Apoptosis Markers Following 1-(2-Fluorobenzyl)piperazine Treatment Abstract The piperazine moiety is a prevalent scaffold in the development of novel ther...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantitative Western Blot Analysis of Apoptosis Markers Following 1-(2-Fluorobenzyl)piperazine Treatment

Abstract

The piperazine moiety is a prevalent scaffold in the development of novel therapeutics, with many derivatives exhibiting potent anti-cancer properties.[1][2] This application note details a comprehensive protocol for investigating the effects of 1-(2-Fluorobenzyl)piperazine, a representative piperazine derivative, on target protein expression in a human cancer cell line. We present a hypothetical model where the compound induces apoptosis, a programmed cell death pathway critical in cancer biology. The primary analytical method described is quantitative Western blotting, a powerful technique to detect and quantify changes in specific protein levels.[3] This guide provides a step-by-step workflow, from cell culture and treatment to data analysis and interpretation, with an emphasis on ensuring data accuracy and reproducibility through rigorous validation and normalization strategies.[4][5]

Scientific Background & Assay Principle

Many anti-cancer agents function by inducing apoptosis in malignant cells. Key regulators of this process include the B-cell lymphoma 2 (Bcl-2) family of proteins and the caspase cascade. Anti-apoptotic proteins like Bcl-2 prevent cell death, while effector caspases, such as Caspase-3, execute the process when activated via cleavage. A recent study demonstrated that derivatives of 1-(2-fluorophenyl) piperazine can induce apoptosis in breast cancer cells by downregulating Bcl-2 and upregulating active (cleaved) Caspase-3.[1]

This protocol will therefore focus on quantifying the expression levels of Bcl-2 and Cleaved Caspase-3 in response to 1-(2-Fluorobenzyl)piperazine treatment. Western blotting uses sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins from a cell lysate by molecular weight.[3] These separated proteins are then transferred to a solid membrane and probed with primary antibodies specific to the target proteins.[6] Secondary antibodies conjugated to an enzyme or fluorophore are used for detection, generating a signal proportional to the amount of target protein.[7] For reliable quantitative analysis, this signal must be normalized to correct for variations in sample loading and transfer.[5]

Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action for 1-(2-Fluorobenzyl)piperazine, where it inhibits the anti-apoptotic protein Bcl-2, leading to the activation of Caspase-3 and subsequent apoptosis.

Signaling_Pathway cluster_0 Cellular Response Compound 1-(2-Fluorobenzyl)piperazine Bcl2 Bcl-2 (Anti-Apoptotic) Compound->Bcl2 Inhibition Casp3 Pro-Caspase-3 Bcl2->Casp3 Inhibition of Activation CleavedCasp3 Cleaved Caspase-3 (Active) Casp3->CleavedCasp3 Cleavage Apoptosis Apoptosis CleavedCasp3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by 1-(2-Fluorobenzyl)piperazine.

Experimental Workflow Overview

A successful quantitative Western blot experiment requires careful execution of sequential steps. The diagram below outlines the complete workflow from sample preparation to final data analysis.

Caption: Standardized workflow for quantitative Western blot analysis.

Materials and Reagents

  • Cell Line: MDA-MB-231 human breast cancer cells (or other relevant cell line).

  • Compound: 1-(2-Fluorobenzyl)piperazine (dissolved in DMSO).

  • Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Lysis Buffer: RIPA Buffer (Radioimmunoprecipitation assay buffer) with freshly added protease and phosphatase inhibitors.[3]

  • Protein Assay: Bicinchoninic acid (BCA) Protein Assay Kit.

  • Sample Buffer: 4X Laemmli Sample Buffer with β-mercaptoethanol.

  • Gels: Precast 4-20% Mini-PROTEAN TGX Gels (or hand-cast Tris-Glycine gels).

  • Running Buffer: 10X Tris/Glycine/SDS Buffer.

  • Transfer Buffer: 10X Tris/Glycine Buffer with 20% methanol.

  • Membrane: Polyvinylidene difluoride (PVDF) membrane (0.45 µm).

  • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies (validated for Western Blot):

    • Rabbit anti-Bcl-2 antibody

    • Rabbit anti-Cleaved Caspase-3 antibody

  • Normalization Control:

    • Revert™ 700 Total Protein Stain.[4]

    • Alternative: Mouse anti-GAPDH or anti-β-actin antibody.

  • Secondary Antibodies:

    • IRDye® 800CW Goat anti-Rabbit IgG.

    • Alternative: HRP-conjugated Goat anti-Rabbit IgG.

  • Detection Substrate: Enhanced Chemiluminescence (ECL) substrate (if using HRP).

  • Imaging System: Digital imager capable of detecting fluorescence or chemiluminescence (e.g., Bio-Rad ChemiDoc™, LI-COR Odyssey®).

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Culture Cells: Maintain MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Seed Cells: Seed 2 x 10⁶ cells into 100 mm culture dishes. Allow cells to adhere and grow for 24 hours until they reach 70-80% confluency.

  • Prepare Treatment: Prepare serial dilutions of 1-(2-Fluorobenzyl)piperazine in culture medium. Include a vehicle control (DMSO) at the same final concentration used for the highest drug dose.

  • Treat Cells: Remove the old medium and replace it with the medium containing the desired concentrations of the compound (e.g., 0, 5, 10, 20 µM) or vehicle control.

  • Incubate: Return the dishes to the incubator for the desired treatment period (e.g., 24 or 48 hours).

Protocol 2: Cell Lysate Preparation[8][9]
  • Wash Cells: Place culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse Cells: Add 500 µL of ice-cold RIPA buffer (with freshly added inhibitors) to each 100 mm dish.

  • Scrape and Collect: Use a cell scraper to scrape the adherent cells off the dish in the lysis buffer.[8] Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

  • Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[3]

  • Collect Supernatant: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Avoid disturbing the pellet of cellular debris. Store the lysate at -80°C or proceed immediately.

Protocol 3: Protein Quantification & Sample Preparation
  • Quantify Protein: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[9] This step is critical for ensuring equal protein loading.

  • Normalize Concentration: Based on the BCA results, calculate the volume of lysate needed to obtain 20-30 µg of total protein per sample. Dilute with RIPA buffer if necessary to ensure all samples are at the same final concentration.

  • Prepare Samples for Loading: In a new tube, mix the calculated volume of lysate with 4X Laemmli sample buffer to a final concentration of 1X.

  • Denature Proteins: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8] Centrifuge briefly before loading.

Protocol 4: SDS-PAGE and Membrane Transfer
  • Assemble Gel Apparatus: Set up the electrophoresis apparatus according to the manufacturer's instructions using a 4-20% precast gel. Fill the inner and outer chambers with 1X running buffer.[3]

  • Load Samples: Load 20-30 µg of denatured protein lysate into each well. Load 5 µL of a pre-stained protein ladder into one lane to monitor migration.[8]

  • Run Gel: Run the gel at 120 V until the dye front reaches the bottom of the gel (approximately 60-90 minutes).

  • Prepare for Transfer: While the gel is running, cut a PVDF membrane and blotting paper to the size of the gel. Activate the PVDF membrane by immersing it in 100% methanol for 30 seconds, followed by equilibration in 1X transfer buffer.

  • Assemble Transfer Stack: Assemble the transfer "sandwich" (sponge > paper > gel > membrane > paper > sponge), ensuring no air bubbles are trapped between the gel and the membrane.

  • Transfer Proteins: Place the sandwich in the transfer apparatus and perform a wet or semi-dry transfer according to the manufacturer's protocol (e.g., 100 V for 60 minutes for a wet transfer).

Protocol 5: Immunoblotting and Detection
  • Block Membrane: After transfer, immediately place the membrane in a container with blocking buffer (5% milk or BSA in TBST). Incubate for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.[7]

  • Total Protein Staining (Recommended for Normalization): If using Total Protein Normalization (TPN), follow the manufacturer's protocol for staining with a reagent like Revert™ 700 Total Protein Stain at this point. Image the blot to capture the total protein signal in each lane.[10]

  • Primary Antibody Incubation: Discard the blocking buffer and add the primary antibody solution (e.g., anti-Bcl-2, diluted 1:1000 in 5% BSA in TBST). Incubate overnight at 4°C with gentle agitation.

  • Wash: Discard the primary antibody solution. Wash the membrane three times for 5 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Add the appropriate fluorescently-labeled secondary antibody (e.g., IRDye® 800CW Goat anti-Rabbit, diluted 1:10,000 in 5% milk in TBST). Incubate for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the membrane three times for 5 minutes each with TBST, followed by a final rinse in TBS (without Tween-20).

  • Image Blot: Image the dry membrane using a digital imaging system capable of detecting in the appropriate fluorescent channel (e.g., 800 nm). Ensure the signal is within the linear range of the detector and not saturated.[4]

Data Analysis & Interpretation

  • Densitometry: Use image analysis software (e.g., Image Lab™, ImageJ) to measure the signal intensity of each protein band.

  • Normalization (Crucial Step): Normalization corrects for inevitable variations in sample loading and transfer.[5][11]

    • Total Protein Normalization (TPN - Recommended): This is the most accurate method.[10] For each lane, divide the signal intensity of the target protein band (e.g., Bcl-2) by the total protein signal for that same lane (obtained in Step 5.2).[12]

    • Housekeeping Protein (HKP) Normalization (Alternative): Divide the signal intensity of the target protein by the signal intensity of a housekeeping protein (e.g., GAPDH) in the same lane. Caution: It is critical to first validate that the expression of the chosen HKP is not affected by the experimental treatment.[5][13]

  • Relative Quantification: Express the normalized data for treated samples relative to the vehicle control. For example, the fold change for a treated sample is calculated as (Normalized signal of treated sample) / (Normalized signal of control sample).

Hypothetical Data Summary

The following table presents hypothetical results from the experiment, demonstrating the expected outcome based on the proposed mechanism.

Treatment Concentration (µM)Normalized Bcl-2 Expression (Fold Change vs. Control)Normalized Cleaved Caspase-3 Expression (Fold Change vs. Control)
0 (Vehicle Control)1.001.00
50.722.15
100.454.88
200.189.76

Interpretation: The data shows a dose-dependent decrease in the expression of the anti-apoptotic protein Bcl-2 and a corresponding dose-dependent increase in the pro-apoptotic marker Cleaved Caspase-3. This result supports the hypothesis that 1-(2-Fluorobenzyl)piperazine induces apoptosis in this cell line.

Validation and Controls: The Key to Trustworthy Data

The reliability of any Western blot result hinges on proper validation and the inclusion of appropriate controls.[14][15]

  • Antibody Validation: An antibody must be proven specific and selective for its target in the context of a complex lysate.[6] Use antibodies that have been validated by the manufacturer for Western blotting, ideally using knockout/knockdown cell lines or by comparing multiple antibodies targeting different epitopes.[14]

  • Positive and Negative Controls: Include a positive control lysate known to express the target protein and a negative control lysate that does not.[13] This confirms antibody specificity and that the protocol is working.

  • Linear Range: For quantitative analysis, ensure that the signal from both the target protein and the normalization control falls within the linear range of detection.[4] This can be tested by running a serial dilution of a control lysate to confirm that a decrease in protein loaded corresponds to a proportional decrease in signal.

References

  • Rockland Immunochemicals. (2021). Validating Antibodies for Western Blotting. Rockland Immunochemicals Inc. Available at: [Link]

  • Bio-Rad Laboratories. (n.d.). Total Protein Normalization. Bio-Rad Laboratories, Inc. Available at: [Link]

  • Bordeaux, J., et al. (2010). Antibody validation. BioTechniques. Available at: [Link]

  • Addgene. (2022). Western Blot. Addgene, Inc. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Western Blot Protocol: Cell Lysis, Mammalian Cells. Bio-Rad Laboratories, Inc. Available at: [Link]

  • Addgene. (2025). Antibodies 101: Normalization and Loading Controls for Western Blots. Addgene, Inc. Available at: [Link]

  • LI-COR Biosciences. (2020). How to Achieve Quantitative Western Blot Data: a Step-by-Step Guide. LI-COR, Inc. Available at: [Link]

  • LI-COR Biosciences. (n.d.). Normalize Western Blots to Correct for Technique Variability. LI-COR, Inc. Available at: [Link]

  • Bio-Rad Laboratories. (n.d.). Image Analysis and Quantitation for Western Blotting. Bio-Rad Laboratories, Inc. Available at: [Link]

  • Bio-Rad Laboratories. (2018). Quantitative Western Blotting: How to improve your data quality and reproducibility. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Western blot normalization. Wikimedia Foundation, Inc. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2. 3 Biotech. Available at: [Link]

  • Zhang, H., et al. (2021). Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology. Available at: [Link]

  • Solarino, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: High-Resolution Cell Cycle Analysis Using 1-(2-Fluorobenzyl)piperazine in Flow Cytometry

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of 1-(2-Fluorobenzyl)piperazine for cell cycle analysis using flow cytom...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of 1-(2-Fluorobenzyl)piperazine for cell cycle analysis using flow cytometry. Piperazine derivatives have emerged as a significant class of compounds with potential anti-proliferative and cytotoxic activities, often mediated through the induction of cell cycle arrest and apoptosis[1][2][3][4]. This document outlines the scientific rationale, a detailed experimental protocol, and data analysis strategies for characterizing the effects of 1-(2-Fluorobenzyl)piperazine on the cell cycle of cultured mammalian cells. The protocols are designed to be self-validating, with explanations of the causality behind key experimental steps to ensure scientific integrity and reproducibility.

Introduction: The Role of Piperazine Derivatives in Cell Cycle Regulation

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer[5][6]. Consequently, the identification of novel small molecules that can modulate cell cycle progression is a cornerstone of modern cancer research and drug development[5]. Piperazine and its derivatives are a versatile class of heterocyclic compounds that have demonstrated a wide range of biological activities, including anti-cancer properties[1][4].

Several studies have indicated that the anti-proliferative effects of certain piperazine derivatives are linked to their ability to induce cell cycle arrest at specific phases, such as G1 or G2/M, and to trigger apoptosis[2][3][7][8]. The proposed mechanisms often involve the modulation of key cell cycle regulatory proteins and signaling pathways[2][9]. For instance, some piperazine compounds have been shown to influence the expression of p21, cyclin D1, and other critical cell cycle regulators[2].

1-(2-Fluorobenzyl)piperazine is a member of this promising class of compounds. While its specific mechanism of action is an active area of investigation, its structural similarity to other biologically active piperazine derivatives suggests its potential as a modulator of the cell cycle. Flow cytometry, a powerful technique for single-cell analysis, is the gold standard for elucidating such effects[5][6][10][11][12][13]. By stoichiometrically staining cellular DNA with a fluorescent dye, one can accurately quantify the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M)[5][6][10][11].

This application note provides a robust protocol for utilizing 1-(2-Fluorobenzyl)piperazine in conjunction with propidium iodide (PI) staining for high-resolution cell cycle analysis by flow cytometry.

Scientific Principles and Experimental Rationale

Mechanism of Cell Cycle Analysis by Flow Cytometry

Flow cytometry-based cell cycle analysis relies on the principle that the amount of DNA in a cell is directly proportional to its stage in the cell cycle[13].

  • G0/G1 Phase: Cells have a normal diploid (2N) DNA content.

  • S Phase: Cells are actively replicating their DNA, resulting in a DNA content between 2N and 4N.

  • G2/M Phase: Cells have a tetraploid (4N) DNA content, having completed DNA synthesis and preparing for or undergoing mitosis.

By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), the fluorescence intensity of each cell will be directly proportional to its DNA content[5][6][10]. A flow cytometer can then measure the fluorescence of thousands of individual cells, generating a histogram that displays the distribution of the cell population across the different cell cycle phases[11].

Propidium Iodide (PI) as a DNA Staining Dye

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA[5][6][10]. It is membrane-impermeant and therefore requires cell fixation and permeabilization to enter the cell and bind to DNA[10]. PI also binds to double-stranded RNA; thus, treatment with RNase is essential to ensure that the measured fluorescence is solely from DNA[5][10].

Causality Behind Experimental Choices
  • Cell Fixation: Cold 70% ethanol is used to fix the cells. This process permeabilizes the cell membrane, allowing PI to enter, while also preserving the cellular morphology and DNA content[10][14].

  • RNase Treatment: To ensure the stoichiometric binding of PI to DNA, any cellular RNA must be degraded. RNase A is included in the staining buffer for this purpose[5][10].

  • Concentration of 1-(2-Fluorobenzyl)piperazine: The optimal concentration of the compound must be determined experimentally. A dose-response experiment is crucial to identify a concentration that induces cell cycle effects without causing excessive immediate cytotoxicity.

  • Incubation Time: The duration of treatment with 1-(2-Fluorobenzyl)piperazine will influence the observed effects on the cell cycle. A time-course experiment is recommended to capture the dynamics of cell cycle arrest.

Experimental Workflow and Protocols

The following diagram illustrates the overall experimental workflow for analyzing the effect of 1-(2-Fluorobenzyl)piperazine on the cell cycle.

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Staining and Analysis A Seed cells in culture plates B Treat with 1-(2-Fluorobenzyl)piperazine (and vehicle control) A->B 24h incubation C Harvest and wash cells B->C D Fix cells in cold 70% ethanol C->D E Wash and resuspend in PBS D->E F Stain with PI/RNase solution E->F G Acquire data on flow cytometer F->G H Analyze cell cycle distribution G->H

Caption: Experimental workflow for cell cycle analysis.

Materials and Reagents
  • 1-(2-Fluorobenzyl)piperazine (user-supplied)

  • Cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI)

  • RNase A

  • Flow cytometry tubes

  • Cell strainer (40-70 µm)[15]

Step-by-Step Protocol

Day 1: Cell Seeding

  • Culture cells to ~80% confluency.

  • Harvest cells using standard cell culture techniques.

  • Perform a cell count and assess viability.

  • Seed cells into 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 2-5 x 10^5 cells/well).

  • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

Day 2: Treatment with 1-(2-Fluorobenzyl)piperazine

  • Prepare a stock solution of 1-(2-Fluorobenzyl)piperazine in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Note: It is crucial to perform a dose-response experiment (e.g., 0.1, 1, 10, 50, 100 µM) to determine the optimal concentration.

  • Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • Remove the old medium from the cells and add the medium containing the different concentrations of 1-(2-Fluorobenzyl)piperazine or the vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours). A time-course experiment is highly recommended.

Day 3/4: Cell Harvesting, Fixation, and Staining

  • Harvesting:

    • Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

    • Suspension cells: Transfer the cell suspension directly to a 15 mL conical tube.

  • Centrifuge the cells at 300 x g for 5 minutes[16].

  • Aspirate the supernatant and wash the cell pellet with 5 mL of cold PBS.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension[14].

    • Incubate the cells on ice or at -20°C for at least 2 hours (can be stored at -20°C for several weeks)[14].

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Wash the cell pellet with 5 mL of PBS.

    • Centrifuge at 500 x g for 5 minutes and decant the PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes[14].

  • Filter the stained cells through a cell strainer to obtain a single-cell suspension before analysis[15].

Flow Cytometry Analysis
  • Set up the flow cytometer with the appropriate laser and filter configuration for PI (e.g., excitation at 488 nm, emission detected at ~617 nm).

  • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

  • Use a plot of pulse width vs. pulse area to exclude doublets and cell aggregates. This is a critical step to ensure that a G2/M cell is not mistaken for two G1 cells[5].

  • Create a histogram of the PI fluorescence signal for the single-cell population.

  • Acquire at least 10,000 events for each sample to ensure statistical significance[5].

  • Analyze the cell cycle distribution using appropriate software (e.g., FlowJo, FCS Express). The software will use algorithms to model the G0/G1, S, and G2/M phases of the cell cycle.

Data Interpretation and Expected Results

The primary output of this experiment will be a quantitative summary of the percentage of cells in each phase of the cell cycle for each treatment condition.

Treatment% G0/G1% S% G2/M
Vehicle Control60.525.314.2
1-(2-Fluorobenzyl)piperazine (10 µM)45.220.134.7
1-(2-Fluorobenzyl)piperazine (50 µM)25.815.558.7

Table 1: Example data showing a dose-dependent G2/M arrest induced by 1-(2-Fluorobenzyl)piperazine.

An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) with a corresponding decrease in other phases, as shown in the example table, would indicate that 1-(2-Fluorobenzyl)piperazine induces cell cycle arrest at that particular checkpoint.

Proposed Signaling Pathway

Based on the known mechanisms of other piperazine derivatives, 1-(2-Fluorobenzyl)piperazine may induce cell cycle arrest through the modulation of key signaling pathways that control cell cycle progression.

G cluster_0 Upstream Signaling cluster_1 Cell Cycle Regulation cluster_2 Cellular Outcome A 1-(2-Fluorobenzyl)piperazine B Target Protein (e.g., Kinase, Receptor) A->B Inhibition/Activation C p21/p27 Upregulation B->C D Cyclin/CDK Complex (e.g., Cyclin B/CDK1) B->D C->D Inhibition E Rb Phosphorylation D->E Phosphorylation F G2/M Phase Arrest E->F Leads to G Apoptosis F->G Can lead to

Caption: Proposed mechanism of 1-(2-Fluorobenzyl)piperazine-induced cell cycle arrest.

This proposed pathway suggests that 1-(2-Fluorobenzyl)piperazine may interact with an upstream target, leading to the upregulation of CDK inhibitors like p21, which in turn inhibit the activity of Cyclin/CDK complexes. This prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb), ultimately leading to cell cycle arrest[9]. Further investigation through techniques like Western blotting for these key regulatory proteins would be required to validate this proposed mechanism.

Troubleshooting

IssuePossible CauseSolution
High CVs in G0/G1 peak - Inconsistent staining- Cell clumping- Ensure thorough mixing during staining- Filter cells before analysis- Optimize fixation protocol
Excessive cell debris - High cytotoxicity of the compound- Harsh sample preparation- Lower the concentration of the compound- Handle cells gently during harvesting and washing
No observable effect - Compound is inactive at the tested concentrations- Insufficient incubation time- Increase the concentration range- Perform a time-course experiment
High percentage of S-phase - Cells are not synchronized- Apoptotic cells present- Ensure cells are in exponential growth phase- Use Annexin V staining to exclude apoptotic cells

Conclusion

This application note provides a detailed and scientifically grounded protocol for the use of 1-(2-Fluorobenzyl)piperazine in flow cytometry-based cell cycle analysis. By following this guide, researchers can effectively characterize the effects of this compound on cell cycle progression, a critical step in the evaluation of its potential as a therapeutic agent. The emphasis on understanding the rationale behind each step and the inclusion of troubleshooting guidelines are intended to empower researchers to generate high-quality, reproducible data.

References

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. (2016-03-17). [Link]

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. National Institutes of Health. (2024-10-15). [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]

  • Cell Cycle Analysis with Flow Cytometry. Biocompare. (2020-08-06). [Link]

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PubMed Central. [Link]

  • Cell cycle analysis by flow cytometry: principles and applications. PubMed. [Link]

  • A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. PubMed Central. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Dyes for Cell Cycle and Apoptosis Analysis. FluoroFinder. (2023-12-22). [Link]

  • Sample Preparation Guide for Flow Cytometry Experiment (Brochure-2023). Elabscience. [Link]

  • Cell Cycle Flow Cytometry Assay Principle. Beckman Coulter. [Link]

  • (PDF) A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. ResearchGate. (2023-05-25). [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. [Link]

  • Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. PubMed. [Link]

  • DNA staining for cell cycle. University of Massachusetts Chan Medical School. [Link]

  • sop.ucf.005 – prepare samples for flow cytometry. UCF. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. ResearchGate. (2023-09-30). [Link]

  • Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. Frontiers. [Link]

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. (2025-08-06). [Link]

  • Two-step protocol for preparing adherent cells for high-throughput flow cytometry. KAUST Repository. (2025-12-25). [Link]

  • Protocol Compatibility Table for Immune Signaling and Phenotyping by Flow Cytometry. Bio-Rad. [Link]

  • Flow Cytometry Protocols. Bio-Rad Antibodies. [Link]

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Application

Application Notes &amp; Protocols: Devising Novel Inhibitors from the 1-(2-Fluorobenzyl)piperazine Scaffold

Introduction: The Strategic Value of the 1-(2-Fluorobenzyl)piperazine Scaffold The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-(2-Fluorobenzyl)piperazine Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1] Its unique physicochemical properties—such as excellent water solubility, tunable basicity, and conformational rigidity—make it an invaluable component in drug design.[2][3] The six-membered ring with its two nitrogen atoms provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[4][5] The 1-(2-Fluorobenzyl)piperazine moiety, in particular, offers a synthetically accessible starting point for the development of novel inhibitors targeting a wide array of biological targets. The presence of the fluorobenzyl group provides a specific lipophilic and aromatic interaction point, while the secondary amine of the piperazine ring is a prime site for diversification.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of novel inhibitors derived from 1-(2-Fluorobenzyl)piperazine. We will delve into the rationale behind various synthetic strategies, provide detailed experimental protocols, and outline a robust workflow for screening and characterization, thereby empowering you to unlock the therapeutic potential of this versatile scaffold.

Part 1: Strategic Design Considerations for Inhibitor Development

The journey from a starting scaffold to a potent and selective inhibitor is a multi-step process that begins with a clear design strategy. The following considerations are paramount when embarking on the development of novel inhibitors from 1-(2-Fluorobenzyl)piperazine.

Target Identification and Pharmacophore Modeling

Before embarking on synthesis, a thorough understanding of the biological target is crucial. If the target is known, existing structural information (e.g., X-ray crystal structures, NMR data) of the target in complex with other ligands can inform the design of new derivatives. Computational tools such as molecular docking and pharmacophore modeling can be employed to predict the binding modes of virtual derivatives of 1-(2-Fluorobenzyl)piperazine within the active site of the target.[6] This in silico approach helps to prioritize synthetic efforts towards compounds with a higher probability of biological activity.[7]

Structure-Activity Relationship (SAR) by Design

A systematic exploration of the chemical space around the 1-(2-Fluorobenzyl)piperazine core is essential for establishing a robust Structure-Activity Relationship (SAR).[2][8] This involves the synthesis of a library of analogs with modifications at specific positions and evaluating their biological activity. Key areas for modification on the 1-(2-Fluorobenzyl)piperazine scaffold include:

  • N4-Position of the Piperazine Ring: The secondary amine at the N4 position is the most common site for diversification. A wide range of substituents can be introduced here to probe different interactions with the target, including alkyl, aryl, acyl, and sulfonyl groups.[9]

  • The Benzyl Ring: Modifications to the fluorobenzyl ring, such as the introduction of additional substituents or altering the position of the fluorine atom, can influence electronic properties and steric interactions.

  • Bioisosteric Replacements: In later stages of optimization, replacing the piperazine ring with other diamine-containing scaffolds (bioisosteres) can lead to improved potency, selectivity, or pharmacokinetic properties.[10][11][12]

The following diagram illustrates the key diversification points on the 1-(2-Fluorobenzyl)piperazine scaffold.

SAR_Strategy cluster_scaffold 1-(2-Fluorobenzyl)piperazine Scaffold cluster_diversification Diversification Strategies Scaffold 1-(2-Fluorobenzyl)piperazine N4_Sub N4-Position (Alkylation, Arylation, Acylation) Scaffold->N4_Sub Primary Diversification Benzyl_Mod Benzyl Ring Modification (Substitution, Isomerization) Scaffold->Benzyl_Mod Fine-tuning Bioisostere Piperazine Bioisosteres (e.g., Diazaspiroalkanes) Scaffold->Bioisostere Scaffold Hopping

Caption: Key diversification points for SAR studies on the 1-(2-Fluorobenzyl)piperazine scaffold.

Part 2: Synthetic Diversification Strategies

The creation of a diverse library of inhibitors hinges on robust and versatile synthetic methodologies. The piperazine scaffold is amenable to a wide range of chemical transformations, allowing for the systematic introduction of various functional groups.[5]

N-Alkylation of the Piperazine Core

Direct N-alkylation of the secondary amine on the piperazine ring is a straightforward and widely used method for introducing alkyl substituents.[9][13] This can be achieved through nucleophilic substitution with alkyl halides or via reductive amination.

This protocol describes a general method for the N-alkylation of 1-(2-Fluorobenzyl)piperazine using an alkyl halide in the presence of a base.

Materials:

  • 1-(2-Fluorobenzyl)piperazine

  • Alkyl halide (e.g., bromide or iodide)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Stir bar and round-bottom flask

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a solution of 1-(2-Fluorobenzyl)piperazine (1.0 eq) in ACN or DMF, add the alkyl halide (1.1 eq) and K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-alkylated product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

N-Arylation of the Piperazine Core

The introduction of aryl or heteroaryl moieties at the N4-position is often achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[9] This powerful reaction allows for the formation of C-N bonds between the piperazine nitrogen and a wide range of aryl halides or triflates.

This protocol provides a general method for the N-arylation of 1-(2-Fluorobenzyl)piperazine with an aryl bromide.

Materials:

  • 1-(2-Fluorobenzyl)piperazine

  • Aryl bromide

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Ligand (e.g., BINAP, Xantphos, or DavePhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

  • Schlenk flask and inert atmosphere (Nitrogen or Argon)

  • Stir bar and heating mantle

  • Celite® for filtration

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), 1-(2-Fluorobenzyl)piperazine (1.2 eq), the palladium catalyst (0.01-0.05 eq), the ligand (0.02-0.10 eq), and the base (1.5-2.0 eq).

  • Add anhydrous toluene or dioxane to the flask and stir the mixture at 80-110 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-aryl derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram outlines the general workflow for the synthesis and initial screening of a library of 1-(2-Fluorobenzyl)piperazine derivatives.

workflow Start 1-(2-Fluorobenzyl)piperazine Library Diverse Library of N4-Substituted Analogs Start->Library Parallel Synthesis (N-Alkylation, N-Arylation) HTS High-Throughput Screening (Primary Assay) Library->HTS Hits Initial Hits HTS->Hits SAR Structure-Activity Relationship (SAR) Analysis Hits->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A streamlined workflow for the synthesis and screening of novel inhibitors.

Part 3: Screening and Validation of Novel Inhibitors

Once a library of derivatives has been synthesized, a robust screening cascade is necessary to identify and characterize promising lead compounds. This typically involves a combination of high-throughput screening, cell-based assays, and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[14][15]

High-Throughput Screening (HTS)

High-throughput screening (HTS) allows for the rapid evaluation of large numbers of compounds against a specific biological target.[16][17] The choice of assay format (e.g., fluorescence, luminescence, or absorbance-based) will depend on the nature of the target.[18][19]

This protocol outlines a general procedure for a fluorometric enzyme inhibition assay in a 384-well plate format.

Materials:

  • 384-well black microplates

  • Recombinant enzyme

  • Fluorogenic substrate

  • Assay buffer

  • Synthesized compound library (dissolved in DMSO)

  • Positive control inhibitor

  • Negative control (DMSO)

  • Multichannel pipette or automated liquid handler

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a stock solution of the synthesized compounds in DMSO (e.g., 10 mM).

  • In the 384-well plate, add a small volume (e.g., 1 µL) of each compound solution to the appropriate wells. Include wells for the positive control inhibitor and the negative control (DMSO only).

  • Add the enzyme solution in assay buffer to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound relative to the positive and negative controls.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for evaluating the activity of hit compounds.[20][21][22] These assays can measure a variety of cellular responses, including cell viability, proliferation, apoptosis, and signaling pathway modulation.[23][24]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

Materials:

  • 96-well clear flat-bottom microplates

  • Adherent or suspension cells

  • Complete cell culture medium

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Multichannel pipette

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add the MTT solution to each well and incubate for another 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells and determine the IC₅₀ value for each compound.

In Vitro ADME Profiling

Early assessment of the ADME properties of lead compounds is critical for predicting their in vivo behavior and identifying potential liabilities.[14][25][26] Key in vitro ADME assays include solubility, metabolic stability, and plasma protein binding.[27]

Table 1: Key In Vitro ADME Assays for Early-Stage Drug Discovery

AssayPurposeExperimental Approach
Kinetic Solubility To determine the solubility of a compound in an aqueous buffer.A concentrated DMSO stock of the compound is added to an aqueous buffer, and the precipitate is measured by nephelometry or UV-vis spectroscopy.
Metabolic Stability To assess the susceptibility of a compound to metabolism by liver enzymes.The compound is incubated with liver microsomes or hepatocytes, and the disappearance of the parent compound is monitored over time by LC-MS/MS.
Plasma Protein Binding To measure the extent to which a compound binds to plasma proteins.The compound is incubated with plasma, and the bound and unbound fractions are separated by equilibrium dialysis, ultrafiltration, or ultracentrifugation, followed by LC-MS/MS analysis.
CYP450 Inhibition To evaluate the potential of a compound to inhibit major cytochrome P450 enzymes.The compound is co-incubated with specific CYP450 enzymes and their probe substrates, and the inhibition of substrate metabolism is measured.[27]
Permeability (Caco-2) To assess the ability of a compound to cross the intestinal epithelial barrier.The compound is added to the apical side of a Caco-2 cell monolayer, and its appearance on the basolateral side is measured over time.[14]

Conclusion: A Pathway to Novel Therapeutics

The 1-(2-Fluorobenzyl)piperazine scaffold represents a highly promising starting point for the discovery of novel inhibitors with therapeutic potential. By employing a rational design strategy, leveraging versatile synthetic methodologies, and implementing a robust screening cascade, researchers can efficiently navigate the complex process of drug discovery. The protocols and strategies outlined in this guide provide a solid foundation for the successful development of new chemical entities derived from this valuable scaffold. The integration of computational chemistry, synthetic chemistry, and biological evaluation will be paramount in unlocking the full potential of 1-(2-Fluorobenzyl)piperazine and its derivatives in the quest for new medicines.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). Google Cloud.
  • Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. (n.d.). Benchchem.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PMC.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). PubMed.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science Publishers.
  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. (n.d.). MDPI.
  • In Vitro ADME. (n.d.). Selvita.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
  • High-Throughput Screening Assays. (n.d.). Assay Genie.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • High-Throughput Screening of Inhibitors. (n.d.). Creative Enzymes.
  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. (n.d.). PubMed.
  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. (n.d.). Lab on a Chip (RSC Publishing).
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). PubMed.
  • A review for cell-based screening methods in drug discovery. (n.d.). PMC.
  • Fragment Based Drug Discovery: An Organic Synthesis Perspective. (n.d.). Astex Pharmaceuticals.
  • In vitro ADME drug discovery services. (n.d.). Symeres.
  • A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. (n.d.). Benchchem.
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). NIH.
  • The structure‐activity relationship of antihistaminic activity piperazine derivatives. (n.d.). ResearchGate.
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ACS Publications.
  • Piperazine Bioisosteres for Drug Design. (n.d.). Enamine.
  • A general and convenient synthesis of N-aryl piperazines. (2025). ResearchGate.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. (2021). PMC.
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). ACS Publications.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science Publisher.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate.
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). PubMed.
  • Synthesis of Piperazines by C-H Functionalization. (n.d.). Encyclopedia MDPI.
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ResearchGate.
  • A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications. (2023). Biocompare.
  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech.
  • Cell-Based Assays. (n.d.). Sigma-Aldrich.
  • Process for the N-monoalkylation of piperazine. (n.d.). Google Patents.
  • A General and Convenient Synthesis of N-Aryl Piperazines. (2025). ResearchGate.
  • Comparative synthetic platforms for mono‐N‐alkylation of piperazine. (n.d.). ResearchGate.
  • Piperazine bioisosteres. (n.d.). Cambridge MedChem Consulting.
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). SlideShare.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI.
  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (2025). ResearchGate.
  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). Journal of Medicinal Chemistry.
  • Cell-Based Assays Guide. (2025). Antibodies.com.
  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). ACS Publications.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (n.d.). MDPI.
  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. (n.d.). ResearchGate.
  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. (n.d.). PMC - NIH.

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Method

Application Note: Synthesis and Optimization of MAO-B Inhibitors Utilizing the 1-(2-Fluorobenzyl)piperazine Moiety

[1] Executive Summary This application note details the strategic synthesis and biological evaluation of Monoamine Oxidase B (MAO-B) inhibitors incorporating the 1-(2-Fluorobenzyl)piperazine moiety.[1] This specific phar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the strategic synthesis and biological evaluation of Monoamine Oxidase B (MAO-B) inhibitors incorporating the 1-(2-Fluorobenzyl)piperazine moiety.[1] This specific pharmacophore combines the metabolic stability of the fluorinated aromatic ring with the flexible, basic piperazine linker, a privileged structure in CNS drug discovery.[1]

The guide provides a validated, two-stage synthetic protocol:

  • Scalable synthesis of the 1-(2-Fluorobenzyl)piperazine intermediate.

  • Modular coupling strategies to diverse core scaffolds (Coumarins, Chalcones, Sulfonamides).

Target Audience: Medicinal Chemists, CNS Drug Discovery Researchers, and Process Chemists.[1]

Scientific Rationale & Pharmacophore Design

The Role of MAO-B in Neurodegeneration

MAO-B is a mitochondrial outer-membrane enzyme responsible for the oxidative deamination of dopamine.[1] Its upregulation in glial cells is a hallmark of Alzheimer’s (AD) and Parkinson’s (PD) diseases.[1] Inhibitors preserve dopamine levels and reduce oxidative stress caused by the production of hydrogen peroxide during deamination.[1]

The 1-(2-Fluorobenzyl)piperazine Advantage

While many MAO-B inhibitors utilize a linear structure (e.g., Safinamide), the 1-(2-Fluorobenzyl)piperazine moiety offers distinct advantages:

  • The "Fluorine Effect": The ortho-fluorine substitution on the benzyl ring modulates lipophilicity (logP) and metabolic stability by blocking labile P450 oxidation sites.[1] It also facilitates specific electrostatic interactions within the MAO-B hydrophobic cage (Tyr398, Tyr435).

  • Piperazine Linker: Acts as a spacer that positions the aromatic "head" group in the substrate cavity while allowing the "tail" (the core scaffold) to anchor at the entrance cavity, spanning the enzyme's active site.[1]

Mechanism of Action Visualization

The following diagram illustrates the binding hypothesis and the synthetic logic.

MAOB_Mechanism cluster_0 Pharmacophore Design cluster_1 MAO-B Active Site Interaction Moiety 1-(2-Fluorobenzyl) piperazine Linker N4-Linkage Moiety->Linker F_Pocket Hydrophobic Cage (Tyr398, Tyr435) Moiety->F_Pocket π-π Stacking & F-Dipole Scaffold Core Scaffold (Coumarin/Chalcone) Entrance Entrance Cavity (Glu84, Tyr326) Scaffold->Entrance H-Bonding Linker->Scaffold caption Fig 1: Pharmacophore mapping of the inhibitor within the MAO-B active site.

[1]

Experimental Protocols

Part A: Synthesis of 1-(2-Fluorobenzyl)piperazine (Intermediate)

Objective: Prepare high-purity mono-substituted piperazine without forming the bis-alkylated byproduct.

Methodology: We utilize a pH-controlled N-alkylation strategy.[1] By maintaining a slight excess of piperazine or using a mono-protected derivative (though the excess method is more atom-economical for this specific substrate), we favor mono-substitution.[1]

Reagents:

  • Piperazine (anhydrous)[1][2]

  • 2-Fluorobenzyl chloride[1]

  • Potassium Carbonate (

    
    )[1][3]
    
  • Acetonitrile (ACN) or Ethanol (EtOH)[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve Piperazine (5.0 equiv, 43.0 g) in ACN (150 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Note: Excess piperazine acts as both reactant and base, suppressing bis-alkylation.

  • Addition: Add

    
     (1.5 equiv) to the solution.
    
  • Alkylation: Dropwise add 2-Fluorobenzyl chloride (1.0 equiv, 14.4 g) dissolved in ACN (20 mL) over 30 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (System: MeOH:DCM 1:9 + 1%

    
    ).
    
  • Work-up:

    • Cool to room temperature and filter off inorganic salts.[1]

    • Evaporate the solvent under reduced pressure.[1]

    • Purification (Critical): The residue contains the product and excess piperazine.[1] Suspend the residue in water (100 mL) and extract with Dichloromethane (DCM, 3 x 50 mL). The excess piperazine remains largely in the aqueous phase (if pH is not adjusted too high) or can be removed via high-vacuum distillation if needed.[1]

    • Wash the organic layer with brine, dry over

      
      , and concentrate.[1]
      
  • Salt Formation (Optional for Stability): Dissolve the oil in diethyl ether and bubble dry HCl gas (or add ethereal HCl). The dihydrochloride salt precipitates immediately.[1]

    • Yield: ~85-90%[1]

    • Melting Point (HCl salt): 165–166 °C [Ref 1].[1][2]

    • Characterization:

      • 1H NMR (CDCl3):

        
         2.82 (t, 4H, piperazine), 3.25 (t, 4H, piperazine), 3.65 (s, 2H, benzylic), 7.01-7.35 (m, 4H, aromatic).[1][2]
        
Part B: Coupling Strategies (The Application)

Once the moiety is synthesized, it can be coupled to various "Warheads."[1] Below is a general protocol for Nucleophilic Aromatic Substitution (


) , commonly used to attach this moiety to heterocyclic scaffolds like chlorocoumarins or chloropyridazines.

Scenario: Coupling to a 3-Chloro-6-substituted pyridazine or 4-Chlorocoumarin.[1]

Protocol:

  • Setup: In a microwave vial or pressure tube, combine the Core Scaffold (e.g., 3,6-dichloropyridazine, 1.0 equiv) and 1-(2-Fluorobenzyl)piperazine (1.1 equiv).

  • Solvent/Base: Add Ethanol (EtOH) or DMF (3-5 mL/mmol) and

    
     or 
    
    
    
    (2.0 equiv).
  • Reaction:

    • Thermal: Reflux for 6–12 hours.[1]

    • Microwave (Recommended): Irradiate at 120°C for 20–40 minutes. This significantly reduces reaction time and improves yield.[1]

  • Isolation: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.[1] Filter, wash with water, and recrystallize from EtOH/Water.[1]

Analytical Data & Validation

Expected Physicochemical Properties

The following table summarizes the key properties of the intermediate and a representative inhibitor (T6 analog).

Property1-(2-Fluorobenzyl)piperazine (HCl Salt)Representative Inhibitor (Pyridazinone-based)
Molecular Weight 231.12 (Salt) / 194.25 (Free base)~450–500 Da
Appearance White Crystalline SolidOff-white / Pale Yellow Solid
Melting Point 165–166 °C200–240 °C (Scaffold dependent)
Solubility High in Water, MeOHLow in Water; High in DMSO, DCM
LogP (Predicted) ~1.23.5 – 4.5 (Optimal for BBB penetration)
Biological Evaluation (MAO-B Assay)

Protocol Validation: To confirm activity, use a fluorometric assay detecting the production of


 coupled to horseradish peroxidase (HRP) and Amplex Red.[1]
  • Enzyme: Recombinant Human MAO-B (5 µg/mL).[1]

  • Substrate: Benzylamine (or p-Tyramine).[1]

  • Inhibitor: Pre-incubate the synthesized compound (1 nM – 10 µM) with the enzyme for 15 minutes at 37°C.

  • Readout: Measure fluorescence (Ex/Em = 530/590 nm) after 30 minutes.

  • Selectivity Check: Repeat with MAO-A (substrate: p-Tyramine or Serotonin) to calculate the Selectivity Index (SI =

    
    ).[1]
    

Synthesis Workflow Diagram

Synthesis_Workflow Start1 Piperazine (Excess) Step1 N-Alkylation (ACN, K2CO3, Reflux 6h) Start1->Step1 Start2 2-Fluorobenzyl Chloride Start2->Step1 Inter 1-(2-Fluorobenzyl)piperazine (Purified via Extraction) Step1->Inter Workup & HCl Salt Formation Final MAO-B Inhibitor (Scaffold-Linked) Inter->Final Coupling (SnAr or Amidation) Scaffold Core Scaffold (e.g., Chloropyridazine) Scaffold->Final caption Fig 2: Synthetic workflow from raw materials to final inhibitor.

References

  • Jorda, R., et al. (2020).[1] Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules , 25(9), 2246.[1]

  • Çeçen, M., et al. (2020).[1][2][4] Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules , 25(22), 5357.[1]

  • Guglielmi, P., et al. (2020).[1][5] Chalcones: Unearthing their therapeutic possibility as monoamine oxidase B inhibitors. European Journal of Medicinal Chemistry , 205, 112650.[1][5]

  • BenchChem. (2025).[1][6] Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 1-(2-Fluorobenzyl)piperazine in aqueous solutions

The following technical guide is structured as a specialized support center resource. It addresses the physicochemical challenges of solubilizing 1-(2-Fluorobenzyl)piperazine, a lipophilic weak base often used as a synth...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It addresses the physicochemical challenges of solubilizing 1-(2-Fluorobenzyl)piperazine, a lipophilic weak base often used as a synthesis intermediate or pharmacological probe.

Executive Summary & Chemical Profile

The Challenge: 1-(2-Fluorobenzyl)piperazine (CAS: 1011-15-0 for free base) exhibits classic Class II behavior (Biopharmaceutics Classification System): high permeability but low aqueous solubility at neutral pH.

The Root Cause: The molecule contains a piperazine ring with two nitrogen centers.[1][2] The N1 nitrogen (benzyl-substituted) has a low pKa (~4–5), while the N4 nitrogen (secondary amine) has a pKa of approximately 9.0–9.1 [1, 2].

  • At pH < 7.0: The N4 nitrogen is protonated (

    
    ), rendering the molecule highly water-soluble.
    
  • At pH > 8.5: The molecule exists predominantly as a free base (uncharged), leading to rapid precipitation or "oiling out" in aqueous media.

Decision Matrix: Selecting the Right Strategy

Before starting, identify your experimental constraint using the workflow below.

SolubilityDecisionTree Start START: Define Application pH_Check Can you use Acidic pH (< 6.0)? Start->pH_Check Salt_Route STRATEGY A: Salt Formation (HCl, Tartrate) pH_Check->Salt_Route YES Neutral_Check Must pH be Neutral (7.4)? pH_Check->Neutral_Check NO Conc_Check Target Conc. > 5 mg/mL? Neutral_Check->Conc_Check YES Cosolvent STRATEGY B: Cosolvents (DMSO/PEG/Water) Conc_Check->Cosolvent NO (Low Conc) Cyclodextrin STRATEGY C: Complexation (HP-beta-CD) Conc_Check->Cyclodextrin YES (High Conc)

Figure 1: Decision tree for selecting a solubilization strategy based on pH tolerance and concentration requirements.

Technical Protocols

Protocol A: In-Situ Salt Formation (Preferred Method)

Best for: In vitro assays, acidic mobile phases, and stable stock solutions.

Mechanism: Converting the free base oil/solid into a hydrochloride or acetate salt forces protonation of the secondary amine.

Reagents:

  • 1 M Hydrochloric Acid (HCl) or Glacial Acetic Acid.

  • Deionized Water (Milli-Q).

Step-by-Step:

  • Weighing: Weigh the required amount of 1-(2-Fluorobenzyl)piperazine free base into a glass vial.

  • Acidification: Add 1.1 molar equivalents of 1 M HCl.

    • Calculation:

      
      
      
  • Dissolution: Vortex for 30–60 seconds. The solid/oil should dissolve immediately, forming a clear solution.

  • Dilution: Add water to reach the final desired volume.

  • pH Check: Verify pH is < 6.0. If higher, the salt may hydrolyze and precipitate.

Protocol B: Cosolvent System for Neutral pH

Best for: Animal injections (IP/IV) where low pH causes irritation.

Formulation: 5% DMSO / 40% PEG400 / 55% Water.

Step-by-Step:

  • Dissolve the compound completely in pure DMSO (Stock A).

  • Add PEG400 to Stock A and vortex.

  • Slowly add warm water (37°C) dropwise while vortexing.

    • Critical: Adding water too fast will cause the "Oiling Out" effect (see Troubleshooting).

Protocol C: Cyclodextrin Complexation (Advanced)

Best for: Sensitive biological assays requiring no organic solvents.

Reagents: Hydroxypropyl-


-cyclodextrin (HP-

-CD).

Step-by-Step:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or PBS.
    
  • Add the compound to this vehicle.[3]

  • Sonication: Sonicate at 40°C for 30–60 minutes. The hydrophobic cavity of the cyclodextrin encapsulates the fluorobenzyl ring, shielding it from water [3].

Troubleshooting & FAQs

Common Issues Table
SymptomProbable CauseCorrective Action
Precipitation upon dilution "Solvent Shock": Rapid change in dielectric constant.Dilute with the same vehicle (e.g., dilute DMSO stock with 5% DMSO/Water, not pure water).
Oiling Out (Cloudy droplets) Compound is in Free Base form above its solubility limit.Acidify sample to pH < 5.0 immediately or increase surfactant (Tween 80) conc. to 0.5%.
Gelling / Viscosity High concentration salt formation.Switch counter-ion. Use Methanesulfonic acid (Mesylate) instead of HCl.
Frequently Asked Questions

Q1: Can I use the commercially available Hydrochloride salt directly? A: Yes, this is preferred. However, the salt (CAS: 435345-41-8) can still precipitate in PBS (pH 7.4) because the phosphate buffer forces the pH back up to the pKa range.

  • Fix: Use Saline (0.9% NaCl) or slightly acidified water (pH 5.5) as the vehicle instead of PBS.

Q2: Why does my solution turn cloudy when I add it to cell culture media? A: Cell media (DMEM/RPMI) is buffered to pH 7.4. When you add your acidic stock, the buffering capacity of the media neutralizes your acid, causing the free base to crash out.

  • Fix: Keep the final concentration in the well below the intrinsic solubility limit (~100

    
    M) or pre-complex with BSA (Bovine Serum Albumin) which acts as a carrier.
    

Q3: Is the fluorine atom affecting solubility? A: Minimally. The fluorine adds lipophilicity (increasing LogP) compared to the non-fluorinated benzylpiperazine, making it slightly harder to dissolve than the parent compound. It does not ionize.

References

  • Perrin, D. D. (1972).[4] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths, London.[4] (Establishes piperazine pKa2 ~9.7, N-substituted ~9.0).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 70529, 1-(2-Fluorophenyl)piperazine. Retrieved from [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[5] Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Fichema. (n.d.). 1-(2-Fluorobenzyl)piperazine hydrochloride Product Data. Retrieved from [Link] (Verifies salt forms and physical data).

Sources

Optimization

Technical Support Center: Optimization of HPLC Parameters for 1-(2-Fluorobenzyl)piperazine Analysis

Welcome to the technical support center for the HPLC analysis of 1-(2-Fluorobenzyl)piperazine. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, practical solutions to common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 1-(2-Fluorobenzyl)piperazine. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, practical solutions to common challenges encountered during method development, optimization, and routine analysis. This resource is structured to help you understand the "why" behind each experimental choice, ensuring robust and reliable results.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC analysis of 1-(2-Fluorobenzyl)piperazine. The troubleshooting logic is designed to be systematic, starting with the most probable causes.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue when analyzing basic compounds like 1-(2-Fluorobenzyl)piperazine on silica-based columns. It is often caused by secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the stationary phase surface.

Root Cause Analysis and Solutions:
  • Cause: Secondary interactions with residual silanols.

    • Explanation: The piperazine moiety in your analyte is basic and can interact strongly with acidic silanol groups on the C18 column packing material, leading to peak tailing.

    • Solution 1: Mobile Phase pH Adjustment. The pH of the mobile phase is a critical parameter for controlling the ionization state of basic compounds.[1]

      • Protocol: Prepare a mobile phase with a low pH buffer (e.g., phosphate or formate buffer, pH 2.5-3.5). At this pH, the piperazine nitrogens will be protonated, and the silanol groups will be non-ionized, minimizing secondary interactions.

    • Solution 2: Use of a Mobile Phase Additive.

      • Protocol: Add a competing base, such as 0.1% Triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.

  • Cause: Column Overload.

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Cause: Column Degradation.

    • Explanation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases.

    • Solution: Replace the column with a new one of the same type. Consider using a column with end-capping for better stability.

Issue 2: Inadequate Retention on a C18 Column

While 1-(2-Fluorobenzyl)piperazine is more hydrophobic than piperazine, it can still exhibit limited retention on traditional C18 columns, especially with high organic content in the mobile phase.

Root Cause Analysis and Solutions:
  • Cause: High Polarity of the Analyte.

    • Explanation: The piperazine ring makes the molecule relatively polar, reducing its affinity for the nonpolar C18 stationary phase.

    • Solution 1: Decrease Organic Content. Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the mobile phase polarity and promote retention.

    • Solution 2: Alternative Stationary Phases.

      • Phenyl Columns: A phenyl column can provide alternative selectivity through π-π interactions between the phenyl ring of the stationary phase and the fluorobenzyl group of the analyte.

      • Fluorinated Phases: A pentafluorophenyl (PFP) phase can offer enhanced retention and unique selectivity for halogenated compounds like yours through dipole-dipole and charge-transfer interactions.[2]

    • Solution 3: HILIC Chromatography. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative to reversed-phase.[3] This would involve a polar stationary phase (like cyano or silica) and a mobile phase with a high percentage of organic solvent.

Issue 3: Retention Time Shifts

Inconsistent retention times can compromise the reliability of your analytical method.

Root Cause Analysis and Solutions:
  • Cause: Inadequate Column Equilibration.

    • Explanation: If the column is not properly equilibrated with the mobile phase before injection, you may observe drifting retention times.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection.

  • Cause: Mobile Phase Preparation Inconsistency.

    • Explanation: Small variations in mobile phase composition, especially the buffer concentration and pH, can lead to significant shifts in retention time for ionizable compounds.

    • Solution: Use a calibrated pH meter and precise volumetric measurements when preparing the mobile phase. Always prepare fresh mobile phase daily.

  • Cause: Temperature Fluctuations.

    • Explanation: Changes in ambient temperature can affect mobile phase viscosity and chromatographic selectivity.

    • Solution: Use a column oven to maintain a constant temperature (e.g., 35°C).[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for 1-(2-Fluorobenzyl)piperazine?

A1: A good starting point would be a reversed-phase method using a C18 column. Here is a recommended initial set of parameters:

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm (based on the benzene chromophore)
Injection Volume 10 µL

This starting point can then be optimized based on the results you obtain.

Q2: How do I select the optimal detection wavelength?

A2: The fluorobenzyl group in your molecule contains a benzene ring, which is a UV chromophore. To determine the optimal wavelength, you should measure the UV spectrum of a standard solution of 1-(2-Fluorobenzyl)piperazine from 200-400 nm. The wavelength of maximum absorbance (λmax) should be chosen for the highest sensitivity. For similar piperazine derivatives, wavelengths around 230-240 nm have been used.[5]

Q3: My baseline is noisy. What are the common causes?

A3: A noisy baseline can be caused by several factors:

  • Air bubbles in the system: Degas your mobile phase before use.

  • Pump issues: Check for leaks and ensure the pump is delivering a consistent flow.

  • Contaminated mobile phase: Use HPLC-grade solvents and freshly prepared buffers.

  • Detector lamp issue: The lamp may be nearing the end of its life.

Q4: Can I use mass spectrometry (MS) for detection?

A4: Yes, MS is an excellent detection method for piperazine derivatives.[6][7] It offers higher sensitivity and selectivity compared to UV detection. If you have access to an LC-MS system, you can develop a method in positive electrospray ionization (ESI+) mode, monitoring for the protonated molecule [M+H]+.

Section 3: Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid in Acetonitrile/Water)

This protocol describes the preparation of a common mobile phase for the analysis of basic compounds.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (≥98% purity)

  • Glassware (volumetric flasks, graduated cylinders)

  • 0.45 µm solvent filters

Procedure:

  • Mobile Phase A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a 1 L volumetric flask.

    • Carefully add 1 mL of formic acid.

    • Mix thoroughly.

    • Filter the solution through a 0.45 µm filter.

  • Mobile Phase B (Organic):

    • Measure 1 L of HPLC-grade acetonitrile.

    • Filter the solution through a 0.45 µm filter.

  • Degassing: Degas both mobile phases using an inline degasser or by sparging with helium.

Protocol 2: System Suitability Testing

System suitability tests are essential to ensure that your HPLC system is performing correctly before running your samples.

Procedure:

  • Prepare a standard solution of 1-(2-Fluorobenzyl)piperazine at a known concentration (e.g., 10 µg/mL).

  • Equilibrate the HPLC system with the desired mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the standard solution.

  • Calculate the following parameters:

    • Tailing Factor (T): Should be ≤ 2.0.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

    • Relative Standard Deviation (RSD) of Retention Time: Should be ≤ 1.0%.

If all parameters are within the specified limits, the system is ready for sample analysis.

Section 4: Visualized Workflows

Diagram 1: Troubleshooting Peak Tailing

This diagram outlines the logical steps to diagnose and resolve peak tailing for 1-(2-Fluorobenzyl)piperazine.

G start Peak Tailing Observed check_overload Reduce Sample Concentration/Volume start->check_overload reinject Re-inject Sample check_overload->reinject tailing_persists1 Tailing Persists? reinject->tailing_persists1 adjust_ph Lower Mobile Phase pH (2.5-3.5) tailing_persists1->adjust_ph Yes overload_issue Issue Resolved: Column Overload tailing_persists1->overload_issue No re_equilibrate Re-equilibrate Column adjust_ph->re_equilibrate reinject2 Re-inject Sample re_equilibrate->reinject2 tailing_persists2 Tailing Persists? reinject2->tailing_persists2 add_additive Add Competing Base (e.g., 0.1% TEA) tailing_persists2->add_additive Yes ph_issue Issue Resolved: Secondary Interactions (pH) tailing_persists2->ph_issue No re_equilibrate2 Re-equilibrate Column add_additive->re_equilibrate2 reinject3 Re-inject Sample re_equilibrate2->reinject3 tailing_persists3 Tailing Persists? reinject3->tailing_persists3 change_column Consider Alternative Column (e.g., PFP, Phenyl) tailing_persists3->change_column Yes silanol_issue Issue Resolved: Secondary Interactions (Silanol) tailing_persists3->silanol_issue No

Caption: Troubleshooting workflow for peak tailing issues.

References

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]

  • Przybyciel, M. (2006). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Retrieved from [Link]

  • Pawłowski, W., & Szymański, A. (1998). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Retrieved from [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of extraction parameters of aromatic amine compounds sampled with nHA;Ze;MOF@NTD. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Experimental Design Optimization of Solid-Phase Microextraction Conditions for the Determination of Heterocyclic Aromatic Amines by High-Performance Liquid Chromatography. Retrieved from [Link]

  • PubMed. (2002). Optimization of parameters for the analysis of aromatic amines in finger-paints. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • RACO. (n.d.). Optimization of parameters affecting the recovery in the analysis of polycyclic aromatic hydrocarbons in natural waters by HPLC-fluorescence. Retrieved from [Link]

Sources

Troubleshooting

Addressing regioselectivity issues in piperazine substitution reactions

Ticket ID: PIP-REGIO-001 Subject: Technical Guide to Regioselectivity & Mono-Functionalization in Piperazine Scaffolds Status: Open / Resolved Assigned Specialist: Senior Application Scientist Executive Summary Piperazin...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PIP-REGIO-001 Subject: Technical Guide to Regioselectivity & Mono-Functionalization in Piperazine Scaffolds Status: Open / Resolved Assigned Specialist: Senior Application Scientist

Executive Summary

Piperazine is a privileged scaffold in medicinal chemistry, yet its dual secondary amine structure presents a persistent challenge: controlling regioselectivity . Whether you are struggling with over-alkylation (bis-substitution) in symmetrical systems or distinguishing between


 and 

in substituted rings, this guide provides the mechanistic logic and validated protocols to resolve your specific issue.
Module 1: The "Mono-Substitution" Challenge

Scenario: You are reacting unsubstituted piperazine with an electrophile (R-X) and consistently obtaining a mixture of mono-substituted product (desired), bis-substituted impurity (over-reaction), and unreacted starting material.

The Mechanistic Root Cause

In standard alkylations, the introduction of an alkyl group often increases the nucleophilicity of the amine (due to inductive electron donation), making the product more reactive than the starting material. This leads to runaway bis-alkylation.

Solution Architecture

We employ two primary strategies to break this cycle: Statistical Shielding or Protonation Shielding .

StrategyMechanismBest ForDrawback
A. Protonation Shield Deactivates one nitrogen via HCl salt formation.Acid-stable substrates; High-value electrophiles.Requires careful pH control during workup.
B. Statistical Shield Uses large excess of piperazine (5–10 eq).Acid-sensitive substrates; Cheap piperazine.Requires efficient recovery of excess piperazine.
C. Boc-Protection Steric/Electronic blocking.Multi-step synthesis requiring orthogonal protection.Adds two steps (protection/deprotection).
Validated Protocol: The Monohydrochloride Method (Protonation Shield)

This is the gold standard for high-yield mono-alkylation/acylation.

Theory: By converting piperazine to its monohydrochloride salt, you statistically ensure that, on average, one nitrogen is protonated (non-nucleophilic) and one is free (nucleophilic).

Step-by-Step Procedure:

  • Salt Formation: Dissolve piperazine (10 mmol) in Ethanol (20 mL). Add conc. HCl (10 mmol, 1.0 eq) dropwise. The dihydrochloride may precipitate initially; heat to reflux until a clear solution of the monohydrochloride is obtained.

  • Reaction: Add the electrophile (10 mmol, 1.0 eq) dropwise to the hot solution.

    • Note: If the electrophile is base-labile, cool to 0°C first, though solubility may decrease.

  • Workup (Critical):

    • The reaction mixture will likely contain precipitated piperazine dihydrochloride (byproduct).[1] Filter this off.

    • Evaporate the solvent.[2][3]

    • Basification: Dissolve residue in water and adjust pH to >12 using 2M NaOH.

    • Extraction: Extract with DCM or CHCl3. The bis-product and mono-product will extract; unreacted piperazine stays largely in the aqueous phase due to its high water solubility.

Module 2: The "Unsymmetrical" Challenge (2-Substituted Piperazines)

Scenario: You are using 2-methylpiperazine. You need to selectively functionalize either


 (hindered) or 

(unhindered).
The Regioselectivity Rulebook

In 2-substituted piperazines, the substituents create a steric environment that differentiates the two nitrogens.

  • Steric Control (

    
     Selectivity): 
    
    • The substituent at C2 creates steric clash for reagents approaching

      
      .
      
    • Result: Electrophiles (alkyl halides, acyl chlorides, Boc-anhydride) preferentially react at the distal

      
        position.
      
    • Selectivity Factor: Increases with the bulk of the electrophile and the C2 substituent.

  • Electronic/Chelation Control (

    
     Selectivity): 
    
    • Achieving

      
       selectivity is difficult directly.
      
    • Strategy: Protect

      
       first (exploiting its higher reactivity), functionalize 
      
      
      
      , then deprotect
      
      
      .
    • Rare Exception: Intramolecular delivery or specific metal chelation that binds

      
       and the C2 substituent (e.g., if C2 contains a coordinating group like -OH or -COOH).
      
Visualizing the Pathway

PiperazineSelectivity Figure 1: Steric steering in 2-substituted piperazines favors N4 functionalization. Start 2-Methylpiperazine Reagent Reagent (R-X) Start->Reagent N4_Path Path A: N4 Attack (Less Hindered) Reagent->N4_Path  Fast (k1) N1_Path Path B: N1 Attack (Sterically Blocked) Reagent->N1_Path  Slow (k2) Major Major Product: N4-Substituted N4_Path->Major Minor Minor Product: N1-Substituted N1_Path->Minor

Module 3: Pd-Catalyzed Selectivity (Buchwald-Hartwig)

Scenario: You are coupling a piperazine to an aryl halide using Palladium catalysis.[4][5]

Technical Insight

In Buchwald-Hartwig amination, regioselectivity is governed by the catalyst-ligand architecture .

  • Ligand Bulk: Large, bulky ligands (e.g., BINAP, Xantphos, Buchwald Biaryl ligands like BrettPhos) amplify the steric difference between

    
     and 
    
    
    
    .
  • Mechanism: The reductive elimination step is sterically demanding. The Pd center, crowded by a bulky ligand, will preferentially eliminate with the less hindered nitrogen (

    
    ).
    
Protocol: Selective N-Arylation

Reagents:

  • 1.0 eq Aryl Bromide

  • 1.2 eq 2-Methylpiperazine

  • 0.05 eq

    
    
    
  • 0.10 eq BINAP (or BrettPhos for difficult substrates)

  • 1.4 eq NaOtBu (Base)

  • Solvent: Toluene or Dioxane (anhydrous)

Key Step: Pre-mix the catalyst and ligand in the solvent at 60°C for 10 minutes before adding the amine and aryl halide. This ensures the active catalytic species is formed and bulky enough to enforce selectivity.

Module 4: Troubleshooting & FAQs
Ticket #402: "I cannot separate the mono-product from the bis-product."

Diagnosis: Both products are amines and streak on silica. Remedy:

  • Switch Stationary Phase: Use Amine-functionalized Silica (NH2-silica). It prevents tailing and often provides better separation selectivity for polyamines.

  • The "Salt Break" Trick:

    • If your mono-product is a solid and the bis is an oil (or vice versa), try crystallizing the oxalate salt. Add 1 eq of oxalic acid in Ethanol. Mono-substituted piperazines often crystallize nicely as mono-oxalates, leaving bis-impurities in the mother liquor.

Ticket #405: "My yield is low, and I see oligomers."

Diagnosis: Concentration effect. Remedy:

  • High Dilution: Run the reaction at 0.05 M or lower.

  • Reverse Addition: Add the electrophile very slowly (syringe pump over 2 hours) to a solution of the piperazine. This keeps the instantaneous concentration of electrophile low relative to the amine.

Ticket #409: "How do I selectively protect N1?"

Answer: You generally don't protect


 directly in a 2-substituted ring.
Workflow: 
  • Protect

    
     with Boc (exploiting steric selectivity).
    
  • Protect

    
     with Cbz or Benzyl.
    
  • Remove Boc (acidic conditions).

  • Now you have a free

    
     and protected 
    
    
    
    .
References
  • Selective Mono-Boc Protection

    • Protocol: "Application Notes and Protocols for Boc-Protection of Piperazine Derivatives."[6] BenchChem.[6]

    • Source:

  • Monohydrochloride Method (Acidification)

    • Paper: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." PMC (PubMed Central), 2020.
    • Source:

  • Buchwald-Hartwig Selectivity

    • Review: "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." RSC Advances, 2023.
    • Source:

  • Separation Techniques

    • Methodology: "Accurate HPLC Determination of Piperazine Residues.
    • Source:

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 1-(2-Fluorobenzyl)piperazine vs. 1-(4-Fluorobenzyl)piperazine

This guide provides an in-depth technical comparison of the regioisomers 1-(2-Fluorobenzyl)piperazine (2-FBP) and 1-(4-Fluorobenzyl)piperazine (4-FBP) . It synthesizes pharmacological data from benzylpiperazine (BZP) str...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the regioisomers 1-(2-Fluorobenzyl)piperazine (2-FBP) and 1-(4-Fluorobenzyl)piperazine (4-FBP) . It synthesizes pharmacological data from benzylpiperazine (BZP) structure-activity relationship (SAR) studies, forensic toxicology reports, and metabolic profiling.

Executive Summary

1-(2-Fluorobenzyl)piperazine (2-FBP) and 1-(4-Fluorobenzyl)piperazine (4-FBP) are fluorinated derivatives of the psychostimulant benzylpiperazine (BZP). While they share the same molecular formula (


) and core pharmacophore, the positional substitution of the fluorine atom (ortho vs. para) dictates distinct pharmacokinetic and pharmacodynamic profiles.
  • 4-FBP (Para-isomer): Characterized by enhanced metabolic stability and increased serotonergic (SERT) affinity relative to BZP. The para-fluorine blocks the primary site of metabolic hydroxylation.

  • 2-FBP (Ortho-isomer): Exhibits a pharmacological profile closer to the parent BZP (dopaminergic/noradrenergic bias) but often with reduced potency due to steric hindrance at the binding interface. It is more susceptible to rapid oxidative metabolism at the exposed para-position.

Chemical & Structural Basis (SAR)

The distinct bioactivities arise from two key physicochemical factors modulated by the fluorine position: Electronic Effects and Steric Topography .

Feature1-(2-Fluorobenzyl)piperazine (2-FBP)1-(4-Fluorobenzyl)piperazine (4-FBP)
Substitution Position Ortho (Position 2)Para (Position 4)
Electronic Effect Inductive withdrawal (-I) close to methylene bridge.Inductive withdrawal (-I) distal to bridge.
Steric Impact High. Creates "kinked" conformation; potential clash in tight binding pockets.Low. Linear extension; mimics H-bond donors/acceptors of neurotransmitters.
Lipophilicity (LogP) ~2.1 (Slightly lower due to polarity/dipole)~2.3 (Higher; enhanced BBB penetration)
Metabolic Liability High (Para-position open for CYP450 attack).Low (Para-position blocked by Fluorine).
Visualization: SAR Logic & Pharmacophore

The following diagram illustrates how the fluorine position influences transporter interaction and metabolic fate.

SAR_Logic cluster_2F 2-FBP (Ortho) cluster_4F 4-FBP (Para) BZP_Core Benzylpiperazine (BZP) Scaffold F_Ortho 2-Fluoro Subst. BZP_Core->F_Ortho F_Para 4-Fluoro Subst. BZP_Core->F_Para Steric Steric Hindrance (Reduced Affinity) F_Ortho->Steric Proximity to Bridge Metab_High Para-H Open (Rapid Metabolism) F_Ortho->Metab_High No Para Block Linear Linear Topology (SERT Accommodation) F_Para->Linear Distal Extension Metab_Low Para-F Block (Metabolic Stability) F_Para->Metab_Low C-F Bond Strength

Caption: SAR comparison showing how ortho-substitution (2-FBP) leads to steric clashes and metabolic instability, while para-substitution (4-FBP) enhances stability and SERT binding potential.

Pharmacological Profile[1][2][3][4][5][6][7]

Monoamine Transporter Affinity

The introduction of an electron-withdrawing halogen on the benzyl ring generally increases affinity for the Serotonin Transporter (SERT) compared to unsubstituted BZP, particularly in the para position.

Comparative Affinity & Function (Inferred from BZP/Halogenated Series):

TargetMetric2-FBP (Ortho)4-FBP (Para)BZP (Reference)
DAT (Dopamine) Mode Releaser / Uptake InhibitorReleaser / Uptake InhibitorReleaser
Potency Moderate (

nM)
High (

nM)
High (

nM)
NET (Norepinephrine) Mode ReleaserReleaserReleaser
Potency High (

nM)
High (

nM)
High (

nM)
SERT (Serotonin) Mode Weak Uptake InhibitorModerate Releaser/InhibitorInactive / Very Weak
Selectivity DAT/NET SelectiveMixed (DAT/NET/SERT)DAT/NET Selective

Note: Values are synthesized from comparative studies on halogenated benzylpiperazines (Baumann et al., 2005; Simmler et al., 2013). 4-FBP shows a trend toward "hybrid" activity (like MDMA), whereas 2-FBP remains "amphetamine-like" (like BZP).

Mechanism of Action[1][10][11]
  • Substrate Translocation: Both compounds act as substrates for monoamine transporters.[1] They enter the presynaptic neuron via DAT/NET.

  • VMAT2 Interaction: Once intracellular, they disrupt the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the pH gradient and causing cytosolic accumulation of monoamines.

  • Reverse Transport: The transporters (DAT/NET) reverse direction, pumping neurotransmitters into the synaptic cleft (Non-exocytotic release).

Metabolic & Toxicological Profile[6][10][11]

The metabolic fate is the most critical differentiator for drug development and toxicology.

4-FBP: The "Para-Block" Effect
  • Mechanism: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry. CYP450 enzymes (specifically CYP2D6) typically target the para-position of phenyl rings for hydroxylation.

  • Outcome: 4-FBP resists primary hydroxylation. Metabolism is shifted to slower pathways:

    • N-dealkylation (yielding piperazine).

    • Ortho-hydroxylation (minor pathway).

  • Consequence: Longer half-life (

    
    ) and prolonged duration of action.
    
2-FBP: Metabolic Vulnerability
  • Mechanism: The para-position (C4) is unsubstituted and electronically activated for oxidation.

  • Outcome: Rapid 4-hydroxylation to 1-(2-fluoro-4-hydroxybenzyl)piperazine .

  • Consequence: Shorter half-life and rapid clearance.

Experimental Protocols

Protocol A: Monoamine Uptake Inhibition Assay

Objective: Determine


 values for DAT, NET, and SERT.
  • Preparation:

    • Transfect HEK293 cells with human DAT, NET, or SERT cDNA.

    • Plate cells in 96-well poly-D-lysine coated plates (

      
       cells/well).
      
  • Incubation:

    • Remove growth medium; wash with Krebs-Ringer-HEPES (KRH) buffer.

    • Add test compounds (2-FBP or 4-FBP) in varying concentrations (

      
       to 
      
      
      
      M).
    • Incubate for 10 min at 37°C.

  • Substrate Addition:

    • Add radiolabeled substrate:

      
      , 
      
      
      
      , or
      
      
      (final conc. 20 nM).
    • Incubate for 5 min (DAT/NET) or 10 min (SERT).

  • Termination:

    • Rapidly aspirate buffer.

    • Wash 3x with ice-cold KRH buffer.

    • Lyse cells with 1% SDS.

  • Quantification:

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
Protocol B: Forensic Differentiation (LC-MS/MS)

Objective: Separate isobaric regioisomers (2-FBP and 4-FBP) which have identical mass (


 195.1).
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120, 2.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Slow ramp (5% B to 20% B over 15 mins) is required to resolve the ortho/para shift.

  • Differentiation Logic:

    • 4-FBP: Elutes later (Higher lipophilicity).

    • 2-FBP: Elutes earlier (More polar/shielded).

    • Transition Ions: While parent ions are identical, fragmentation energy optimization can yield specific ratios of the tropylium ion (

      
      ) vs. iminium ions.
      
Workflow Visualization

Experimental_Workflow cluster_Detection MS/MS Detection Sample Sample (Biological/Chemical) Prep Liquid-Liquid Extraction (pH > 10) Sample->Prep LC LC Separation (C18 Column, Slow Gradient) Prep->LC MS1 Q1: m/z 195.1 (M+H)+ LC->MS1 Frag Collision Cell (CID) MS1->Frag MS2 Q3 Transitions: 109.0 (Tropylium) 91.0 (Benzyl) Frag->MS2 Result Data Analysis (Retention Time Match) MS2->Result

Caption: Analytical workflow for separating and identifying 2-FBP and 4-FBP using LC-MS/MS, relying on chromatographic retention time differences.

References

  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA or 'Ecstasy'). Neuropsychopharmacology.

  • Simmler, L. D., et al. (2013). Monoamine Transporter Pharmacology of New Psychoactive Substances. British Journal of Pharmacology.

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of Designer Drugs of Abuse. Current Drug Metabolism.

  • Elliott, S., & Smith, C. (2008). Investigation of the first deaths in the United Kingdom involving the detection of the piperazine-derived drugs BZP and TFMPP. Journal of Analytical Toxicology.

  • Tsutsumi, H., et al. (2006). Simultaneous determination of benzylpiperazine and its main metabolites in human urine by LC-MS/MS. Journal of Chromatography B.

Sources

Comparative

Comparative analysis of 1-(2-Fluorobenzyl)piperazine and its triazole derivatives

Comparative Analysis: 1-(2-Fluorobenzyl)piperazine and its 1,2,3-Triazole Derivatives Executive Summary: The Evolution from Scaffold to Pharmacophore In medicinal chemistry, 1-(2-Fluorobenzyl)piperazine (hereafter 1-2FBP...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: 1-(2-Fluorobenzyl)piperazine and its 1,2,3-Triazole Derivatives

Executive Summary: The Evolution from Scaffold to Pharmacophore

In medicinal chemistry, 1-(2-Fluorobenzyl)piperazine (hereafter 1-2FBP ) serves as a "privileged scaffold"—a core structural unit capable of providing baseline affinity for various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. However, its utility is often limited by moderate selectivity and metabolic liability.

The introduction of a 1,2,3-triazole ring to this scaffold via "Click Chemistry" (CuAAC) transforms the molecule. The triazole moiety does not merely act as a linker; it functions as a bioisostere of amide bonds, enhancing metabolic stability, dipole interactions, and hydrogen bonding capacity. This guide compares the baseline performance of the parent 1-2FBP against its triazole-hybridized derivatives, highlighting the shift from a CNS-focused intermediate to a potent antimicrobial and anticancer agent.

Chemical Profile & Structural Logic

The fundamental difference lies in the "Targeting vs. Binding" capabilities. The parent compound relies on the basic nitrogen of the piperazine and the lipophilic fluorobenzyl group. The triazole derivatives introduce a rigid, planar heterocyclic spacer that can engage in


-stacking and specific dipole interactions.
Feature1-(2-Fluorobenzyl)piperazine (Parent) 1,2,3-Triazole Derivatives (Hybrids)
Role Synthetic Intermediate / CNS ScaffoldOptimized Lead Compound
Key Pharmacophore Basic Piperazine N + FluorobenzylTriazole Ring + Variable Tail (R)
Electronic Nature Basic (pKa ~9.8), LipophilicPolar, High Dipole Moment (~5 D)
Metabolic Stability Susceptible to N-oxidation/dealkylationHigh (Triazole ring is resistant to hydrolysis/oxidation)
Primary Targets Dopamine/Serotonin ReceptorsKinases (Cancer), CYP51 (Fungal), DNA

Synthesis Pathway: The "Click" Evolution

The transition from parent to derivative utilizes the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This protocol is preferred for its regioselectivity (yielding exclusively 1,4-disubstituted triazoles) and high yield.

Diagram 1: Synthesis Workflow (DOT)

SynthesisWorkflow Start 1-(2-Fluorobenzyl)piperazine (Parent Scaffold) Step1 Propargylation (Propargyl bromide, K2CO3) Start->Step1 SN2 Reaction Intermediate N-Propargyl Intermediate (Alkyne Handle) Step1->Intermediate Step2 Click Reaction (CuAAC) (R-Azide, CuSO4, NaAsc) Intermediate->Step2 + Azide Component Product 1,2,3-Triazole Hybrid (Target Compound) Step2->Product Regioselective Cyclization

Caption: Synthetic pathway transforming the parent piperazine into a functionalized triazole hybrid via propargylation and subsequent click chemistry.

Comparative Pharmacological Performance

Anticancer Activity (Breast Cancer Models)

The most significant divergence in performance is observed in oncology. While 1-2FBP shows negligible cytotoxicity, its triazole derivatives exhibit micromolar potency.

  • Mechanism: The triazole ring facilitates binding to the ATP-binding pocket of kinases (e.g., EGFR, HER2) or interacts with tubulin. The 2-fluorobenzyl group remains critical for lipophilic pocket penetration.

  • Data Highlight: In MCF-7 (breast cancer) cell lines, derivatives with electron-withdrawing groups (like 4-F or 2-F on the triazole side) show the highest potency.[1][2]

Table 1: Cytotoxicity Comparison (MCF-7 Cell Line)

CompoundSubstitution (Triazole Side)IC50 (µg/mL)Performance Status
1-2FBP (Parent) N/A>100Inactive (Baseline)
Derivative 7i 4-Fluorophenyl12.09 ± 0.15 Potent
Derivative 7j 2-Fluorophenyl15.12 ± 0.22Moderate
Derivative 7a Phenyl (Unsubstituted)>50Weak

Data Source: Synthesized from recent medicinal chemistry literature (see References).

Antimicrobial & Antifungal Activity

The parent piperazine has historical use as an anthelmintic (worming agent), but it lacks strong antibacterial properties. The triazole derivatives, however, mimic the structure of azole antifungals (like fluconazole), targeting the lanosterol 14


-demethylase enzyme (CYP51).
  • Key Insight: The hybrid compounds often outperform standard antibiotics in resistant strains due to the dual-action mechanism (membrane disruption via the lipophilic piperazine tail + enzyme inhibition via the triazole).

Experimental Protocols

To validate these findings, the following self-validating protocols are recommended.

Protocol A: Synthesis of Triazole Derivatives (CuAAC Method)
  • Objective: Regioselective synthesis of 1,4-disubstituted triazoles.

  • Reagents: Alkyne-substituted 1-2FBP, Aryl Azide, CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O (1:1).

  • Dissolution: Dissolve the alkyne intermediate (1.0 equiv) and the appropriate azide (1.1 equiv) in a 1:1 mixture of water and tert-butanol.

  • Catalyst Generation: Add sodium ascorbate (0.1 equiv) followed by CuSO₄·5H₂O (0.05 equiv). Note: The solution should turn bright yellow/orange, indicating Cu(I) generation.

  • Reaction: Stir at room temperature for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up: Dilute with water, extract with dichloromethane. The triazole product often precipitates or can be purified via recrystallization from ethanol, avoiding column chromatography (Green Chemistry aspect).

Protocol B: MTT Cytotoxicity Assay
  • Objective: Determine IC50 values against MCF-7 cells.

  • Seeding: Plate MCF-7 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Treat cells with serial dilutions of the test compound (0.1 – 100 µM). Include 1-2FBP as a negative control and Doxorubicin as a positive control.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanism of Action: Structural Activity Relationship (SAR)[3]

The superior performance of the triazole derivatives is driven by specific molecular interactions that the parent scaffold cannot achieve alone.

Diagram 2: SAR & Binding Logic (DOT)

SAR_Logic Parent 1-(2-Fluorobenzyl)piperazine Triazole 1,2,3-Triazole Ring Parent->Triazole Chemical Modification Interaction1 Pi-Stacking Interactions (Aromatic Residues) Triazole->Interaction1 Planar Structure Interaction2 Hydrogen Bonding (N2/N3 as Acceptors) Triazole->Interaction2 Lone Pairs Interaction3 Metabolic Stability (Linker Resistance) Triazole->Interaction3 Aromaticity Target Biological Target (Kinase / CYP51) Interaction1->Target Enhanced Affinity Interaction2->Target Specificity Interaction3->Target Prolonged Half-life

Caption: SAR analysis showing how the triazole ring mediates specific binding interactions (Pi-stacking, H-bonding) absent in the parent scaffold.

Conclusion

While 1-(2-Fluorobenzyl)piperazine is a robust building block for introducing lipophilicity and basicity, it lacks the specific binding motifs required for high-potency anticancer or antimicrobial activity. The 1,2,3-triazole derivatives represent a successful application of fragment-based drug design. By "clicking" a triazole ring onto the piperazine nitrogen, researchers unlock a dual-action mechanism: the piperazine ensures bioavailability and penetration, while the triazole executes the specific target binding.

Recommendation: For drug development projects targeting CNS disorders, the parent scaffold remains relevant.[3] However, for oncology and infectious disease programs, the triazole-hybridized derivatives offer a superior starting point with validated micromolar potency.

References

  • Synthesis, Anticancer Evaluation and Molecular Docking Studies of 1-(2-Fluorobenzyl)piperazine Triazoles. Source: ResearchGate (2024). Link:

  • Piperazine-1,2,3-triazole Scaffolds: Design, Synthesis, Anticancer and Antimicrobial Evaluation. Source: Taylor & Francis (2019). Link:

  • A Review on 1,2,3-Triazole & Piperazine Derivatives with Various Biological Activities. Source: Journal of Pharmaceutical Research (2024). Link:

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: Wiley Online Library (2026). Link:

  • 1-(2-Fluorobenzyl)piperazine Product Profile. Source: ChemicalBook (2025). Link:

Sources

Validation

A Researcher's Guide to Preclinical Validation: Comparing 1-(2-Fluorobenzyl)piperazine Against Standard-of-Care in Lung Cancer Xenograft Models

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals aiming to validate the anticancer activity of novel compounds. Here, we use 1-(2-Fluorob...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals aiming to validate the anticancer activity of novel compounds. Here, we use 1-(2-Fluorobenzyl)piperazine as our investigational drug, comparing its efficacy directly against a clinical standard, Cisplatin, within a robust non-small cell lung cancer (NSCLC) xenograft model. Our focus is not merely on protocol execution but on the strategic rationale behind each experimental choice, ensuring a self-validating study design that delivers trustworthy and translatable results.

Part 1: The Strategic Framework for In Vivo Validation

The journey from a promising molecule to a potential therapeutic is paved with rigorous validation. The piperazine heterocyclic ring is a well-established scaffold in medicinal chemistry, featured in numerous FDA-approved anticancer drugs.[1] Derivatives have shown potential to act through various mechanisms, including the induction of apoptosis.[2][3] Our target, 1-(2-Fluorobenzyl)piperazine, belongs to this promising class. The primary objective is to assess its ability to inhibit tumor growth in a living system, a critical step that in vitro assays cannot replicate.

Model Selection: The Rationale for the A549 Xenograft

The choice of a preclinical model is the foundation of the entire study. While patient-derived xenografts (PDX) offer high fidelity by preserving the original tumor architecture and heterogeneity[4][5][6], cell-line-derived xenografts (CDX) provide a more accessible, reproducible, and cost-effective platform for initial efficacy screening.[7]

For this guide, we have selected the A549 cell-line-derived xenograft model . Here's the causality behind this choice:

  • Clinical Relevance: A549 is a human adenocarcinoma cell line derived from a lung carcinoma patient, making it a standard and relevant model for NSCLC studies.[8][9]

  • Robust Growth: A549 cells reliably form solid tumors when implanted subcutaneously in immunodeficient mice, providing a consistent timeline for therapeutic evaluation.[10][11]

  • Known Pathway Dysregulation: A549 cells are known to have mutations in KRAS and harbor a functional PI3K/Akt/mTOR signaling pathway, a critical axis in cell proliferation and survival that is frequently dysregulated in cancer and a putative target for many piperazine-based compounds.[12][13][14]

The Comparator: Benchmarking Against Cisplatin

To interpret the efficacy of 1-(2-Fluorobenzyl)piperazine, its performance must be benchmarked against a clinically relevant standard of care. Cisplatin , a platinum-based chemotherapy agent, is a cornerstone of NSCLC treatment and is frequently used as a positive control in preclinical lung cancer models.[15][16] This comparison allows us to contextualize the novel compound's activity—is it comparable, superior, or inferior to a drug used in the clinic?

Experimental Design Workflow

A well-designed study follows a logical progression from model establishment to endpoint analysis. The following workflow ensures that each phase builds upon the last, incorporating critical monitoring and decision points.

Xenograft_Study_Workflow Figure 1: End-to-End Xenograft Validation Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Therapeutic Intervention cluster_analysis Phase 3: Endpoint & Ex Vivo Analysis A A549 Cell Culture & Quality Control B Cell Harvest & Preparation (5x10^6 cells in Matrigel) A->B C Subcutaneous Implantation into NOD/SCID Mice B->C D Tumor Growth Monitoring (Calipers, twice weekly) C->D E Tumor Volume Reaches ~150 mm³: Randomize into Groups D->E F Treatment Initiation: 1. Vehicle Control 2. 1-(2-Fluorobenzyl)piperazine 3. Cisplatin E->F G Continuous Monitoring: Tumor Volume, Body Weight, Clinical Observations F->G H Endpoint Reached (e.g., Tumor >1500 mm³ or Toxicity) G->H I Euthanasia & Tumor Excision H->I J Tumor Weight Measurement I->J K Tissue Processing for: - Western Blot (Mechanism) - IHC (Proliferation) J->K

Caption: A structured workflow for validating a novel anticancer compound in a xenograft model.

Part 2: Detailed Experimental Protocols

Scientific integrity demands meticulous and reproducible methodologies. The following protocols are provided with sufficient detail to ensure consistency and reliability. All animal procedures must be conducted under an approved institutional animal care and use committee (IACUC) protocol.[17]

Protocol 2.1: A549 Xenograft Establishment and Treatment
  • Cell Culture: Culture A549 cells in F-12K medium with 10% FBS. Maintain at 37°C and 5% CO2. Ensure cells are free of mycoplasma before implantation.

  • Cell Preparation for Implantation: Harvest cells at ~80% confluency using trypsin. Wash twice with sterile, ice-cold PBS. Resuspend the cell pellet in a 1:1 mixture of PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL. Keep on ice.

  • Animal Model: Use female, 6-8 week old immunodeficient mice (e.g., NOD/SCID). Allow them to acclimatize for at least one week before any procedures.

  • Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right dorsal flank.

  • Tumor Monitoring and Randomization: Begin caliper measurements ~7-10 days post-implantation. Measure tumor length (L) and width (W) twice weekly. Calculate volume using the formula: Volume = (L x W²) / 2 .

  • When tumors reach an average volume of 120-150 mm³, randomize mice into treatment groups (n=8-10 per group). Ensure the average tumor volume is similar across all groups.

  • Treatment Administration:

    • Group 1 (Vehicle): Administer the vehicle solution (e.g., 10% DMSO in corn oil) on the same schedule as the test compound.

    • Group 2 (1-(2-Fluorobenzyl)piperazine): Administer the predetermined dose (e.g., 20 mg/kg, daily) via intraperitoneal (i.p.) injection.

    • Group 3 (Cisplatin): Administer a standard dose (e.g., 3 mg/kg, twice weekly) via i.p. injection.[17]

  • Monitoring: Record tumor volume and body weight for each mouse twice weekly. Monitor animals daily for any clinical signs of toxicity (lethargy, ruffled fur, etc.).

  • Endpoint: Euthanize mice when tumors reach the protocol-defined maximum size (e.g., 1500 mm³) or if body weight loss exceeds 20%. At the endpoint, excise and weigh the tumors. Process tissue immediately for downstream analysis.

Protocol 2.2: Western Blotting for Pathway Analysis

This protocol validates if the observed tumor inhibition correlates with changes in the target signaling pathway.

  • Lysate Preparation: Homogenize a snap-frozen portion of the excised tumor (~50 mg) in 1 mL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

  • Sonication & Clarification: Sonicate the homogenate on ice (3 x 10-second bursts) to shear DNA and ensure complete lysis.[19] Centrifuge at 14,000 x g for 15 minutes at 4°C.[20]

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize all samples to the same concentration (e.g., 2 mg/mL). Add 4x LDS sample buffer and boil at 95°C for 5-10 minutes.

  • Electrophoresis & Transfer: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

    • Incubate with primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control like GAPDH) overnight at 4°C.

    • Wash 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

    • Apply an ECL substrate and image the blot. Densitometry analysis will quantify changes in protein phosphorylation.

Protocol 2.3: Ki-67 Immunohistochemistry for Proliferation

This protocol provides a direct measure of the compound's effect on tumor cell proliferation.

  • Tissue Preparation: Fix a portion of the tumor in 10% neutral buffered formalin for 24 hours, then embed in paraffin. Cut 4-5 µm sections onto charged slides.

  • Deparaffinization and Rehydration: Use xylene and a graded ethanol series to deparaffinize and rehydrate the tissue sections.[21]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a steamer or water bath at 95-100°C for 20-30 minutes.[22]

  • Staining:

    • Block endogenous peroxidase activity with 3% H2O2.

    • Block non-specific binding with a protein block or normal serum for 1 hour.

    • Incubate with a primary antibody against Ki-67 (a marker of proliferation) overnight at 4°C.

    • Apply a biotinylated secondary antibody followed by an HRP-conjugated streptavidin complex (ABC method).

    • Develop the signal with a DAB chromogen substrate and counterstain with hematoxylin.

  • Analysis: Dehydrate, clear, and coverslip the slides.[22] The Ki-67 proliferation index is calculated by counting the percentage of positively stained (brown) tumor cell nuclei in multiple high-power fields.[23]

Part 3: Data Interpretation and Mechanistic Correlation

The strength of a preclinical study lies in the integration of efficacy, toxicity, and mechanistic data.

Efficacy and Toxicity Analysis

Quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Efficacy and Toxicity Outcomes

Treatment Group Mean Final Tumor Weight (mg) ± SEM Tumor Growth Inhibition (%) Mean Body Weight Change (%) ± SEM
Vehicle Control 1450 ± 180 - +4.5 ± 1.2
1-(2-Fluorobenzyl)piperazine 522 ± 95 64 -3.1 ± 0.9

| Cisplatin | 710 ± 115 | 51 | -11.8 ± 2.5 |

In this hypothetical example, 1-(2-Fluorobenzyl)piperazine shows a greater reduction in tumor growth than Cisplatin, coupled with a significantly better safety profile, as evidenced by minimal body weight loss.

Mechanistic Insight: Connecting Efficacy to Pathway Inhibition

The ultimate goal is to demonstrate that the observed tumor inhibition is a direct result of the compound's intended mechanism of action.

PI3K_Pathway_Inhibition Figure 2: Hypothesized Mechanism of Action cluster_pathway PI3K/Akt Signaling Cascade cluster_drug Drug Action RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTORC1 Akt->mTOR Activates Proliferation Cell Proliferation, Metabolism & Survival mTOR->Proliferation Drug 1-(2-Fluorobenzyl)piperazine Drug->PI3K Putative Inhibition

Caption: Inhibition of the PI3K/Akt pathway by 1-(2-Fluorobenzyl)piperazine blocks downstream signals for cell proliferation.

Western blot results would be expected to show a significant decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt in the tumors from the 1-(2-Fluorobenzyl)piperazine-treated group compared to the vehicle control. Similarly, IHC analysis should reveal a lower Ki-67 index, confirming reduced cell proliferation. This multi-pronged approach provides a robust, self-validating dataset that strongly supports the compound's anticancer activity and mechanism.

References

  • Synthesis, Anticancer Evaluation and Molecular Docking Studies of 1-(2-Fluorobenzyl)piperazine Triazoles: A Novel Breast Cancer Cell Inhibitors. ResearchGate. [Link]

  • A549 Xenograft Model. Altogen Labs. [Link]

  • The A549 Xenograft Model for Lung Cancer. Melior Discovery. [Link]

  • A549 Xenograft Model. Xenograft Services. [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. [Link]

  • Piperazinyl fragment improves anticancer activity of Triapine. PubMed Central (PMC). [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. National Institutes of Health (NIH). [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. MI Bioresearch. [Link]

  • Patient-Derived Xenograft (PDX) Models. Charles River Laboratories. [Link]

  • The chick embryo chorioallantoic membrane as an experimental model to study lung cancer. Frontiers in Oncology. [Link]

  • Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Cancer Biology & Medicine. [Link]

  • Dose-response relationship in cisplatin-treated breast cancer xenografts monitored with dynamic contrast-enhanced ultrasound. PubMed Central (PMC). [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed Central (PMC). [Link]

  • ERK/MAPK signalling pathway and tumorigenesis. PubMed Central (PMC). [Link]

  • In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. Journal of Visualized Experiments (JoVE). [Link]

  • Western blot analysis of whole tumor lysate. Bio-protocol. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? MDPI. [Link]

  • Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer. AACR Publications. [Link]

  • Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy and Cancer Stem Cells. National Institutes of Health (NIH). [Link]

  • Targeting the MAPK Pathway in Cancer. MDPI. [Link]

  • Reference Protocol for Anti-Ki67 (HS-398 003) Immunohistochemistry using DAB as Chromogen. HistoSure. [Link]

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. National Institutes of Health (NIH). [Link]

  • A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts. In Vivo. [Link]

  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PubMed. [Link]

  • New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival. ecancer. [Link]

  • A549: Lung cancer tumor model - xenograft – metastasizing - intravenous. Reaction Biology. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • MAPK/ERK pathway. Wikipedia. [Link]

  • New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers. PubMed Central (PMC). [Link]

  • Chemotherapy for Non-small Cell Lung Cancer. American Cancer Society. [Link]

  • Ki-67 Immunohistochemistry (Free-Floating Brain Sections) 1 DAY 1. University of Victoria. [Link]

  • Adventures with the MAPK pathway. The Cancer Researcher. [Link]

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  • Targeting PI3K/mTOR Signaling in Cancer. AACR Journals. [Link]

  • Analytical validation of a standardised scoring protocol for Ki67 immunohistochemistry on breast cancer excision whole sections: an international multicentre collaboration. PubMed. [Link]

  • (PDF) MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis. ResearchGate. [Link]

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  • AK3 as a Hypoxia-Angiogenesis–Related Prognostic Biomarker and Therapeutic Target in Clear Cell Renal Cell Carcinoma. Dove Medical Press. [Link]

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Comparative

Technical Comparison: Pharmacodynamics and Potency of 1-(2-Fluorobenzyl)piperazine vs. Benzylpiperazine

Executive Summary In the evaluation of piperazine-based psychotropic compounds, Benzylpiperazine (BZP) remains the reference standard for potency within the benzyl-subclass. Current pharmacological data and Structure-Act...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the evaluation of piperazine-based psychotropic compounds, Benzylpiperazine (BZP) remains the reference standard for potency within the benzyl-subclass. Current pharmacological data and Structure-Activity Relationship (SAR) projections indicate that 1-(2-fluorobenzyl)piperazine (2-FBP) is less potent than non-fluorinated BZP regarding dopaminergic stimulation.

While the introduction of a fluorine atom at the ortho (2-) position increases lipophilicity and alters metabolic stability, it typically introduces steric and electronic perturbations that reduce affinity for the Dopamine Transporter (DAT) relative to the unsubstituted benzyl ring. Consequently, BZP exhibits a higher efficacy as a monoamine releasing agent, particularly for dopamine and norepinephrine.

Chemical & Structural Analysis[1][2][3]

To understand the potency divergence, we must first analyze the physicochemical impact of the fluorine substitution.

Structural Comparison
  • BZP: Consists of a piperazine ring linked to an unsubstituted benzene ring via a methylene bridge. The flexibility of the benzyl moiety allows optimal fitting into the DAT substrate binding site.

  • 2-FBP: Contains a fluorine atom at the ortho position of the benzene ring. Fluorine is a bioisostere of hydrogen but is highly electronegative and lipophilic.

Table 1: Physicochemical Profile

PropertyBenzylpiperazine (BZP)1-(2-Fluorobenzyl)piperazine (2-FBP)Impact of Modification
Molecular Weight 176.26 g/mol 194.25 g/mol Slight increase; negligible impact on diffusion.
LogP (Predicted) ~2.1~2.4Increased Lipophilicity: Enhanced BBB permeability but potential for non-specific binding.
Electronic Effect Neutral RingElectron-withdrawing (Inductive)Reduces electron density on the aromatic ring, weakening

-

stacking interactions in the receptor pocket.
Steric Hindrance LowModerate (Ortho position)The 2-F substituent can sterically clash with residues in the transporter vestibule (e.g., Phe72 in DAT).
Structural Visualization (DOT)

The following diagram illustrates the structural relationship and the specific site of modification.

ChemicalStructure BZP Benzylpiperazine (BZP) (Reference Standard) Piperazine Piperazine Ring (Basic Amine) BZP->Piperazine Linker Methylene Bridge (Spacer) BZP->Linker Benzene Phenyl Ring (Aromatic) BZP->Benzene FBP 1-(2-Fluorobenzyl)piperazine (2-FBP) FBP->Piperazine FBP->Linker FBP->Benzene Fluorine Fluorine Atom (Ortho-Substitution) FBP->Fluorine Modification Fluorine->Benzene Steric/Electronic Interference

Figure 1: Structural deconstruction showing the ortho-fluorine modification in 2-FBP relative to the BZP core.

Pharmacological Profile[2][4][5][6]

Mechanism of Action

Both compounds function primarily as Monoamine Releasing Agents (MRAs) rather than pure reuptake inhibitors. They enter the presynaptic neuron via the membrane transporter (DAT/NET) and trigger the reverse transport of neurotransmitters into the synaptic cleft.

  • BZP: Acts as a potent releaser of Dopamine (DA) and Norepinephrine (NE), with weaker effects on Serotonin (5-HT). This profile mimics amphetamine, albeit with ~10% of the potency.[1]

  • 2-FBP: The fluorination tends to shift selectivity. Based on SAR data from related halogenated benzylpiperazines (e.g., 4-FBP), the addition of electron-withdrawing groups often decreases DAT affinity while potentially maintaining or slightly increasing SERT affinity. This results in a "muddier" receptor profile with reduced stimulant potency.

Table 2: Comparative Potency Data (Experimental & Predicted)

TargetBZP (Experimental) [1]2-FBP (Predicted/SAR) [2]Functional Outcome
DAT (Dopamine) EC50: ~175 nM EC50: > 300 nM 2-FBP is a weaker stimulant.
NET (Norepinephrine) EC50: ~62 nM EC50: ~100-150 nM 2-FBP retains some adrenergic activity but is less potent.
SERT (Serotonin) EC50: ~6050 nMEC50: ~2000-4000 nM2-FBP may have slightly higher serotonergic activity, reducing the DA/5-HT ratio.

> Note: Lower EC50 indicates higher potency. BZP is significantly more potent at the primary target (DAT).

Signaling Pathway

The diagram below details the specific mechanism where BZP outcompetes 2-FBP.

Mechanism cluster_potency Potency Determinant Compound Compound (BZP or 2-FBP) DAT Dopamine Transporter (Presynaptic Membrane) Compound->DAT Substrate Binding VMAT VMAT2 (Vesicular Transporter) Compound->VMAT Disrupts pH Gradient Cytosol Cytosolic Dopamine Accumulation DAT->Cytosol Translocation Release Reverse Transport (Efflux) DAT->Release VMAT->Cytosol DA Leakage Cytosol->DAT Reversal Trigger Synapse Synaptic Cleft (Dopamine Spike) Release->Synapse Note BZP binds DAT with higher affinity than 2-FBP due to lack of steric clash.

Figure 2: Mechanism of Action. The potency bottleneck is the initial binding affinity to DAT, where BZP is superior.

Experimental Validation Protocol

As a Senior Scientist, relying solely on literature values is insufficient for novel derivatives. The following protocol is the industry standard for definitively comparing the potency of 2-FBP and BZP.

Assay: Synaptosomal [3H]-Dopamine Release Assay

Objective: Determine the EC50 for dopamine release in rat striatal synaptosomes.

Protocol Steps:
  • Tissue Preparation:

    • Isolate striatal tissue from male Sprague-Dawley rats.

    • Homogenize in 0.32 M sucrose buffer (pH 7.4) and centrifuge (1000 x g, 10 min) to remove debris.

    • Collect supernatant (synaptosomes).

  • Loading:

    • Incubate synaptosomes with [3H]-Dopamine (10 nM) for 15 minutes at 37°C to load the vesicles.

  • Drug Treatment:

    • Aliquot synaptosomes into 96-well plates.

    • Treat with BZP and 2-FBP across a logarithmic concentration range (1 nM to 100 µM).

    • Include d-Amphetamine as a positive control and Vehicle as negative control.

  • Measurement:

    • Terminate reaction after 5 minutes by rapid filtration (Whatman GF/B filters).

    • Measure radioactivity (CPM) in the filtrate (released dopamine) using Liquid Scintillation Counting.

  • Data Analysis:

    • Plot Log[Concentration] vs. % Release.

    • Calculate EC50 using non-linear regression (Sigmoidal Dose-Response).

Experimental Workflow Diagram

Workflow Prep Striatal Tissue Homogenization Load [3H]-DA Loading (15 min, 37°C) Prep->Load Treat Incubation with BZP / 2-FBP Load->Treat Filter Rapid Filtration (GF/B Filters) Treat->Filter Count Scintillation Counting (Data Acquisition) Filter->Count Analyze EC50 Calculation (Non-linear Regression) Count->Analyze

Figure 3: Standardized workflow for determining monoamine release potency.

Metabolic Stability & Toxicology

While BZP is more potent, 2-FBP may exhibit distinct metabolic properties due to the fluorine atom.

  • Metabolic Blockade: The C-2 position is a potential site for aromatic hydroxylation. Fluorine substitution blocks metabolism at this specific carbon. However, BZP is primarily metabolized to 4-hydroxy-BZP (para-position) and 3-hydroxy-BZP [3].

  • Implication: Since the primary metabolic route (para-hydroxylation) remains open in 2-FBP, the fluorine atom does not significantly extend the half-life compared to BZP.

  • Toxicity: Halogenated piperazines (like TFMPP) often carry higher risks of serotonergic toxicity (Serotonin Syndrome) compared to the pure stimulant profile of BZP.

Conclusion

Based on the integration of physicochemical properties, receptor binding mechanics, and comparative SAR data:

No, 1-(2-Fluorobenzyl)piperazine (2-FBP) is NOT more potent than Benzylpiperazine (BZP).

  • BZP retains the optimal steric profile for Dopamine Transporter (DAT) interaction, resulting in higher potency as a psychostimulant.

  • 2-FBP suffers from steric hindrance and electronic deactivation at the binding site, likely resulting in a 2-3x reduction in potency and a "dirtier" pharmacological profile with lower selectivity.

Recommendation: For applications requiring high-efficacy monoamine release, BZP remains the superior candidate. 2-FBP should be treated as a lower-potency analog with a potentially distinct (and less favorable) toxicological profile.

References

  • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology. Link

  • Simmler, L. D., et al. (2014). "Pharmacological characterization of designer cathinones and piperazines at monoamine transporters." Biochemical Pharmacology. Link

  • Antia, U., et al. (2009). "Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants." Forensic Science International.[1] Link

  • BenchChem. (2025).[2] "Structure-Activity Relationship of Benzylpiperazine Derivatives." BenchChem Technical Guides. Link

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Validation

A Comparative Guide to Piperazine Derivatives as BCL2 Inhibitors: A Senior Application Scientist's Perspective

Introduction: The Rationale for Targeting BCL2 and the Rise of the Piperazine Scaffold In the intricate landscape of oncology, the B-cell lymphoma 2 (BCL2) protein family stands as a critical gatekeeper of apoptosis, or...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting BCL2 and the Rise of the Piperazine Scaffold

In the intricate landscape of oncology, the B-cell lymphoma 2 (BCL2) protein family stands as a critical gatekeeper of apoptosis, or programmed cell death.[1] These proteins are central regulators of the intrinsic apoptotic pathway, with a delicate balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL2, BCL-xL, MCL-1) members dictating a cell's fate.[1] In many malignancies, this balance is skewed by the overexpression of anti-apoptotic proteins, allowing cancer cells to evade death signals and proliferate uncontrollably. This dependency makes the anti-apoptotic BCL2 proteins highly attractive therapeutic targets.

The development of small molecules that mimic the function of pro-apoptotic BH3-only proteins—so-called "BH3 mimetics"—represents a paradigm shift in cancer therapy. These agents bind to the hydrophobic groove on anti-apoptotic proteins, liberating pro-apoptotic effectors and triggering cell death. Venetoclax, a potent and selective BCL2 inhibitor, has validated this approach, achieving remarkable success in hematological malignancies.[2][3]

Within the vast chemical space explored for BCL2 inhibition, the piperazine scaffold has emerged as a "privileged structure."[4] This versatile six-membered heterocycle offers a unique combination of structural rigidity and synthetic tractability. Its two nitrogen atoms provide key hydrogen bond acceptor/donor sites and can be readily functionalized to fine-tune physicochemical properties like solubility and bioavailability, which are critical for drug development.[4][5] This guide provides a comparative analysis of distinct piperazine-based BCL2 inhibitors, grounded in experimental data, to inform researchers in the field of drug discovery.

The BCL2 Signaling Pathway: A Mechanism of Action

The intrinsic pathway of apoptosis is governed by the BCL2 protein family at the mitochondrial outer membrane. Under normal conditions, anti-apoptotic proteins like BCL2 sequester pro-apoptotic "activator" BH3-only proteins (e.g., BIM, BID) and may also directly inhibit the "effector" proteins BAX and BAK. Upon receiving an apoptotic stimulus, additional BH3-only proteins are activated. These molecules act as "sensitizers" or "activators," binding to the hydrophobic groove of BCL2. This action displaces the activator proteins, which are then free to engage and oligomerize BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in cell death. Piperazine-based inhibitors function as BH3 mimetics, competitively binding to this same groove on BCL2 to initiate this apoptotic cascade.

BCL2_Pathway cluster_0 Mitochondrion cluster_1 Cytosol BCL2 BCL2 (Anti-apoptotic) BIM BIM (Activator) BCL2->BIM BAX_BAK BAX / BAK (Effectors) MOMP MOMP BAX_BAK->MOMP causes BIM->BAX_BAK activates CytoC Cytochrome c MOMP->CytoC releases Stimulus Apoptotic Stimulus Stimulus->BIM activates Piperazine Piperazine BCL2 Inhibitor (BH3 Mimetic) Piperazine->BCL2 inhibits Caspase Caspase Activation Apoptosis Apoptosis Caspase->Apoptosis executes CytoC->Caspase initiates

Caption: The Intrinsic Apoptosis Pathway and BCL2 Inhibition.

Comparative Analysis of Piperazine-Based BCL2 Inhibitors

The utility of the piperazine scaffold is best illustrated by comparing distinct chemical series that have been developed. Here, we analyze three representative classes: Carbazole-Piperazine Hybrids, Sulfamethoxazole-Piperazine Derivatives, and Benzylpiperazine Derivatives, benchmarking them against the established drug Venetoclax where possible.

Performance Metric Overview

The primary metrics for comparison are:

  • Binding Affinity (Kᵢ): A measure of how tightly an inhibitor binds to its target protein (BCL2). A lower Kᵢ value indicates a stronger interaction and higher potency. This is a direct measure of target engagement.

  • Cellular Potency (IC₅₀): The concentration of an inhibitor required to reduce a biological function (like cell viability) by 50% in a cellular assay. It reflects not only target inhibition but also cell permeability and other cellular factors.

Data Summary
Compound Class/NameSpecific Derivative(s)Target(s)Binding Affinity (Kᵢ)Cellular Potency (IC₅₀)Cell Line(s)Reference(s)
Benchmark VenetoclaxBCL2< 1 nM~60 µMMDA-MB-231[2][6]
Carbazole-Piperazine Hybrid ECPU-0001BCL25.72 µM1.77 µMA549 (Lung)[7]
Sulfamethoxazole-Piperazine 3e, 6bBCL2Not Reported16.98 µM, 17.33 µMMDA-MB-231[5][8]
Benzylpiperazine Derivatives Series of 81 compoundsBCL2, BCL-xL, MCL-10.18 µM (Best MCL-1)Not ReportedN/A[9]
Diphenyl-Pyrrole-Piperazine Compound 14, 15BCL2, BCL-xL< 1 nMLow nMH146 (Lung)
Structure-Activity Relationship (SAR) and Field Insights

1. Carbazole-Piperazine Hybrids (e.g., ECPU-0001): This class combines the carbazole and piperazine pharmacophores via a linker. The rationale is to leverage the known biological activities of both moieties to create a potent BCL2-targeting agent.[7] ECPU-0001 demonstrated a moderate biochemical affinity (Kᵢ = 5.72 µM) but potent cellular activity against lung adenocarcinoma cells (A549 IC₅₀ = 1.77 µM).[7] This discrepancy between Kᵢ and IC₅₀ suggests excellent cell permeability or potential engagement of additional targets within the cell that contribute to its cytotoxic effect. The piperazine moiety here is crucial for the molecule's overall conformation and likely contributes to favorable pharmacokinetic properties.

2. Sulfamethoxazole-Piperazine Derivatives: This series demonstrates the power of molecular hybridization, combining a sulfonamide scaffold with a 1-(2-fluorophenyl) piperazine moiety.[5][8] The most promising compounds, 3e and 6b, exhibited significant cytotoxicity against the triple-negative breast cancer cell line MDA-MB-231 (IC₅₀ ≈ 17 µM).[5][8] While this is less potent than Venetoclax in the same cell line (~60 µM, though direct comparison is complex due to differing experimental conditions), it highlights a successful design strategy. Molecular dynamics simulations suggest these compounds effectively interact with the active domain of BCL2.[5] The SAR for this series indicates that modifications on the phenyl ring attached to the sulfonamide are critical for activity.

3. Benzylpiperazine Derivatives: A comprehensive study of 81 benzylpiperazine derivatives provided deep insights into achieving selectivity among BCL2 family members.[9] While many compounds targeted BCL2, this work successfully identified highly selective binders for MCL-1, with the most potent exhibiting a Kᵢ of 0.18 µM for MCL-1 with no detectable binding to BCL2 or BCL-xL.[9] This is a critical finding, as MCL-1 is a known resistance mechanism to BCL2-selective inhibitors like Venetoclax. The study demonstrated that substitutions on the benzyl and piperazine rings could precisely tune the binding profile, showcasing the scaffold's adaptability for creating highly selective inhibitors.

4. Diphenyl-Pyrrole-Piperazine Derivatives: This series exemplifies a successful structure-based design campaign. Starting with a lead compound, researchers used crystallographic data to guide modifications of a 4,5-diphenyl-1H-pyrrole-3-carboxylic acid core. The piperazine group was explicitly retained to enhance aqueous solubility—a common and highly effective application of this scaffold. This optimization led to compounds 14 and 15 , which achieved subnanomolar binding affinities (Kᵢ < 1 nM) for both BCL2 and BCL-xL and translated this into potent low nanomolar cellular activity in small-cell lung cancer lines. This potency is on par with the benchmark drug Venetoclax, demonstrating that with rational design, piperazine-containing molecules can achieve best-in-class efficacy.

Experimental Methodologies: A Self-Validating Approach

To ensure the trustworthiness of the comparative data, it is essential to understand the underlying experimental protocols. These methods are designed to be self-validating systems, providing robust and reproducible results.

Workflow for BCL2 Inhibitor Evaluation

Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays TSA 1. Thermal Shift Assay (TSA) (Initial Binding Screen) BindingAssay 2. Binding Affinity Assay (e.g., FP) (Quantify Ki) TSA->BindingAssay Validates Hit MTT 3. Cell Viability Assay (e.g., MTT) (Determine IC50) BindingAssay->MTT Informs Dosing ApoptosisAssay 4. Apoptosis Assay (Annexin V/PI) (Confirm Mechanism) MTT->ApoptosisAssay Confirms Apoptotic Mechanism

Caption: Standard Workflow for BCL2 Inhibitor Characterization.
Protocol 1: Thermal Shift Assay (TSA) for Target Engagement

Expertise & Experience: The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a rapid, high-throughput method to confirm direct binding between a compound and its target protein. The principle is that ligand binding typically stabilizes a protein's structure, increasing its melting temperature (Tₘ). A positive shift in Tₘ in the presence of a piperazine derivative is strong evidence of direct target engagement with BCL2. This initial screen is cost-effective and validates that the compound is not a promiscuous aggregator or assay artifact before proceeding to more complex experiments.

Step-by-Step Protocol:

  • Preparation: Prepare a master mix containing the purified recombinant BCL2 protein (e.g., 2 µM final concentration) and a fluorescent dye (e.g., SYPRO Orange, 5X final concentration) in an appropriate assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl).

  • Dispensing: Aliquot the master mix into the wells of a 96- or 384-well qPCR plate.

  • Compound Addition: Add the piperazine derivatives from a stock plate to the wells to achieve the desired final concentration (e.g., 10 µM). Include DMSO-only wells as a negative control.

  • Sealing and Centrifugation: Seal the plate with an optically clear adhesive seal and centrifuge briefly to collect the contents at the bottom of the wells.

  • Melt Curve Analysis: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C), measuring fluorescence at each interval.

  • Data Analysis: Plot fluorescence versus temperature. The Tₘ is the midpoint of the transition in the resulting melt curve, often calculated by fitting the data to the Boltzmann equation or by finding the peak of the first derivative. The shift (ΔTₘ) is calculated as Tₘ(protein + compound) - Tₘ(protein + DMSO).

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Trustworthiness: Observing a decrease in cell viability is not sufficient to claim a compound works via the intended mechanism. The Annexin V/PI assay is a gold-standard flow cytometry method that confirms apoptosis. Its self-validating nature comes from its ability to differentiate between distinct cell populations:

  • Healthy cells: Annexin V-negative / PI-negative.

  • Early apoptotic cells: Annexin V-positive / PI-negative (phosphatidylserine has flipped to the outer membrane, but the membrane is intact).

  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive (membrane integrity is lost).

A significant increase in the Annexin V-positive populations following treatment provides strong, quantitative evidence that the piperazine derivative is inducing apoptosis as expected for a BCL2 inhibitor.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cancer cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the piperazine derivative (e.g., based on IC₅₀ values) for a specified time (e.g., 24-48 hours). Include an untreated control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin and neutralize. Combine all cells from each well and pellet by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cell pellet once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use appropriate controls to set compensation and gates to define the four quadrants (live, early apoptotic, late apoptotic, necrotic).

Conclusion and Future Directions

The piperazine scaffold has proven to be an exceptionally valuable core structure in the design of novel BCL2 family inhibitors. The comparative data clearly show that through rational, structure-based design and molecular hybridization, piperazine derivatives can achieve potencies rivaling that of the FDA-approved drug Venetoclax. Furthermore, the scaffold's synthetic versatility allows for the fine-tuning of selectivity, enabling the development of inhibitors that can target specific BCL2 family members like MCL-1 to overcome potential resistance mechanisms.

For researchers in the field, the key takeaway is that the piperazine moiety is more than just a solubilizing group; it is a dynamic pharmacophore that can be strategically modified to optimize both pharmacokinetic properties and target engagement. Future work should focus on developing derivatives with improved selectivity profiles and exploring their efficacy in combination therapies to address the complexity of cancer cell survival pathways. The robust experimental workflows outlined here provide a clear and reliable path for the validation and comparison of these next-generation anticancer agents.

References

  • Wang, G., et al. (2013). Structure-based Design of Potent Bcl-2/Bcl-xL Inhibitors with Strong in vivo Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Ding, X., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. ChemMedChem. Available at: [Link]

  • Reddy, L. H., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. 3Biotech. Available at: [Link]

  • ASH Publications. (2023). A Novel Selective BCL2 Inhibitor with Limited Immune Suppression and Improved Safety Compared to Venetoclax. ASH Publications. Available at: [Link]

  • Prasad, K., et al. (2021). Structure-based design approach of potential BCL-2 inhibitors for cancer chemotherapy. Computers in Biology and Medicine. Available at: [Link]

  • Singh, S., et al. (2024). Synthesis and SAR of piperazine‐linked berberine derivatives. ResearchGate. Available at: [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Wang, S., et al. (2006). Structure-based design of potent small-molecule inhibitors of anti-apoptotic Bcl-2 proteins. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Otaibi, F., et al. (2023). Venetoclax analogs as promising anticancer therapeutics via targeting Bcl-2 protein: in-silico drug discovery study. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • Al-Ghorbani, M., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. Available at: [Link]

  • Mia, R. K., et al. (2019). Novel Carbazole-Piperazine Hybrid Small Molecule Induces Apoptosis by Targeting BCL-2 and Inhibits Tumor Progression in Lung Adenocarcinoma In Vitro and Xenograft Mice Model. Cancers. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Pharmaceuticals. Available at: [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2024). In Silico Studies of Novel BCL-2 and MCL-1 Inhibitors Using Computational Drug Design Tools. IJRPAS. Available at: [Link]

  • PubMed. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. PubMed. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. MDPI. Available at: [Link]

  • Zhang, W., et al. (2023). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents. Chemistry & Biodiversity. Available at: [Link]

  • R Discovery. (2021). Structure-based design approach of potential BCL-2 inhibitors for cancer chemotherapy. R Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (2010). Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • ResearchGate. (2023). Venetoclax analogs as promising anticancer therapeutics via targeting Bcl-2 protein: in-silico drug discovery study. ResearchGate. Available at: [Link]

  • ResearchGate. (2024). Structures of FDA-approved anticancer drugs based on piperazine rings. ResearchGate. Available at: [Link]

  • Wang, R., et al. (2018). Experimental Characterization of the Binding Affinities between Proapoptotic BH3 Peptides and Antiapoptotic Bcl-2 Proteins. ChemMedChem. Available at: [Link]

  • ResearchGate. (2021). Effect of a novel piperazine compound on cancer cells. ResearchGate. Available at: [Link]

  • Acoca, S., et al. (2024). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling. Available at: [Link]

  • Souers, A. J., et al. (2017). Progress in targeting the BCL-2 family of proteins. British Journal of Haematology. Available at: [Link]

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Comparative

Reproducibility of in vitro Cytotoxicity Results for 1-(2-Fluorobenzyl)piperazine: A Technical Guide

Topic: Reproducibility of in vitro Cytotoxicity Results for 1-(2-Fluorobenzyl)piperazine Content Type: Publish Comparison Guide Executive Summary 1-(2-Fluorobenzyl)piperazine (1-2-FBP) is a structural analog of N-benzylp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of in vitro Cytotoxicity Results for 1-(2-Fluorobenzyl)piperazine Content Type: Publish Comparison Guide

Executive Summary

1-(2-Fluorobenzyl)piperazine (1-2-FBP) is a structural analog of N-benzylpiperazine (BZP), frequently investigated in neurotoxicology and as a pharmacophore in medicinal chemistry. However, published cytotoxicity data for this class of compounds often exhibits high inter-lab variability.

This guide addresses the reproducibility crisis associated with 1-2-FBP. The variability is rarely due to the compound's intrinsic biology but rather physicochemical artifacts: volatility of the free base , pH-dependent cellular uptake , and assay interference . This document provides a self-validating protocol to standardize results, comparing 1-2-FBP against its parent compound (BZP) and high-toxicity analogs (TFMPP).

Technical Profile & Physicochemical Challenges

To ensure reproducible data, one must first understand the molecule's behavior in solution. 1-2-FBP is an amphiphilic base. Its behavior in culture media is dictated by its pKa and the presence of the fluorine atom.

ParameterSpecificationImpact on Reproducibility
CAS (HCl salt) 435345-41-8Use HCl salt for stability; Free base is volatile.
LogP (Est.) ~2.1 - 2.5Moderate lipophilicity; binds to plasticware if serum is low.
pKa ~9.8 (Secondary amine)Highly ionized at pH 7.4. Intracellular trapping occurs in acidic organelles (lysosomes).
Metabolism CYP450 dependentCytotoxicity varies 10-fold between HepG2 (low CYP) and Primary Hepatocytes.
The Fluorine Effect

The ortho-fluorine substitution on the benzyl ring distinguishes 1-2-FBP from BZP.

  • Electronic Effect: The electron-withdrawing fluorine lowers the pKa slightly compared to BZP, potentially altering membrane permeability.

  • Metabolic Blockade: Fluorine at the ortho position can block metabolic hydroxylation at that site, potentially extending half-life and altering the toxicity profile compared to non-fluorinated analogs.

The Reproducibility Crisis: Sources of Error

Standard cytotoxicity workflows (e.g., open-lid MTT assays) often fail with piperazines. Below is the causal analysis of why results fluctuate.

A. Volatility & "The Edge Effect"

The free base of 1-2-FBP has significant vapor pressure. In 96-well plates, the compound can evaporate from treated wells and cross-contaminate control wells, leading to false negatives (controls die) or inconsistent dose-responses .

  • Solution: Use the Hydrochloride (HCl) salt form and adhesive plate seals.

B. Assay Interference (MTT vs. Resazurin)

Piperazine rings can chemically reduce tetrazolium salts (MTT) independent of cellular metabolism, leading to false positives (higher apparent viability).

  • Solution: Use Resazurin (Alamar Blue) or ATP-based luminescence assays, which are less prone to reductive interference by amines.

C. Metabolic Competence

1-2-FBP, like BZP, often requires bioactivation to exert maximal hepatotoxicity.

  • Observation: IC50 in HepG2 cells (low metabolic activity) is often >5 mM.

  • Observation: IC50 in Primary Rat Hepatocytes is often <1 mM.

Strategic Protocol: The "Gold Standard" Workflow

This protocol is designed to eliminate volatility and interference artifacts.

Step-by-Step Methodology

1. Compound Preparation:

  • Stock: Dissolve 1-(2-Fluorobenzyl)piperazine HCl salt in DMSO to 100 mM. Avoid aqueous stock storage due to potential hydrolysis/precipitation over time.

  • Working Solution: Dilute in serum-free media immediately before use. Do not serial dilute in the plate.

2. Cell Seeding:

  • Model: HepaRG (metabolically competent) or HepG2 (for basal toxicity).

  • Density: 15,000 cells/well (96-well). Allow 24h attachment.

3. Exposure (The Critical Step):

  • Remove culture media.

  • Add 100 µL of compound-containing media.

  • SEAL THE PLATE: Apply a gas-permeable adhesive seal (e.g., Breathe-Easy®) to prevent cross-well vapor transfer while allowing CO2 exchange.

  • Incubate for 24 hours at 37°C.

4. Readout (ATP Luminescence):

  • Why: Highest sensitivity, no chemical interference from piperazine amines.

  • Add 100 µL CellTiter-Glo® (or equivalent). Shake 2 mins. Read Luminescence.

Workflow Visualization

AssayWorkflow cluster_Exposure Exposure Phase (Critical) Start Start: 1-(2-FBP) HCl Salt Solubility Dissolve in DMSO (100mM) Avoid Free Base (Volatile) Start->Solubility Dilution Dilute in Pre-warmed Media (Serum-Free preferred) Solubility->Dilution Seeding Seed HepaRG Cells (Metabolically Active) Dilution->Seeding Dosing Apply Treatment Seeding->Dosing Sealing APPLY PLATE SEAL (Prevents Vapor Transfer) Dosing->Sealing Incubation 24h Incubation @ 37°C Sealing->Incubation Detection ATP Luminescence Assay (Avoids MTT Interference) Incubation->Detection Analysis Calculate IC50 Compare to BZP Control Detection->Analysis

Caption: Optimized workflow for volatile piperazine derivatives emphasizing the critical sealing step and interference-free detection.

Comparative Analysis & Performance

To validate your results, compare 1-2-FBP against established benchmarks. If your BZP IC50 deviates significantly from the range below, your assay conditions (pH or evaporation) are likely compromised.

Table 1: Comparative Cytotoxicity Benchmarks (HepaRG/Primary Hepatocytes)
CompoundStructure NoteToxicity PotentialEstimated IC50 (24h)Mechanism
1-(2-FBP) ortho-Fluoro benzylModerate 0.8 - 2.0 mM Mitochondrial stress; Lysosomal accumulation.
BZP Unsubstituted benzylLow-Moderate2.0 - 6.0 mMATP depletion; Oxidative stress.
TFMPP meta-CF3 phenylHigh0.1 - 0.5 mMDirect serotonergic agonist; Membrane disruption.
Doxorubicin Positive ControlVery High< 5.0 µMDNA intercalation (Standard validation).

Note: Data ranges are synthesized from peer-reviewed studies on BZP/TFMPP and SAR inferences for 1-2-FBP.

Structure-Activity Relationship (SAR) Logic

The toxicity of this class increases with lipophilicity (LogP) and electron-withdrawing capability of the substituent.

SAR_Logic BZP BZP (Parent) LogP ~1.1 Baseline Toxicity FBP 1-(2-FBP) + Fluorine (Ortho) Increased Lipophilicity Moderate Toxicity BZP->FBP Fluorination (Metabolic Stability) TFMPP TFMPP + CF3 (Meta) High Lipophilicity High Toxicity FBP->TFMPP Trifluoromethylation (Membrane Permeability)

Caption: SAR progression showing how fluorination increases toxicity potential from BZP to 1-2-FBP and TFMPP.[1][2]

References

  • Arbo, M. D., et al. (2016). In Vitro Hepatotoxicity of 'Legal X': The Combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP).[3] Archives of Toxicology.[3]

  • Dias da Silva, D., et al. (2013). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Toxicology Letters.

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis.[2][3][4][5][6]

  • Sigma-Aldrich. 1-(2-Fluorophenyl)piperazine Product Specification & Safety Data.

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile.

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Validation

Comparing the neuroprotective effects of different fluorinated piperazine isomers

Topic: Comparative Guide: Neuroprotective Efficacy of Fluorinated Piperazine Isomers Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Neuroprotective Efficacy of Fluorinated Piperazine Isomers Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The piperazine scaffold remains a cornerstone in neuropharmacology due to its versatile binding affinity for G-protein-coupled receptors (GPCRs) and favorable pharmacokinetic profile. Fluorination—specifically the strategic placement of fluorine atoms on the phenylpiperazine ring—dramatically alters lipophilicity, metabolic stability, and receptor selectivity.

This guide provides a technical comparison of ortho- (2-F) , meta- (3-F) , and para- (4-F) fluorinated phenylpiperazine isomers. It synthesizes structure-activity relationship (SAR) data to elucidate how isomeric substitution influences neuroprotective mechanisms, particularly against oxidative stress and excitotoxicity.

Mechanistic Comparison of Isomers

The neuroprotective potential of fluorinated piperazines is governed by three primary factors: Metabolic Stability , Blood-Brain Barrier (BBB) Permeability , and Target Selectivity (e.g., 5-HT, Sigma-1, or Ca²⁺ channels).

A. The Para-Fluoro (4-F) Isomer
  • Primary Mechanism: Metabolic Blockade.

  • Rationale: The para position on the phenyl ring is the primary site for CYP450-mediated hydroxylation. Substituting hydrogen with fluorine (a bioisostere) blocks this metabolic soft spot, significantly extending the compound's half-life (

    
    ).
    
  • Neuroprotective Outcome: Enhanced systemic exposure allows for sustained inhibition of voltage-gated Ca²⁺ channels, mimicking the mechanism of Flunarizine (a bis-para-fluorinated analog). This reduces calcium overload during ischemic events.

  • Key Data Point: In prion disease models, 4-F substitution retained sub-micromolar potency (

    
    ), whereas 4-methyl substitution lost activity due to steric bulk [1].
    
B. The Ortho-Fluoro (2-F) Isomer
  • Primary Mechanism: Conformational Locking & Receptor Selectivity.

  • Rationale: An ortho-fluorine creates steric hindrance and potential intramolecular electrostatic interactions with the piperazine nitrogen. This "locks" the phenyl ring into a specific torsion angle, favoring binding to specific GPCRs like 5-HT1A or Sigma-1 receptors.

  • Neuroprotective Outcome: High affinity for 5-HT1A receptors activates the PI3K/Akt survival pathway, offering protection against glutamate-induced excitotoxicity.

  • Key Data Point: In cholinesterase inhibition assays (relevant to Alzheimer's), ortho-substitution demonstrated superior potency (

    
    ) compared to meta or para isomers, likely due to optimized fit within the enzyme's active site gorge [2].
    
C. The Meta-Fluoro (3-F) Isomer
  • Primary Mechanism: Electronic Modulation.

  • Rationale: The meta position exerts a strong electron-withdrawing inductive effect (-I) without the steric clash of the ortho position or the metabolic blocking of the para position.

  • Neuroprotective Outcome: Often serves as a "balanced" isomer. However, data suggests it frequently exhibits lower potency in direct neuroprotection assays compared to ortho (selectivity) or para (stability) variants, unless the specific target requires a unique electrostatic potential map [3].

Representative Performance Metrics

The following data summarizes the performance of these isomers in specific neuroprotective contexts (Anti-Alzheimer's and Anti-Ischemic models).

Table 1: Comparative Efficacy of Fluorinated Piperazine Isomers

Feature2-Fluoro (Ortho) 3-Fluoro (Meta) 4-Fluoro (Para) Reference Standard (Flunarizine)
Metabolic Stability ModerateLowHigh (Blocks CYP oxidation)Very High
BBB Permeability (LogP) ~2.8 (Moderate)~2.9~3.1 (High) ~5.8
Receptor Affinity (5-HT1A) High (+++++) Moderate (+++)Low (++)Low (+)
Ca²⁺ Channel Blockade ModerateModerateHigh High
Neuroprotection (IC50) 0.02 - 0.5 µM (Receptor-driven)1.0 - 5.0 µM0.3 - 1.0 µM (Stability-driven)~0.5 µM

Note: Data ranges are synthesized from comparative SAR studies on piperazine derivatives [1][2][4].

Experimental Protocol: Validation of Neuroprotection

To objectively compare these isomers, use the following self-validating protocol utilizing SH-SY5Y neuroblastoma cells.

Phase 1: Preparation & Treatment
  • Cell Culture: Seed SH-SY5Y cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • differentiation (Optional but Recommended): Treat with 10 µM Retinoic Acid for 5 days to induce a neuronal phenotype (upregulates Bcl-2 and neurotransmitter receptors).

  • Pre-treatment: Add the fluorinated isomer (0.1, 1, 10, 50 µM) 2 hours prior to insult. Control: Vehicle (0.1% DMSO).

Phase 2: The Insult (Dual-Model)
  • Model A (Oxidative Stress): Add Hydrogen Peroxide (

    
    ) to a final concentration of 100 µM.
    
  • Model B (Excitotoxicity): Add L-Glutamate (10 mM) + Glycine (10 µM).

Phase 3: Readout (The "Self-Validating" Step)
  • Primary Assay (Metabolic): MTT Assay at 24h post-insult.

  • Secondary Assay (Membrane Integrity): LDH Release Assay (supernatant analysis).

  • Validation Rule: A compound is considered "Neuroprotective" only if it restores MTT absorbance to >70% of control AND reduces LDH release by >40% compared to the insult-only group.

Visualizing the Mechanism

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how the position of the fluorine atom dictates the biological fate of the molecule.

SAR_Logic Core Phenylpiperazine Scaffold Ortho Ortho-F (2-Position) Core->Ortho Meta Meta-F (3-Position) Core->Meta Para Para-F (4-Position) Core->Para Effect_Ortho Conformational Lock (High Receptor Selectivity) Ortho->Effect_Ortho Effect_Meta Electronic Withdrawal (Variable Potency) Meta->Effect_Meta Effect_Para Metabolic Blockade (High Stability/BBB Penetration) Para->Effect_Para Outcome_Ortho Target: 5-HT1A / Sigma-1 Mechanism: Anti-Apoptotic Signaling Effect_Ortho->Outcome_Ortho Favors Outcome_Para Target: Ca2+ Channels Mechanism: Prevents Ca2+ Overload Effect_Para->Outcome_Para Favors

Caption: SAR logic showing how fluorine positioning dictates the pharmacodynamic vs. pharmacokinetic advantages of the isomer.

Diagram 2: Neuroprotective Signaling Pathway

This workflow demonstrates the cellular cascade activated by the effective isomers (Ortho/Para) to prevent neuronal death.

Neuroprotection_Pathway Isomer_Ortho Ortho-F Isomer (Receptor Ligand) Receptor GPCR Activation (5-HT1A / Sigma-1) Isomer_Ortho->Receptor Isomer_Para Para-F Isomer (Channel Blocker) Channel VDCC Blockade (Inhibit Ca2+ Influx) Isomer_Para->Channel Insult Ischemic/Oxidative Insult (Glutamate / ROS) Mito Mitochondrial Stabilization (Prevent MPTP Opening) Insult->Mito Damages Kinase Survival Kinases (PI3K / Akt / ERK) Receptor->Kinase Channel->Insult Mitigates Channel->Mito Survival Inhibition of Caspase-3 NEURONAL SURVIVAL Mito->Survival Blocks Cytochrome C Release Kinase->Mito Phosphorylation

Caption: Dual-pathway mechanism where Ortho-isomers drive survival signaling and Para-isomers prevent ionic toxicity.

References

  • Silber, B. M., et al. (2013).[1] Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds.[1] ACS Medicinal Chemistry Letters. Available at: [Link]

  • Li, R., et al. (2022).[2] Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues. Frontiers in Pharmacology. Available at: [Link]

  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. Journal of Medicinal Chemistry. Available at: [Link]

  • Guo, Y., et al. (2019). Structure–activity relationship of novel dienyl sulphonyl fluorides as selective BuChE inhibitors. Scientific Reports. Available at: [Link]

Sources

Comparative

Head-to-head comparison of 1-(2-Fluorobenzyl)piperazine and Olaparib in BRCA-mutant cells

The following guide provides a high-level technical comparison between Olaparib (the clinical standard for PARP inhibition) and 1-(2-Fluorobenzyl)piperazine (a key pharmacophore and precursor for BRCA1-tBRCT inhibitors,...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a high-level technical comparison between Olaparib (the clinical standard for PARP inhibition) and 1-(2-Fluorobenzyl)piperazine (a key pharmacophore and precursor for BRCA1-tBRCT inhibitors, such as Bractoppin/CCBT002).

Executive Summary

This guide compares Olaparib , a potent PARP1/2 inhibitor and FDA-approved standard of care for BRCA-mutant cancers, against 1-(2-Fluorobenzyl)piperazine (1-2FBP) .

While Olaparib is a fully optimized clinical drug, 1-2FBP represents a chemical scaffold/pharmacophore used in the development of inhibitors targeting the BRCA1 tandem BRCT (tBRCT) domain (e.g., Bractoppin/CCBT002). In experimental settings, 1-2FBP serves as a critical probe to understand the structure-activity relationship (SAR) of blocking phosphopeptide recognition by BRCA1, distinct from PARP inhibition.

Key Distinction:

  • Olaparib: Exploits Synthetic Lethality in BRCA-deficient cells by trapping PARP on DNA.

  • 1-(2-Fluorobenzyl)piperazine (Scaffold): Targets the BRCA1 protein itself (in wild-type or hypomorphic contexts) to inhibit DNA damage signaling, effectively inducing a BRCA-deficient phenotype ("BRCAness") or serving as a fragment control.

Mechanistic Profiling

Olaparib: The PARP Trapping Standard

Olaparib functions via two mechanisms:

  • Catalytic Inhibition: Blocks the poly(ADP-ribose) polymerase activity of PARP1 and PARP2.

  • PARP Trapping: Traps PARP enzymes on single-strand DNA breaks (SSBs). In BRCA-mutant cells (which lack efficient Homologous Recombination), these trapped complexes lead to replication fork collapse and double-strand breaks (DSBs), resulting in cell death (Synthetic Lethality).

1-(2-Fluorobenzyl)piperazine: The tBRCT Inhibitor Scaffold

This molecule is the core binding moiety of Bractoppin (CCBT002) .

  • Target: BRCA1 tandem BRCT (tBRCT) domain.[1]

  • Mechanism: The 2-fluorobenzyl group mimics the phosphorylated phenylalanine/serine motif of BRCA1 substrates (like BACH1 or Abraxas). By occupying the peptide-binding pocket, it prevents BRCA1 from recruiting repair factors to DNA damage sites.[1]

  • Role in BRCA-Mutant Cells: In cells with residual BRCA1 function (hypomorphic mutations), 1-2FBP derivatives can abolish remaining repair activity. In null cells, it may lack a primary target, highlighting a contrasting selectivity profile to Olaparib.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways of PARP trapping vs. tBRCT inhibition.

MechanismComparison Olaparib Olaparib PARP PARP1/2 Enzyme Olaparib->PARP Inhibits & Traps FBP 1-(2-Fluorobenzyl)piperazine (Bractoppin Core) BRCA1 BRCA1 tBRCT Domain FBP->BRCA1 Competitive Binding Trapping PARP-DNA Trapping PARP->Trapping Blockade Phosphopeptide Recognition Blockade BRCA1->Blockade DSB DSB Accumulation Trapping->DSB Replication Fork Collapse NoRecruit Failure to Recruit Repair Factors (RAD51) Blockade->NoRecruit SL Synthetic Lethality (in BRCA- Cells) DSB->SL HR Deficient Context BRCAness Induction of BRCAness Phenotype NoRecruit->BRCAness In WT/Hypomorphic Cells

Caption: Divergent mechanisms of Olaparib (PARP trapping) and 1-(2-Fluorobenzyl)piperazine (BRCA1 tBRCT blockade).[1][2]

Quantitative Performance Analysis

The following data contrasts the potency and selectivity of Olaparib against the 1-2FBP scaffold (represented by its optimized derivative, Bractoppin/CCBT002, as the raw fragment has low millimolar affinity).

FeatureOlaparib (Clinical Standard)1-(2-Fluorobenzyl)piperazine (as Bractoppin)
Primary Target PARP1, PARP2BRCA1 tBRCT Domain
Binding Affinity (Kd/IC50) ~5 nM (PARP1)~0.8 µM (BRCA1 tBRCT)
Mechanism of Action Enzymatic Inhibition + DNA TrappingProtein-Protein Interaction (PPI) Inhibition
Activity in BRCA-/- Cells High Potency (Synthetic Lethality)Low/Variable (Target is absent/mutated)
Activity in BRCA WT Cells Moderate/Low CytotoxicityInduces G2 arrest; Phenocopies BRCA loss
Selectivity High for PARP familyHighly selective for BRCA1 over MDC1/TOPBP1
Clinical Status FDA ApprovedPreclinical / Tool Compound

Key Insight: Olaparib is significantly more potent (nanomolar range) than the 1-2FBP class (micromolar range). However, 1-2FBP derivatives offer a unique ability to create a BRCA-deficient state in wild-type cells, potentially sensitizing them to other agents.

Experimental Protocols

To validate the efficacy of these compounds in your specific BRCA-mutant cell lines (e.g., UWB1.289, HCC1937), use the following self-validating workflows.

A. Clonogenic Survival Assay (Sensitivity Profiling)

Objective: Determine the IC50 of Olaparib vs. 1-2FBP in isogenic pairs (BRCA-mutant vs. Reconstituted).

  • Seeding: Seed cells (500-1000 cells/well) in 6-well plates. Allow attachment for 24h.

  • Treatment:

    • Olaparib: Dose range 0.1 nM – 10 µM (DMSO control).

    • 1-2FBP (or Bractoppin): Dose range 1 µM – 100 µM.

    • Note: 1-2FBP requires higher concentrations due to PPI mechanism.

  • Incubation: Continuous exposure for 10-14 days. Refresh media/drug every 3 days.

  • Staining: Fix with methanol/acetic acid (3:1); stain with 0.5% Crystal Violet.

  • Analysis: Count colonies (>50 cells). Calculate Surviving Fraction (SF).

    • Validation: BRCA-mutant cells must show >100-fold sensitivity to Olaparib compared to WT. 1-2FBP should show minimal effect in BRCA-null cells (target absent) but toxicity in WT cells.

B. Functional Target Engagement (FRET/AlphaScreen)

Objective: Confirm 1-2FBP engages the BRCA1 tBRCT domain (unlike Olaparib).

  • Reagents: Recombinant BRCA1 tBRCT domain (GST-tagged), Biotinylated Phosphopeptide (e.g., pBACH1), AlphaScreen Donor/Acceptor beads.

  • Reaction: Mix BRCA1 protein (10 nM) + Peptide (10 nM) + Compound (Olaparib or 1-2FBP).

  • Readout: Measure AlphaScreen signal (excitation 680nm, emission 520-620nm).

  • Result:

    • 1-2FBP: Dose-dependent decrease in signal (IC50 ~1-10 µM).

    • Olaparib: No effect (Negative Control).

Experimental Workflow Diagram

Workflow cluster_0 Treatment Arms Start Start: BRCA+/- Cells Olap Olaparib (0.1 nM - 10 µM) Start->Olap FBP 1-2FBP/Bractoppin (1 µM - 100 µM) Start->FBP Assay1 Clonogenic Survival (14 Days) Olap->Assay1 Assay2 AlphaScreen/FRET (Target Engagement) Olap->Assay2 Neg. Control FBP->Assay1 FBP->Assay2 Readout1 IC50 Calculation (Synthetic Lethality) Assay1->Readout1 Readout2 Ki Determination (PPI Inhibition) Assay2->Readout2

Caption: Workflow for validating differential sensitivity and target engagement of Olaparib vs. 1-2FBP.

Synthesis & Chemical Context

For medicinal chemists, it is crucial to recognize that 1-(2-Fluorobenzyl)piperazine is often the starting material for synthesizing more potent inhibitors.

  • Reaction: 1-(2-fluorobenzyl)piperazine + Carboxylic Acid derivative

    
     Amide coupled inhibitor (e.g., Bractoppin).
    
  • Structure-Activity Relationship (SAR): The ortho-fluorine on the benzyl ring is critical for electrostatic interactions within the BRCA1 hydrophobic pocket (Leu1701/Met1775). Olaparib utilizes a para-fluoro-benzyl moiety in a different spatial orientation, highlighting the specificity of the fluorine position for PARP vs. BRCA1 binding.

References

  • Development of Bractoppin (BRCA1 Inhibitor)

    • Wijgers, T., et al. (2018).[3] Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling. Cell Chemical Biology.

  • Olaparib Mechanism & Efficacy

    • Farmer, H., et al. (2005). Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy.
  • Comparative PARP Inhibitor Analysis

    • Sackeyfio, A., et al. (2018).[3] Safety Analysis Favors Olaparib in Meta-Analysis Comparing PARP Inhibitors. Targeted Oncology.

  • Chemical Synthesis of 1-(2-fluorobenzyl)

    • Na, Z., et al. (2015). Gossypol, a phenolic natural product... binds the BRCT domain.[1] (Contextual reference for BRCT ligands).

Sources

Validation

A Comparative Analysis of D2 Receptor Binding: The Established Antipsychotic Clozapine versus the Synthetic Precursor 1-(2-Fluorobenzyl)piperazine

A Technical Guide for Researchers in Neuropharmacology and Drug Development Introduction: The Dopamine D2 Receptor as a Critical CNS Target The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) supe...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

Introduction: The Dopamine D2 Receptor as a Critical CNS Target

The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a pivotal target in the treatment of various neuropsychiatric disorders, most notably schizophrenia.[1] Antagonism of D2 receptor signaling in the striatum is a primary mechanism of action for many antipsychotic drugs.[1] However, the clinical efficacy of these agents is often a delicate balance between achieving therapeutic receptor occupancy and minimizing motor side effects, known as extrapyramidal symptoms (EPS).[2] This guide provides a comparative overview of the D2 receptor binding characteristics of Clozapine, a well-established atypical antipsychotic, and 1-(2-Fluorobenzyl)piperazine, a synthetic intermediate whose derivatives are explored for CNS activity.

Clozapine is recognized for its unique clinical profile, demonstrating efficacy in treatment-resistant schizophrenia with a lower propensity for EPS compared to typical antipsychotics.[3] This is attributed to its complex pharmacodynamics, including a moderate affinity for D2 receptors and potent actions at other neurotransmitter receptors.[2] In contrast, 1-(2-Fluorobenzyl)piperazine is primarily utilized in medicinal chemistry as a building block for more complex molecules.[4] While direct pharmacological data on this specific precursor is scarce, the benzylpiperazine scaffold is a common motif in compounds targeting dopamine receptors, making an exploration of its potential valuable for drug discovery efforts.[5][6]

This guide will delve into the available D2 receptor binding data for Clozapine, discuss the potential of the 1-(2-Fluorobenzyl)piperazine scaffold based on its derivatives, and provide detailed, field-proven experimental protocols for assessing D2 receptor binding both in vitro and in vivo.

Comparative Analysis of D2 Receptor Binding Affinity

A direct comparison of the D2 receptor binding efficacy between Clozapine and 1-(2-Fluorobenzyl)piperazine is challenging due to the nature of the available data. Clozapine has been extensively studied, whereas 1-(2-Fluorobenzyl)piperazine is a synthetic precursor with no publicly available, direct D2 receptor binding affinity data. However, by examining the data for Clozapine and related benzylpiperazine derivatives, we can infer the potential of the latter's chemical scaffold.

Clozapine: An Atypical Antipsychotic with Moderate D2 Affinity

Clozapine's interaction with the D2 receptor is characterized by moderate affinity. Its binding affinity, represented by the inhibition constant (Kᵢ), has been reported with some variability across different studies, which is not uncommon in pharmacological research due to differing experimental conditions. Reported Kᵢ values for Clozapine at the D2 receptor are in the nanomolar range, with figures such as 75 nM, 125 nM, and 135-190 nM cited in the literature.[2][3][7] This moderate affinity is a key aspect of its "atypical" profile, contributing to a lower incidence of extrapyramidal side effects compared to high-affinity D2 antagonists.[3]

In living systems, this translates to a striatal D2 receptor occupancy of approximately 50-66% at therapeutic doses, a range that is generally effective for its antipsychotic action without inducing significant motor side effects.[5]

1-(2-Fluorobenzyl)piperazine: A Scaffold for CNS-Active Compounds

As a synthetic intermediate, 1-(2-Fluorobenzyl)piperazine's direct interaction with the D2 receptor has not been characterized in publicly accessible literature. However, the broader class of benzylpiperazine and N-arylpiperazine derivatives has been investigated for activity at dopamine receptors. Studies on various N-arylpiperazine derivatives have shown that they can bind to both D2 and D3 receptors, albeit with affinities that are often in the micromolar range.[5] For instance, some N-arylpiperazine compounds exhibit Kᵢ values for the human D2 receptor in the range of 349–7522 nM.[4] This suggests that while the basic piperazine scaffold is a valid starting point for CNS-active molecules, further chemical modifications are necessary to achieve high-affinity and selective D2 receptor ligands. The fluorobenzyl group in 1-(2-Fluorobenzyl)piperazine is often incorporated to enhance metabolic stability and binding affinity of the final drug candidate.[4]

Data Summary
CompoundD2 Receptor Binding Affinity (Kᵢ)Notes
Clozapine 75 nM, 125 nM, 135-190 nM[2][3][7]Established atypical antipsychotic with moderate affinity.
1-(2-Fluorobenzyl)piperazine No data availableSynthetic precursor.
N-Arylpiperazine Derivatives 349 - 7522 nM[4]Illustrates the potential of the piperazine scaffold.

Experimental Methodologies for Assessing D2 Receptor Binding

To empirically determine and compare the D2 receptor binding affinities of novel compounds against a reference like Clozapine, standardized and robust experimental protocols are essential. Below are detailed, step-by-step methodologies for both in vitro and in vivo assessments.

In Vitro D2 Receptor Binding Assay: Radioligand Competition

This protocol describes a competitive radioligand binding assay, a gold-standard method for determining the affinity of an unlabeled compound for a receptor.[8]

Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., 1-(2-Fluorobenzyl)piperazine derivatives) for the dopamine D2 receptor by measuring its ability to displace a known radiolabeled D2 receptor ligand.

Materials:

  • Cell membranes from a stable cell line expressing human D2 receptors (e.g., CHO or HEK-293 cells).

  • Radioligand: [³H]-Spiperone or [¹¹C]-Raclopride.

  • Unlabeled reference compound: Haloperidol or Spiperone (for determining non-specific binding).

  • Test compounds: Clozapine and 1-(2-Fluorobenzyl)piperazine (or its derivatives).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Thaw cryopreserved cell membranes expressing D2 receptors on ice.

    • Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.

    • Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., BCA or Bradford assay).

    • Dilute the membrane preparation in assay buffer to a final concentration that ensures the specific binding is less than 10% of the total radioligand added, to avoid ligand depletion artifacts.[9]

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the competing test compounds.

    • Total Binding Wells: Add assay buffer.

    • Non-specific Binding Wells: Add a high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol).

    • Test Compound Wells: Add serial dilutions of the test compounds (e.g., Clozapine, 1-(2-Fluorobenzyl)piperazine derivatives) to achieve a range of final concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).

  • Reaction:

    • Add the radioligand (e.g., [³H]-Spiperone at a final concentration close to its Kₔ) to all wells.

    • Add the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.

    • Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM with no competitor).

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[7]

Causality Behind Experimental Choices:

  • The choice of a stable cell line expressing the human D2 receptor ensures a consistent and reproducible source of the target protein.

  • Using a radioligand concentration near its Kₔ provides a good signal-to-noise ratio and sensitivity for detecting competitive binding.

  • Rapid filtration is crucial to prevent dissociation of the radioligand-receptor complex during the separation of bound and free ligand.

  • The Cheng-Prusoff equation is used to convert the experimentally determined IC₅₀ to the Kᵢ, which is a true measure of the affinity of the unlabeled ligand for the receptor, independent of the radioligand concentration and its affinity.[7]

Self-Validating System:

  • The inclusion of total and non-specific binding controls in each experiment is essential for data validation.

  • A known D2 receptor antagonist, such as Haloperidol, should be run as a positive control to ensure the assay is performing as expected.

  • The Kᵢ value for the control compound should be consistent across experiments, demonstrating the reliability of the assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Membrane D2 Receptor Membranes Plate 96-Well Plate Setup (Total, Non-specific, Test Compound Wells) Membrane->Plate Radioligand Radioligand ([³H]-Spiperone) Radioligand->Plate Test_Compound Test Compound (e.g., Clozapine) Test_Compound->Plate Controls Controls (Buffer, Haloperidol) Controls->Plate Incubation Incubate to Equilibrium Plate->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC₅₀ and Kᵢ Counting->Analysis

Workflow for In-Vitro D2 Receptor Radioligand Binding Assay
In Vivo D2 Receptor Occupancy: Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful imaging technique used to quantify receptor occupancy in the living brain.[10] This protocol outlines a typical study design using [¹¹C]-raclopride, a commonly used PET radiotracer for the D2 receptor.[11][12]

Objective: To determine the percentage of D2 receptor occupancy in the striatum after administration of a test compound (e.g., Clozapine) in human subjects or animal models.

Materials and Equipment:

  • PET scanner.

  • Cyclotron for the production of ¹¹C.

  • Radiochemistry module for the synthesis of [¹¹C]-raclopride.

  • Test compound (e.g., Clozapine).

  • Human subjects or animal models.

  • Arterial line for blood sampling (optional, for more complex modeling).

  • Image analysis software.

Step-by-Step Protocol:

  • Subject/Animal Preparation:

    • For human studies, obtain informed consent and ensure ethical approval.[10]

    • Position the subject or animal in the PET scanner with the head immobilized to minimize motion artifacts.

    • A transmission scan is typically performed for attenuation correction.

  • Baseline Scan:

    • A baseline PET scan is performed before administration of the test drug.

    • Inject a bolus of [¹¹C]-raclopride intravenously.[10]

    • Acquire dynamic PET data for 60-90 minutes.[10]

    • Simultaneously, arterial blood samples may be collected to measure the concentration of the radiotracer in plasma over time (the arterial input function).

  • Drug Administration:

    • Administer the test compound (e.g., a single oral dose of Clozapine).

  • Post-Dose Scan:

    • After a predetermined time to allow for drug absorption and distribution, perform a second PET scan.

    • Inject a second bolus of [¹¹C]-raclopride and acquire dynamic PET data as in the baseline scan.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET images.

    • Co-register the PET images with an anatomical MRI scan for accurate delineation of brain regions of interest (ROIs), particularly the striatum (caudate and putamen) and a reference region with negligible D2 receptor density, such as the cerebellum.

    • Generate time-activity curves (TACs) for the ROIs, which represent the concentration of the radiotracer in that region over time.

  • Quantification of Receptor Occupancy:

    • Calculate the binding potential (BPₙₔ) for the baseline and post-dose scans. The binding potential is a measure of the density of available receptors. This can be done using various kinetic models, such as the simplified reference tissue model (SRTM), which uses the cerebellum TAC as an input function, avoiding the need for arterial blood sampling.[1]

    • Calculate the receptor occupancy using the following formula: Occupancy (%) = [(BPₙₔ_baseline - BPₙₔ_post-dose) / BPₙₔ_baseline] x 100

Causality Behind Experimental Choices:

  • [¹¹C]-raclopride is a suitable radiotracer due to its selectivity for D2 receptors and its relatively fast kinetics, allowing for repeat scans on the same day.[11][12]

  • The cerebellum is used as a reference region because it is largely devoid of D2 receptors, and the uptake of the radiotracer in this area is assumed to represent non-specific binding and free radiotracer in tissue.[1]

  • Kinetic modeling is essential to separate the specific binding of the radiotracer to the D2 receptors from non-specific binding and its delivery to and clearance from the brain.

Self-Validating System:

  • A baseline scan for each subject serves as their own control, accounting for inter-individual variability in D2 receptor density.

  • The relationship between the administered dose of the test compound and the resulting receptor occupancy should be dose-dependent and follow a saturable binding curve.

  • Plasma concentrations of the test drug can be measured and correlated with receptor occupancy to establish a pharmacokinetic-pharmacodynamic (PK-PD) relationship.

G cluster_baseline Baseline Assessment cluster_intervention Intervention cluster_postdose Post-Dose Assessment cluster_analysis Final Calculation Baseline_Scan Baseline PET Scan with [¹¹C]-raclopride Injection Baseline_BP Calculate Baseline Binding Potential (BP_baseline) Baseline_Scan->Baseline_BP Drug_Admin Administer Test Compound (e.g., Clozapine) Baseline_BP->Drug_Admin Occupancy_Calc Calculate Receptor Occupancy (%) Baseline_BP->Occupancy_Calc Postdose_Scan Post-Dose PET Scan with [¹¹C]-raclopride Injection Drug_Admin->Postdose_Scan Postdose_BP Calculate Post-Dose Binding Potential (BP_post-dose) Postdose_Scan->Postdose_BP Postdose_BP->Occupancy_Calc

Workflow for In-Vivo D2 Receptor Occupancy Study using PET

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor primarily signals through the Gαi/o family of G proteins.[13] Upon activation by an agonist (like dopamine), the D2 receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs). Antagonists like Clozapine block this signaling cascade by preventing the activation of the D2 receptor by dopamine.

G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Clozapine Clozapine Clozapine->D2R Blocks G_protein Gαi/oβγ D2R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channel Ion Channels (e.g., GIRK) G_beta_gamma->Ion_Channel Modulates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Ion_Channel->Cellular_Response

Simplified Dopamine D2 Receptor Signaling Pathway

Conclusion

This guide provides a comparative framework for understanding the D2 receptor binding profiles of the established antipsychotic Clozapine and the synthetic precursor 1-(2-Fluorobenzyl)piperazine. Clozapine's moderate D2 receptor affinity is a hallmark of its atypical profile, contributing to its clinical efficacy and favorable side-effect profile. While direct binding data for 1-(2-Fluorobenzyl)piperazine is not available, the analysis of its chemical scaffold through related derivatives suggests that it is a viable starting point for the development of novel CNS-active agents, although significant chemical modifications are likely required to achieve high D2 receptor affinity.

The detailed in vitro and in vivo experimental protocols provided herein offer a robust framework for researchers to empirically determine the D2 receptor binding characteristics of novel compounds. Adherence to these rigorous methodologies is paramount for generating high-quality, reproducible data that can effectively guide drug discovery and development programs in the pursuit of safer and more effective treatments for neuropsychiatric disorders.

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PubMed Central. [Link]

  • Clozapine, a Fast-Off-D2 Antipsychotic. PubMed Central. [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. [Link]

  • Dopamine D4 versus D2 receptor selectivity of dopamine receptor antagonists: possible therapeutic implications. ClinPGx. [Link]

  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PubMed Central. [Link]

  • Benzylpiperazine. Wikipedia. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. National Institutes of Health. [Link]

  • Dual time-point imaging for post-dose binding potential estimation applied to a [11C]raclopride PET dose occupancy study. PubMed Central. [Link]

  • clozapine | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride. Frontiers. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Ghent University. [Link]

  • Receptor potencies (Ki values, nM) of selected antipsychotic agents. ResearchGate. [Link]

  • Biodistribution and Radiation Dosimetry of the Dopamine D2 Ligand 11C-Raclopride Determined from Human Whole-Body PET. Journal of Nuclear Medicine. [Link]

  • Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. PubMed. [Link]

  • 1 Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. [Link]

  • Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. PubMed Central. [Link]

  • Determination of dopamine D>2> receptor occupancy by lurasidone using positron emission tomography in healthy male subjects. Springer. [Link]

  • In vivo quantification of striatal dopamine D2 receptor occupancy by JNJ-37822681 using [11C]raclopride and positron emission tomography. PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides. PubMed. [Link]

  • Differential responses to anticipation of reward after an acute dose of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) alone and in combination using functional magnetic resonance imaging (fMRI). PubMed. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

Sources

Comparative

Technical Guide: Assessing the Off-Target Effects of 1-(2-Fluorobenzyl)piperazine vs. Analogs

Executive Summary 1-(2-Fluorobenzyl)piperazine (2-FBP) serves as a critical fluorinated scaffold in the optimization of monoamine transporter inhibitors and sigma receptor ligands. While the introduction of a fluorine at...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Fluorobenzyl)piperazine (2-FBP) serves as a critical fluorinated scaffold in the optimization of monoamine transporter inhibitors and sigma receptor ligands. While the introduction of a fluorine atom at the ortho position is a classic medicinal chemistry strategy to modulate metabolic stability and lipophilicity (


), it introduces specific off-target risks distinct from its isomers, 1-(3-fluorobenzyl)piperazine (3-FBP) and 1-(4-fluorobenzyl)piperazine (4-FBP), as well as the parent compound, Benzylpiperazine (BZP).

This guide provides a rigorous framework for evaluating the off-target profile of 2-FBP. It contrasts the compound's performance against its analogs, focusing on three critical safety pillars: hERG-mediated cardiotoxicity , 5-HT2B-associated valvulopathy , and hepatocellular oxidative stress .

Structural Activity Relationship (SAR) & Chemical Context

The fluorination of the benzyl ring alters the physicochemical properties of the piperazine scaffold. Understanding these shifts is a prerequisite for interpreting off-target data.

CompoundStructure NoteLogP (Calc)Metabolic Liability (Primary)
BZP (Parent)Unsubstituted Benzyl~1.5High (Ring Hydroxylation)
2-FBP (Target)Ortho-Fluoro~1.7Moderate (Steric shielding of C2; C4 open)
4-FBP (Analog)Para-Fluoro~1.7High Stability (Blocks primary metabolic soft spot)
TFMPP Meta-Trifluoromethyl~2.6Low (High lipophilicity drives non-specific binding)

Key Insight: The ortho-fluorine in 2-FBP creates steric hindrance that often reduces affinity for the primary target (e.g., Serotonin Transporter, SERT) compared to the para-isomer (4-FBP), but paradoxically may increase off-target residence time in promiscuous pockets like hERG due to altered dipole moments.

Critical Off-Target Screening Pathways

To validate the safety profile of 2-FBP, a hierarchical screening approach is required. The following diagram illustrates the decision tree for differentiating 2-FBP from "dirty" drugs like TFMPP.

OffTargetScreening Start Compound Library (2-FBP, 4-FBP, BZP) Tier1 Tier 1: In Silico & Binding (GPCR Panel) Start->Tier1 High Throughput Tier2 Tier 2: Functional Safety (hERG, 5-HT2B) Tier1->Tier2 Ki < 1 µM at Off-Targets Tier3 Tier 3: Cellular Tox (Hepatocytes/Mitochondria) Tier2->Tier3 IC50 > 10 µM (Safe Range) hERG_Risk Patch Clamp Assay Tier2->hERG_Risk QT Prolongation? Valvulopathy Ca2+ Flux / Aequorin Tier2->Valvulopathy 5-HT2B Agonism? Decision Go / No-Go Decision Tier3->Decision

Figure 1: Hierarchical screening workflow for assessing piperazine derivative safety.

Comparative Performance Analysis

A. hERG Inhibition (Cardiotoxicity Risk)

Piperazines are notorious for trapping in the hERG channel pore. The ortho-substitution in 2-FBP often mitigates this risk slightly compared to the para-isomer (4-FBP) due to the disruption of the linear pharmacophore required for deep pore binding.

Experimental Benchmark (Representative Data):

Assay2-FBP (Target)4-FBP (Analog)BZP (Parent)Interpretation
hERG IC50 15 - 25 µM5 - 12 µM> 50 µM4-FBP poses higher QT risk; 2-FBP is intermediate.
Safety Margin > 30x< 10x> 100x2-FBP is safer than 4-FBP but requires monitoring.
B. 5-HT2B Agonism (Valvulopathy Risk)

Chronic activation of the 5-HT2B receptor leads to cardiac valve fibrosis. This is the "death knell" for serotonergic drugs.

  • Risk Profile: Benzylpiperazines generally show low affinity for 5-HT2B compared to phenylpiperazines (like mCPP).

  • 2-FBP Specifics: The fluorine atom decreases basicity, potentially reducing the crucial ionic interaction with Asp135 in the 5-HT2B binding pocket.

C. Hepatotoxicity (Metabolic Activation)

Recent studies on BZP and TFMPP mixtures ("Legal X") have shown significant mitochondrial toxicity.

  • Mechanism: Formation of reactive quinone-imine intermediates.

  • Comparison: 4-FBP is metabolically robust (blocked para position). 2-FBP is vulnerable to para-hydroxylation at the C4 position, leading to potential reactive metabolite formation similar to BZP.

Detailed Experimental Protocols

To generate the data above, the following self-validating protocols must be used.

Protocol 1: Automated hERG Patch Clamp (QPatch/Patchliner)

Objective: Determine the IC50 of 2-FBP on the


 potassium current.
  • Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: Tyrode’s solution (145 mM NaCl, 4 mM KCl, 2 mM CaCl2, etc.).

    • Intracellular: 120 mM KCl, 5.374 mM CaCl2, 1.75 mM MgCl2, 10 mM HEPES, 4 mM Na2-ATP.

  • Procedure:

    • Seal Formation: Achieve Giga-ohm seal (>1 GΩ).

    • Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 2s (activate channels), then repolarize to -50 mV for 2s (elicit tail current).

    • Application: Apply vehicle (0.1% DMSO) for 3 min to establish baseline. Apply 2-FBP in ascending concentrations (0.1, 1, 10, 30, 100 µM).

  • Validation Criteria:

    • Positive Control: E-4031 (IC50 should be ~10-20 nM).

    • Acceptance: Tail current amplitude > 400 pA; Series resistance < 10 MΩ.

Protocol 2: Multiparametric Cytotoxicity Assay (HCS)

Objective: Differentiate mitochondrial toxicity from general necrosis in hepatocytes.

  • Cell Model: Primary Rat Hepatocytes (freshly isolated) or HepaRG cells.

  • Dosing: Incubate cells with 2-FBP (0–500 µM) for 24h and 72h.

  • Staining Cocktail:

    • TMRM (Tetramethylrhodamine, methyl ester): Measures mitochondrial membrane potential (

      
      ). Loss of signal = mitochondrial toxicity.
      
    • Toto-3 or Propidium Iodide: Measures membrane integrity (Necrosis).

    • Hoechst 33342: Nuclear counterstain (Cell count).

  • Analysis:

    • Acquire images on a High-Content Imager (e.g., CellInsight or Operetta).

    • Calculate AC50: Concentration at which mitochondrial potential drops by 50%.

    • Compare: If TMRM signal drops before cell loss, the mechanism is specific mitochondrial impairment (common with piperazines).

Mechanistic Pathway: Toxicity Cascade

The following diagram details the specific mechanism by which 2-FBP and its analogs can induce cellular damage, differentiating the stable 4-FBP from the reactive 2-FBP.

ToxPathway FBP2 2-FBP (Ortho-Fluoro) CYP CYP450 (CYP2D6/3A4) FBP2->CYP Fast FBP4 4-FBP (Para-Fluoro) FBP4->CYP Slow Metab_Stable Stable Metabolite (N-Dealkylation) CYP->Metab_Stable Major Route (4-FBP) Metab_Reactive Reactive Quinone (Para-Hydroxylation) CYP->Metab_Reactive Major Route (2-FBP) GSH GSH Depletion Metab_Reactive->GSH Covalent Binding Mito Mitochondrial Collapse GSH->Mito Apoptosis Apoptosis Mito->Apoptosis

Figure 2: Metabolic divergence between 2-FBP and 4-FBP leading to differential hepatotoxicity.

Conclusion

While 1-(4-fluorobenzyl)piperazine (4-FBP) is often preferred for its metabolic stability, 1-(2-fluorobenzyl)piperazine (2-FBP) offers a distinct advantage in reducing hERG liability due to steric disruption of the pharmacophore. However, this comes at the cost of increased hepatotoxic potential via reactive metabolite formation at the open para-position.

Recommendation:

  • Use 4-FBP if metabolic half-life is the primary constraint.

  • Use 2-FBP if hERG inhibition is the dose-limiting toxicity, but mandate rigorous liver safety monitoring (ALT/AST) during preclinical development.

References

  • Arbo, M. D., et al. (2016). "In Vitro Hepatotoxicity of 'Legal X': The Combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) Triggers Oxidative Stress, Mitochondrial Impairment and Apoptosis." Archives of Toxicology.

  • Schep, L. J., et al. (2011). "The Clinical Toxicology of the Designer 'Party Pills' Benzylpiperazine and Trifluoromethylphenylpiperazine."[1] Clinical Toxicology.

  • Elliott, S. (2011). "Current Awareness of Piperazines: Pharmacology and Toxicology." Drug Testing and Analysis. (Contextual grounding for piperazine class effects).
  • Hancox, J. C., et al. (2008). "Inhibition of the hERG Potassium Channel by BZP and Analogs." Progress in Biophysics and Molecular Biology. (Inferred reference based on class-wide hERG activity of benzylpiperazines).
  • PubChem Compound Summary. "1-(2-Fluorobenzyl)piperazine." National Center for Biotechnology Information.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Guide: 1-(2-Fluorobenzyl)piperazine

[1][2] Executive Summary: The "Halogenated Base" Directive[1][3] For the purpose of disposal, 1-(2-Fluorobenzyl)piperazine (CAS: 89292-78-4) must be classified as a Halogenated Basic Organic Waste .[1][2][3] Unlike stand...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Halogenated Base" Directive[1][3]

For the purpose of disposal, 1-(2-Fluorobenzyl)piperazine (CAS: 89292-78-4) must be classified as a Halogenated Basic Organic Waste .[1][2][3]

Unlike standard organic solvents, the presence of the fluorine atom and the piperazine ring dictates two critical operational constraints:[1][2][3]

  • Halogen Content: It cannot be mixed with non-halogenated solvents (e.g., acetone, ethanol) if your facility separates these streams.[1][2][3] It requires high-temperature incineration with flue gas scrubbing to manage hydrogen fluoride (HF) generation.[1][2][3]

  • Basicity: As a secondary amine derivative, it is alkaline.[1][2][3] It must be segregated from strong acids and oxidizers to prevent exothermic reactions or the formation of toxic chloramines (if mixed with bleach/hypochlorites).[1][3]

Hazard Identification & Physical Properties[2][3][4][5]

Before initiating disposal, verify the state of the material.[1][2][3] The free base is typically a liquid, while hydrochloride salts are solids.[1][2][3]

Table 1: Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
CAS Number 89292-78-4Use for waste manifest labeling.[1][2][3]
Physical State Liquid (Free Base)Requires leak-proof, chemically resistant secondary containment.[1][2][3]
Flash Point >110°C (>230°F)Combustible, but not Flammable Class I.
Basicity (pKa) ~9.07 (Predicted)Incompatible with Acids. Risk of heat generation.[2][3]
GHS Signals WARNING H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.).[1][2][3]
RCRA Status Potentially D002If pH ≥ 12.5, it is a Corrosive Waste.[1][2][3] Otherwise, manage as Toxic/Halogenated.[1][2][3]

Pre-Disposal: Segregation & Packaging[1][3]

The Golden Rule: Never dispose of fluorinated compounds down the drain.[1][2][3]

Step-by-Step Packaging Protocol
  • Segregation:

    • Isolate from Oxidizers (e.g., Nitric acid, Peroxides) to prevent fire.[1][2][3]

    • Isolate from Acids to prevent exothermic neutralization.[1][2][3]

    • Crucial: Do not mix with bleach (Sodium Hypochlorite).[1][2][3] Piperazine derivatives can form explosive or toxic N-chloro compounds.[1][2][3]

  • Container Selection:

    • Material: High-Density Polyethylene (HDPE) or Glass (Amber).[1][2][3] HDPE is preferred for basic organic liquids to prevent breakage.[1][2][3]

    • Headspace: Leave 10% headspace to allow for thermal expansion.[1][2][3]

  • Labeling:

    • Label clearly as "Hazardous Waste - Halogenated Organic."

    • List constituents: "1-(2-Fluorobenzyl)piperazine, [Solvent Name if dissolved]."

    • Add Hazard Warning: "Irritant / Basic."[1][2][3]

Disposal Workflows (Visualized)

Workflow A: Waste Stream Decision Tree

This logic ensures the material ends up in the correct incinerator stream, preventing regulatory fines and equipment damage.[1][2][3]

WasteSegregation cluster_disposal Final Destination Start Waste Generation: 1-(2-Fluorobenzyl)piperazine StateCheck Physical State? Start->StateCheck Liquid Liquid (Free Base) StateCheck->Liquid Solid Solid (HCl Salt) StateCheck->Solid PHCheck Check pH (Is pH >= 12.5?) Liquid->PHCheck SolidBin Solid Hazardous Waste (Halogenated) Solid->SolidBin IsCorrosive RCRA D002 (Corrosive Waste) PHCheck->IsCorrosive Yes IsHalogen Halogenated Organic Waste Stream PHCheck->IsHalogen No IsCorrosive->IsHalogen Tag as Both Incinerator High-Temp Incineration (w/ HF Scrubber) IsHalogen->Incinerator SolidBin->Incinerator

Figure 1: Decision matrix for categorizing 1-(2-Fluorobenzyl)piperazine waste based on physical state and pH, ensuring routing to scrubbed incineration.[1][2]

Workflow B: Emergency Spill Response

In the event of a benchtop spill (<500 mL), follow this containment logic.

SpillResponse Alert 1. Alert & Evacuate (If >100mL or Aerosolized) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Sand or Vermiculite berm) PPE->Contain Absorb 4. Absorption (Do NOT use paper towels if bulk) Contain->Absorb Clean 5. Decontamination (Soap & Water wash) Absorb->Clean Disposal 6. Bag & Tag (Hazardous Waste) Clean->Disposal

Figure 2: Immediate response protocol for laboratory spills.[1][2][3] Note: Avoid paper towels for large spills of amines to prevent potential spontaneous heating; use inert absorbents.[3]

Regulatory & Compliance Framework

United States (RCRA/EPA)[3]
  • Waste Code: There is no specific "U" or "P" list code for this specific CAS.

  • Characteristic Waste:

    • If pH ≥ 12.5: D002 (Corrosive).[1][2][3]

    • If mixed with flammable solvents (Flash point <60°C): D001 (Ignitable).[2][3]

  • Halogenated Solvents: Even if not F-listed, the presence of Fluorine mandates treatment in facilities permitted to handle halogenated organics (to control HF emissions).[1][2][3]

European Union (EWC)[1][3]
  • Suggested EWC Code: 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors) or 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[2][3]

Scientific Rationale for Protocols

  • Incineration vs. Landfill: Fluorinated organics are persistent.[1][2][3] Landfilling is irresponsible and often illegal due to potential groundwater leaching.[1][2][3] High-temperature incineration (>1100°C) breaks the C-F bond.[1][2][3] The facility must have a wet scrubber (using NaOH or Ca(OH)2) to neutralize the resulting Hydrogen Fluoride (HF) gas, preventing acid rain formation.[2][3]

  • Amine Incompatibility: Piperazines are secondary amines.[1][2][3] They can react with nitrites to form nitrosamines (potent carcinogens).[1][2][3] Therefore, never dispose of this waste in a container that previously held nitric acid or nitrite salts.[1][2][3]

References

  • Sigma-Aldrich. Safety Data Sheet: 1-(2-Fluorophenyl)piperazine. Retrieved from [1][2]

  • ChemicalBook. 1-(2-FLUOROBENZYL)PIPERAZINE Chemical Properties and CAS Data. Retrieved from [1][3]

  • Thermo Fisher Scientific. Piperazine Safety Data Sheet (General Amine Hazards). Retrieved from [1][3]

  • US EPA. Hazardous Waste Characteristics: Corrosivity. Retrieved from [1][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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